Iroxanadine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
934838-76-3 |
|---|---|
Molecular Formula |
C14H21BrN4O |
Molecular Weight |
341.25 g/mol |
IUPAC Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrobromide |
InChI |
InChI=1S/C14H20N4O.BrH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
InChI Key |
JHDYJJZPWVTMRM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Iroxanadine Hydrobromide: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iroxanadine hydrobromide (also known as BRX-235) is a novel cardioprotective agent with significant potential in cardiovascular research. This technical guide provides an in-depth overview of its core mechanism of action, supported by available quantitative data and detailed experimental methodologies. Iroxanadine exerts its primary effects on vascular endothelial cells, offering protection against ischemia/reperfusion injury through the modulation of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways, as well as the enhancement of heat shock protein (Hsp) expression. This document serves as a comprehensive resource for researchers investigating the therapeutic utility of Iroxanadine in various cardiovascular pathologies.
Mechanism of Action
This compound is a vasculoprotector that has been shown to improve the survival of vascular endothelial cells under cellular stress.[1] Its mechanism is multifactorial, primarily involving the activation of p38 kinase and the induction of heat shock proteins.[1]
Activation of p38 MAPK Pathway
Iroxanadine is an activator of p38 MAPK.[1] The activation of this pathway is crucial for its cytoprotective effects, particularly in the context of post-hypoxic stress in endothelial cells.[1] The protective action of Iroxanadine administered after a hypoxic event is associated with the enhanced activation of p38 kinase.[1]
Induction of Heat Shock Proteins (Hsps)
The compound also functions as an enhancer of stress-responsive heat shock protein expression.[1] This induction of Hsps, such as Hsp70 and Hsp27, is believed to be a key mechanism for its protective effects when administered prior to cellular stress.[1] The cytoprotection conferred by pre-hypoxic administration of Iroxanadine is linked to the accumulation of Hsps in stressed endothelial cells.[1]
Translocation of Protein Kinase C (PKC)
While less detailed in the available literature, Iroxanadine is also known to cause the translocation of calcium-dependent protein kinase C isoforms to membranes, suggesting a role for this signaling pathway in its overall mechanism of action.
Quantitative Data
The primary quantitative data available for this compound focuses on its anti-apoptotic effects in endothelial cells.
Table 1: In Vitro Anti-Apoptotic Effects of Iroxanadine in Human Umbilical Vein Endothelial Cells (HUVECs) Subjected to Hypoxia/Reoxygenation [1]
| Concentration (µM) | Effect on Caspase-Dependent Apoptosis |
| 0.1 - 1 | Significantly reduced |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the research of this compound.
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Hypoxia Induction: Cells are exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration to mimic ischemic conditions.
-
Reoxygenation: Following the hypoxic period, cells are returned to normoxic conditions (standard cell culture atmosphere) to simulate reperfusion.
-
Iroxanadine Treatment: this compound (0.1–1 μM) is added to the culture medium either prior to the induction of hypoxia or at the beginning of the reoxygenation phase.[1]
Assessment of Apoptosis (Caspase Activation)
-
Principle: To quantify the extent of apoptosis by measuring the activation of caspases, which are key executioner enzymes in the apoptotic pathway.
-
Methodology:
-
Following hypoxia/reoxygenation and Iroxanadine treatment, cells are harvested.
-
Cell lysates are prepared using a suitable lysis buffer.
-
Caspase activity is measured using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase substrate.
-
Fluorescence or absorbance is measured using a plate reader.
-
Results are normalized to protein concentration to ensure equal loading.
-
Western Blot Analysis for p38 MAPK Phosphorylation and Hsp Accumulation
-
Principle: To detect the phosphorylation state of p38 MAPK (indicative of its activation) and the accumulation of heat shock proteins in response to Iroxanadine treatment.
-
Methodology:
-
Prepare cell lysates from HUVECs treated with Iroxanadine and subjected to hypoxia/reoxygenation.
-
Determine protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38), total p38 MAPK, Hsp70, Hsp27, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protein Kinase C (PKC) Translocation Assay
-
Principle: To assess the translocation of PKC from the cytosol to the cell membrane, which is indicative of its activation.
-
Methodology:
-
Treat HUVECs with this compound.
-
Perform subcellular fractionation to separate the cytosolic and membrane fractions. This typically involves cell lysis in a hypotonic buffer followed by differential centrifugation.
-
Collect both the supernatant (cytosolic fraction) and the pellet (membrane fraction).
-
Analyze the protein content of both fractions for the presence of specific PKC isoforms using Western blotting, as described in section 3.3.
-
An increase in the amount of a PKC isoform in the membrane fraction relative to the cytosolic fraction indicates translocation and activation.
-
Signaling Pathways and Visualizations
The cardioprotective effects of this compound are mediated through distinct signaling pathways depending on the timing of its administration relative to the cellular stress.
Pre-Hypoxic Treatment Pathway
When administered before a hypoxic insult, Iroxanadine appears to precondition the endothelial cells by inducing the expression of heat shock proteins, which then confer protection against subsequent ischemia/reperfusion injury.
Caption: Pre-hypoxic Iroxanadine induces Hsp accumulation, inhibiting apoptosis.
Post-Hypoxic Treatment Pathway
When administered after the hypoxic period (at the onset of reoxygenation), Iroxanadine's protective mechanism is primarily mediated through the activation of the p38 MAPK pathway.
Caption: Post-hypoxic Iroxanadine activates p38 MAPK, leading to cell survival.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of Iroxanadine in a cell-based model of hypoxia/reoxygenation.
Caption: Experimental workflow for Iroxanadine's effects on HUVECs.
Future Directions
While the existing data provides a strong foundation for the cardioprotective potential of this compound, further research is warranted in several key areas:
-
In Vivo Studies: Dose-response studies in animal models of cardiovascular disease are crucial to establish the in vivo efficacy and safety profile of Iroxanadine. Quantitative data on its effects on blood pressure, heart rate, cardiac output, and infarct size are needed.
-
Detailed Signaling Pathways: Further investigation is required to identify the specific upstream activators and downstream substrates of the p38 MAPK and PKC pathways that are modulated by Iroxanadine. The role of specific PKC isoforms should be elucidated.
-
Interaction with Nitric Oxide and Reactive Oxygen Species: The potential interplay between Iroxanadine, nitric oxide production, and reactive oxygen species generation in endothelial cells and cardiomyocytes presents an important area for future research.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of Iroxanadine into therapeutic applications for cardiovascular diseases in humans.
Conclusion
This compound is a promising cardioprotective agent with a clear mechanism of action centered on the protection of vascular endothelial cells from stress-induced apoptosis. Its ability to activate the p38 MAPK pathway and enhance the expression of heat shock proteins provides a solid rationale for its further development as a therapeutic for ischemic cardiovascular conditions. This technical guide summarizes the current knowledge and provides a framework for future research aimed at fully characterizing the therapeutic potential of this novel compound.
References
Iroxanadine Hydrobromide (BRX-235): A Technical Overview of its Interaction with the p38 SAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrobromide, also known as BRX-235, is a novel small molecule that has been investigated for its cardioprotective effects. Central to its mechanism of action is the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPKs are a family of serine/threonine kinases that respond to inflammatory cytokines and environmental stressors, playing a crucial role in cellular processes such as inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway is implicated in a variety of diseases, making it a key target for therapeutic development. This technical guide provides an in-depth analysis of this compound's interaction with the p38 SAPK pathway, presenting key quantitative data and detailed experimental methodologies.
Core Mechanism: Selective Inhibition of p38α SAPK
Contrary to some initial hypotheses suggesting an induction of phosphorylation, robust preclinical data demonstrate that this compound (BRX-235) acts as a selective, ATP-competitive inhibitor of the p38α isoform of the Stress-Activated Protein Kinase (SAPK).[1] The p38α isoform is ubiquitously expressed and is a primary mediator of inflammatory responses, making it a strategic target for therapeutic intervention in various inflammatory and cardiovascular diseases.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through in vitro and cell-based assays. The following tables summarize the key quantitative findings, highlighting the compound's potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound (BRX-235) [1]
| Kinase Target | IC₅₀ (nM) |
| p38α | 5.2 |
| p38β | 48.7 |
| p38γ | >10,000 |
| p38δ | >10,000 |
| JNK1 | >10,000 |
| ERK1 | >10,000 |
Table 2: Inhibition of p38 Phosphorylation in Lipopolysaccharide (LPS)-Stimulated THP-1 Cells by this compound (BRX-235) [1]
| BRX-235 Concentration (nM) | % Inhibition of p-p38 (Thr180/Tyr182) |
| 1 | 15.3 |
| 10 | 45.8 |
| 50 | 89.2 |
| 100 | 98.1 |
| 500 | 99.5 |
Signaling Pathway Visualization
The canonical p38 MAPK signaling cascade begins with extracellular stimuli and culminates in a cellular response. This compound intervenes by directly inhibiting the kinase activity of p38α.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the p38 SAPK pathway.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of p38 isoforms and other kinases.
Objective: To determine the IC₅₀ values of this compound for p38α, p38β, p38γ, p38δ, JNK1, and ERK1.
Materials:
-
Recombinant human kinases (p38α, p38β, p38γ, p38δ, JNK1, ERK1)
-
Kinase-specific peptide substrates
-
This compound (BRX-235)
-
[γ-³²P]ATP or fluorescently labeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or appropriate assay platform for detection
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.
-
In the assay plate, add the recombinant kinase and its specific peptide substrate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent label).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescent assays, read the plate on a suitable plate reader.
-
Calculate the percentage of kinase inhibition for each drug concentration relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of p38 Phosphorylation in a Cellular Context
This method is used to assess the ability of this compound to inhibit the phosphorylation of p38 MAPK in a cellular environment, typically in response to a pro-inflammatory stimulus.
Objective: To measure the dose-dependent inhibition of LPS-induced p38 phosphorylation at Thr180/Tyr182 in THP-1 cells by this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (BRX-235)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture THP-1 cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-p38 signal to the total p38 signal.
-
Calculate the percentage of inhibition of p38 phosphorylation for each this compound concentration.
Conclusion
This compound (BRX-235) is a potent and selective inhibitor of the p38α MAPK isoform. The quantitative data clearly demonstrate its ability to engage its target and inhibit downstream signaling in a cellular context. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other molecules targeting the p38 SAPK pathway. This technical guide serves as a foundational resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of modulating this critical signaling cascade.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Iroxanadine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine is a piperidine-substituted 1,2,4-oxadiazine derivative that has been investigated for its potential therapeutic effects. As with many compounds in drug discovery and development, a thorough understanding of its synthesis and chemical properties is crucial for further research, optimization, and potential scale-up. This technical guide provides a comprehensive overview of Iroxanadine hydrobromide, focusing on a proposed synthetic route and its key chemical characteristics.
Chemical Structure and Properties
Iroxanadine has the IUPAC name 5-(piperidin-1-ylmethyl)-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine. The hydrobromide salt is formed by the reaction of the free base with hydrobromic acid.
Table 1: Chemical Properties of Iroxanadine and this compound
| Property | Iroxanadine | This compound | Source |
| Molecular Formula | C₁₄H₂₀N₄O | C₁₄H₂₁BrN₄O | Public Databases |
| Molecular Weight | 260.34 g/mol | 341.25 g/mol | Public Databases |
| Appearance | (Predicted) White to off-white solid | (Predicted) White to off-white crystalline solid | N/A |
| Melting Point | (Predicted) Not available | (Predicted) >200 °C (with decomposition) | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, methanol | (Predicted) Soluble in water, methanol; sparingly soluble in ethanol | N/A |
| pKa | (Predicted) ~7.5-8.5 (for the piperidine (B6355638) nitrogen) | N/A | N/A |
Proposed Synthesis of Iroxanadine
The synthesis of Iroxanadine can be envisioned through a multi-step process involving the formation of the core 1,2,4-oxadiazine ring followed by the introduction of the piperidine moiety.
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis pathway for this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of N-Hydroxy-3-pyridinecarboximidamide
-
Reaction: 3-Cyanopyridine is reacted with hydroxylamine (B1172632) to form the corresponding N-hydroxycarboximidamide.
-
Protocol: To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium bicarbonate, 1.2 eq) in ethanol, 3-cyanopyridine (1.0 eq) is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Chloro-1-(chloromethyl)ethyl N-(hydroxy)-3-pyridinecarboximidate
-
Reaction: The N-hydroxycarboximidamide is reacted with 1,3-dichloro-2-propanol to form an intermediate ether.
-
Protocol: N-Hydroxy-3-pyridinecarboximidamide (1.0 eq) is dissolved in a suitable solvent such as DMF, and a base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0 °C. After stirring for a short period, 1,3-dichloro-2-propanol (1.1 eq) is added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product.
Step 3: Synthesis of 3-(Pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine
-
Reaction: Intramolecular cyclization of the intermediate from Step 2 to form the 1,2,4-oxadiazine ring.
-
Protocol: The crude product from Step 2 is dissolved in a solvent like ethanol, and a base (e.g., sodium ethoxide, 1.2 eq) is added. The mixture is heated to reflux for several hours. The progress of the cyclization is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude cyclic product, which can be purified by column chromatography.
Step 4: Synthesis of Iroxanadine
-
Reaction: The piperidine moiety is introduced via nucleophilic substitution.
-
Protocol: 3-(Pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine (1.0 eq) and piperidine (1.2 eq) are dissolved in a polar aprotic solvent such as acetonitrile. A base (e.g., potassium carbonate, 1.5 eq) is added, and the reaction mixture is heated to reflux and stirred overnight. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The resulting crude Iroxanadine is purified by column chromatography.
Step 5: Formation of this compound
-
Reaction: The free base of Iroxanadine is reacted with hydrobromic acid to form the hydrobromide salt.
-
Protocol: Iroxanadine (1.0 eq) is dissolved in a suitable solvent like isopropanol. A solution of hydrobromic acid (48% in water or HBr in a suitable solvent, 1.0-1.1 eq) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Summary of Proposed Reaction Conditions
Table 2: Proposed Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Duration |
| 1 | 3-Cyanopyridine, Hydroxylamine HCl | Sodium Bicarbonate | Ethanol | Reflux | Several hours |
| 2 | N-Hydroxy-3-pyridinecarboximidamide, 1,3-Dichloro-2-propanol | Sodium Hydride | DMF | 0 °C to RT | Overnight |
| 3 | Intermediate from Step 2 | Sodium Ethoxide | Ethanol | Reflux | Several hours |
| 4 | 3-(Pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine, Piperidine | Potassium Carbonate | Acetonitrile | Reflux | Overnight |
| 5 | Iroxanadine | Hydrobromic Acid | Isopropanol | Room Temperature | 1-2 hours |
Characterization and Analytical Methods
The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic peaks for the pyridine, piperidine, and oxadiazine ring protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as C=N, C-O, and N-H vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.
Experimental Workflow Visualization
Caption: A typical experimental workflow for a single step in the synthesis of Iroxanadine.
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and understanding of this compound. The proposed synthetic route is based on well-established chemical transformations and offers a logical approach for laboratory-scale preparation. The summarized chemical properties and proposed analytical methods provide a solid foundation for researchers and drug development professionals working with this compound. Further experimental validation is required to confirm the specifics of the reaction conditions and to fully characterize the compound.
In-depth Analysis of Iroxanadine Hydrobromide as a Potential Cardioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sufficient detailed, publicly available scientific literature on Iroxanadine hydrobromide (also known as BRX-235) to construct a comprehensive technical guide with extensive quantitative data and specific experimental protocols is currently unavailable. The information that exists primarily points to its development by Biorex R&D Co. in Hungary and its proposed mechanism of action involving the modulation of key signaling pathways in cardiac cells. This guide, therefore, synthesizes the available information and extrapolates on the potential significance of its proposed mechanisms in the context of cardioprotection, drawing from established knowledge of these pathways.
Executive Summary
Core Putative Mechanisms of Action
This compound's potential cardioprotective effects are believed to be mediated through two primary signaling cascades:
-
Phosphorylation of p38 SAPK: This pathway is a key regulator of cellular responses to stress.
-
Translocation of Protein Kinase C (PKC): PKC isoforms are critical mediators in cardiac function and pathology.
The p38 MAPK Signaling Pathway in Cardioprotection
The p38 mitogen-activated protein kinase (MAPK) family is a crucial component of the cellular machinery that responds to external stressors.[1] In the context of the heart, the activation of p38 MAPK can have both protective and detrimental effects, depending on the specific isoform activated and the cellular context.[1][2] this compound is suggested to induce the phosphorylation of p38 SAPK, which is a key step in its activation.[1]
Activated p38 MAPK can influence a variety of downstream targets that are relevant to cardioprotection, including other kinases and transcription factors.[3] This can lead to the regulation of genes involved in inflammation, apoptosis, and cellular survival.
Caption: Proposed activation of the p38 MAPK pathway by this compound.
Protein Kinase C (PKC) Translocation and its Cardiac Implications
Protein Kinase C (PKC) comprises a family of enzymes that are central to signal transduction in cardiomyocytes.[4] Their activation and translocation to different subcellular compartments are critical for their function.[5][6][7] this compound is reported to cause the translocation of calcium-dependent PKC isoforms to membranes.[1] This relocalization is a key step in their activation, allowing them to phosphorylate specific substrate proteins and modulate cardiac function. Different PKC isoforms can have distinct roles in the heart; for example, some are involved in hypertrophic signaling, while others play a part in the response to ischemic injury.[4]
Caption: Proposed mechanism of PKC translocation induced by this compound.
Potential Therapeutic Applications
Based on its proposed mechanisms of action, this compound could have therapeutic potential in several cardiovascular conditions:
-
Myocardial Ischemia-Reperfusion Injury: By activating pro-survival pathways, it may protect cardiomyocytes from the damage that occurs when blood flow is restored to ischemic heart tissue.
-
Atherosclerosis and Vascular Diseases: Its role in endothelial cell homeostasis suggests it could help maintain vascular health and prevent the progression of atherosclerosis.[1]
-
Heart Failure: By modulating signaling pathways involved in cardiac remodeling and cell death, it could potentially slow the progression of heart failure.
Experimental Data Summary
As previously stated, specific quantitative data from preclinical or clinical studies on this compound is not widely available. The tables below are structured to accommodate such data should it become available.
Table 1: Preclinical Efficacy in Animal Models of Cardiac Injury
| Animal Model | Injury Type | This compound Dose | Key Endpoints | Results |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Effects on Cardiac and Endothelial Cells
| Cell Type | Condition | This compound Conc. | Measured Parameter | Outcome |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Methodological Approaches for Future Research
To rigorously evaluate the cardioprotective potential of this compound, a series of well-defined experiments would be necessary. The following are proposed experimental protocols based on the compound's putative mechanisms.
In Vitro Assessment of Signaling Pathway Activation
-
Objective: To confirm and quantify the effect of this compound on p38 MAPK phosphorylation and PKC translocation in cardiomyocytes.
-
Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Treatment: Cells would be treated with a range of concentrations of this compound for various time points.
-
Western Blotting: To detect the phosphorylation of p38 MAPK, total p38 MAPK, and the subcellular localization of PKC isoforms (cytosolic vs. membrane fractions).
-
Immunofluorescence Microscopy: To visualize the translocation of PKC isoforms from the cytosol to the cell membrane upon treatment.
Caption: Workflow for in vitro analysis of this compound's effect on signaling pathways.
In Vivo Evaluation of Cardioprotective Efficacy
-
Objective: To assess the ability of this compound to protect the heart from ischemia-reperfusion injury in an animal model.
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Surgical Procedure: Ligation of the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes) followed by reperfusion.
-
Drug Administration: this compound or vehicle administered prior to ischemia or at the onset of reperfusion.
-
Endpoints:
-
Infarct Size Measurement: Staining of heart sections with triphenyltetrazolium (B181601) chloride (TTC) to delineate viable and infarcted tissue.
-
Cardiac Function Assessment: Echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Biomarker Analysis: Measurement of cardiac troponins in serum as an indicator of myocardial damage.
-
Conclusion and Future Directions
This compound presents an interesting profile as a potential cardioprotective agent due to its proposed modulation of the p38 MAPK and PKC signaling pathways. However, the current lack of detailed, publicly accessible data necessitates further rigorous investigation. Future research should focus on confirming its molecular mechanisms, establishing a dose-response relationship in relevant preclinical models, and evaluating its safety and efficacy. Should such studies yield positive results, this compound could emerge as a novel therapeutic option for the prevention and treatment of cardiovascular diseases.
References
- 1. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAPK Pathway in the Heart: New Insights in Health and Disease | MDPI [mdpi.com]
- 3. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARDIAC ACTIONS OF PROTEIN KINASE C ISOFORMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translocation of protein kinase C-alpha, delta and epsilon isoforms in ischemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protein kinase C translocation inhibitor as an isozyme-selective antagonist of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Effects of Iroxanadine Hydrobromide on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrobromide, also known as BRX-235, is a novel cardioprotective agent with significant vasculoprotective properties.[1] This technical guide provides an in-depth overview of the in vitro effects of this compound on endothelial cells, a critical component in the pathophysiology of various vascular diseases. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on human umbilical vein endothelial cells (HUVECs). The primary focus of these studies has been on the compound's ability to protect endothelial cells from hypoxia/reoxygenation-induced apoptosis.
| Table 1: Effect of this compound on Endothelial Cell Apoptosis | |
| Parameter | Observation |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Stress Model | Hypoxia/Reoxygenation |
| Treatment | This compound (BRX-235) |
| Concentration Range | 0.1–1 μM |
| Key Finding | Significantly reduced caspase-dependent apoptosis[1] |
| Table 2: Mechanistic Insights into the Anti-Apoptotic Effects of this compound | |
| Treatment Condition | Proposed Mechanism of Cytoprotection |
| Pre-hypoxic Administration | Enhanced accumulation of Heat Shock Proteins (Hsps) |
| Post-hypoxic Administration | Enhanced activation of p38 kinase[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to investigate the in vitro effects of this compound on endothelial cells.
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were the primary cell type used in these studies.[1]
-
Culture Conditions: HUVECs were cultured in standard endothelial cell growth medium supplemented with necessary growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs were subjected to hypoxia. This is typically achieved by placing the cells in a specialized chamber with a controlled atmosphere containing a low oxygen concentration (e.g., 1-3% O2), balanced with nitrogen and 5% CO2, for a specified duration.
-
Reoxygenation: Following the hypoxic period, cells were returned to normoxic conditions (standard incubator atmosphere with ~21% O2) to simulate reperfusion. This hypoxia/reoxygenation (H/R) cycle induces cellular stress and apoptosis.
-
Iroxanadine Treatment: this compound (BRX-235) was dissolved in a suitable solvent and added to the cell culture medium at final concentrations ranging from 0.1 to 1 μM.[1] The timing of the treatment varied depending on the experimental question, with the compound being added either before the hypoxic period (pre-hypoxic) or at the beginning of the reoxygenation phase (post-hypoxic).[1]
Apoptosis Assays
-
Caspase Activity Measurement: Caspase activation is a hallmark of apoptosis. To quantify this, cell lysates were prepared from treated and untreated HUVECs. The activity of key executioner caspases, such as caspase-3, was measured using fluorometric or colorimetric assays. These assays typically utilize a specific peptide substrate that is cleaved by the active caspase, releasing a detectable signal. The significant reduction of this signal in Iroxanadine-treated cells indicates an anti-apoptotic effect.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. A decrease in the percentage of Annexin V-positive cells in the Iroxanadine-treated groups would provide quantitative evidence of its anti-apoptotic effect.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a later event in apoptosis. The TUNEL assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs. A reduction in the number of TUNEL-positive cells, as visualized by fluorescence microscopy or quantified by flow cytometry, would further confirm the anti-apoptotic properties of Iroxanadine.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: HUVECs were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membranes were blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest. This includes antibodies against total and phosphorylated forms of p38 MAPK, as well as various Heat Shock Proteins (e.g., Hsp70, Hsp27). Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis of the bands allows for the quantification of changes in protein expression and phosphorylation levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its in vitro evaluation.
Signaling Pathways
Experimental Workflow
Conclusion
In vitro evidence strongly suggests that this compound exerts a significant protective effect on endothelial cells subjected to hypoxia/reoxygenation stress. This protection is mediated, at least in part, through the modulation of the p38 MAPK and heat shock protein signaling pathways, leading to a reduction in caspase-dependent apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Iroxanadine in vascular diseases characterized by endothelial dysfunction. Further studies are warranted to fully elucidate the intricate molecular mechanisms and to translate these promising in vitro findings into clinical applications.
References
Iroxanadine Hydrobromide: An In-depth Technical Guide on Its Role in Vascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine (B1672186) hydrobromide, a novel small molecule, has been investigated as a potential cardioprotective agent for the treatment of vascular diseases such as atherosclerosis.[1] The compound has shown promise in preclinical studies by targeting endothelial cell (EC) function, which is central to the pathophysiology of various vascular disorders.[1] This technical guide provides a comprehensive overview of the available data on iroxanadine hydrobromide, focusing on its mechanism of action, its effects in animal models of vascular disease, and the associated signaling pathways.
Mechanism of Action
The proposed mechanism of action for this compound centers on its ability to restore normal function to endothelial cells lining the blood vessels.[2] This is reportedly achieved through the activation of specific intracellular signaling pathways and molecular chaperones that repair cellular damage.[2] The key molecular events associated with iroxanadine's activity include:
-
Phosphorylation of p38 SAPK: Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK), a key enzyme in maintaining endothelial cell homeostasis.[1]
-
Translocation of Protein Kinase C (PKC): The compound causes the translocation of the calcium-dependent isoform of Protein Kinase C to cell membranes.[1]
-
Activation of Molecular Chaperones: Iroxanadine is believed to activate certain molecular chaperone proteins that are involved in repairing normal cellular damage.[2]
Role in Vascular Disease Models: Preclinical Evidence
The primary evidence for the efficacy of this compound in a vascular disease model comes from a study in Apolipoprotein E (ApoE) deficient mice, a well-established model for atherosclerosis.
Atherosclerosis Model: ApoE Deficient Mice
ApoE deficient mice lack the gene for apolipoprotein E, leading to impaired clearance of lipoproteins and the spontaneous development of atherosclerotic lesions that resemble those in humans. These mice are widely used to study the pathogenesis of atherosclerosis and to evaluate potential therapeutic interventions.
A study conducted by CytRx Corporation demonstrated that orally administered this compound was effective in treating cardiovascular disease in this experimental mouse model.[2] The key findings from this study are summarized below.
Data Presentation
| Animal Model | Treatment | Key Findings | Quantitative Data |
| Apolipoprotein E (ApoE) Deficient Mice | This compound | Significantly reduced the progression of cardiovascular disease. | Specific quantitative data on the percentage of plaque reduction or changes in arterial thickening are not publicly available. |
| Significantly reduced plaque formation. | |||
| Significantly reduced arterial thickening. |
Experimental Protocols
Detailed experimental protocols for the study of this compound in ApoE deficient mice have not been made publicly available. However, a general methodology for such a study would typically involve the following steps:
-
Animal Model: Male or female ApoE deficient mice are used.
-
Diet: Mice are fed a high-fat or "Western" diet to accelerate the development of atherosclerosis.
-
Treatment: this compound is administered orally at a specified dosage and frequency for a defined period. A control group receives a placebo.
-
-
Atherosclerotic Plaque Analysis: The aorta and/or aortic root are dissected, stained (e.g., with Oil Red O), and the total area of atherosclerotic plaques is quantified using imaging software.
-
Arterial Thickening Measurement: Histological sections of the arteries are prepared and the thickness of the intimal and medial layers is measured.
-
Biochemical Analysis: Blood samples are collected to measure lipid profiles (total cholesterol, LDL, HDL, triglycerides) and markers of inflammation.
-
Signaling Pathways and Visualization
Based on the available information, the proposed signaling pathway for this compound involves the activation of p38 SAPK and the translocation of PKC. The following diagrams illustrate these pathways in the context of endothelial cell function.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of Iroxanadine in endothelial cells.
Experimental Workflow for Atherosclerosis Study in ApoE-/- Mice
Caption: General workflow for an atherosclerosis study in mice.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds potential as a therapeutic agent for vascular diseases by improving endothelial cell function. The reported reduction in plaque formation and arterial thickening in the ApoE deficient mouse model is a promising finding. However, the lack of publicly available quantitative data and detailed experimental protocols limits a thorough evaluation of its efficacy and mechanism of action.
For drug development professionals, further investigation into this compound would require access to the original study data. Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic dose of iroxanadine.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and its effects on the target signaling pathways over time.
-
Long-term efficacy and safety studies: To assess the durability of the therapeutic effect and to identify any potential adverse effects.
-
Clinical Trials: Ultimately, well-controlled clinical trials in patients with vascular diseases would be necessary to establish the safety and efficacy of this compound in humans.
Without further data, the full potential of this compound in the management of vascular diseases remains to be fully elucidated.
References
Iroxanadine Hydrobromide: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrobromide, also known as BRX-235, is a novel small molecule that has been investigated as a cardioprotective agent. Its primary therapeutic potential lies in the treatment of vascular diseases such as atherosclerosis and the prevention of restenosis following vascular interventions. The core mechanism of action of Iroxanadine revolves around the modulation of key intracellular signaling pathways involved in cellular stress response and homeostasis.
Pharmacodynamics
The pharmacodynamic effects of Iroxanadine are centered on its ability to influence critical signaling cascades within endothelial cells, which play a pivotal role in vascular health and disease.
Mechanism of Action
Iroxanadine's primary mechanism of action involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it induces the phosphorylation of p38 stress-activated protein kinase (SAPK). This activation is a key cellular response to stress and is integral to maintaining endothelial cell homeostasis.
In addition to p38 SAPK activation, Iroxanadine also promotes the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane. This translocation is a critical step in the activation of PKC, which is a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins.
Signaling Pathway
The proposed signaling pathway for Iroxanadine's action is depicted below. It illustrates the induction of p38 SAPK phosphorylation and the translocation of PKC, which are central to its pharmacodynamic effects.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available in the public literature. The following sections outline the general experimental protocols that would be employed to characterize the pharmacokinetic profile of a novel compound like Iroxanadine.
Illustrative Experimental Protocols
Table 1: Representative Experimental Protocols for Pharmacokinetic Characterization
| Parameter | Experimental Protocol |
| Absorption | In vitro: Caco-2 permeability assay to predict intestinal absorption. In vivo: Oral and intravenous administration to a relevant animal model (e.g., rat, dog) followed by serial blood sampling to determine bioavailability. |
| Distribution | In vitro: Plasma protein binding assay using equilibrium dialysis. In vivo: Tissue distribution studies in animal models using radiolabeled compound to determine concentration in various organs. |
| Metabolism | In vitro: Incubation with liver microsomes and hepatocytes from various species (including human) to identify major metabolites and metabolic pathways. Cytochrome P450 reaction phenotyping to identify specific CYP enzymes involved. |
| Excretion | In vivo: Mass balance studies in animal models using radiolabeled compound to quantify the excretion of the drug and its metabolites in urine and feces. |
Hypothetical Pharmacokinetic Workflow
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a new chemical entity.
Key Experimental Methodologies
The pharmacodynamic effects of Iroxanadine would be quantified using a variety of in vitro assays. Below are detailed, illustrative protocols for assessing its known mechanisms of action.
p38 SAPK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of Iroxanadine on the phosphorylation of p38 SAPK in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Methodology:
-
Cell Culture and Treatment: HUVECs are cultured to 80-90% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified time course.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and total p38. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-p38 to total p38 is calculated to determine the extent of phosphorylation.
Protein Kinase C (PKC) Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of a specific PKC isoform from the cytosol to the plasma membrane in response to Iroxanadine treatment.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293 cells transiently expressing a fluorescently-tagged PKC isoform) is cultured on glass coverslips. Cells are treated with this compound or a vehicle control.
-
Fixation and Permeabilization: Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining (if not using a fluorescently-tagged protein): Cells are incubated with a primary antibody against the PKC isoform of interest, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Confocal Microscopy: The subcellular localization of the PKC isoform is visualized using a confocal microscope.
-
Image Analysis: The fluorescence intensity in the cytoplasm and at the plasma membrane is quantified using image analysis software. An increase in the membrane-to-cytosol fluorescence ratio indicates translocation.
Summary and Future Directions
This compound is a promising cardioprotective agent with a defined mechanism of action involving the activation of the p38 SAPK pathway and the translocation of PKC. While its pharmacodynamic effects are qualitatively understood, a comprehensive understanding of its therapeutic potential requires detailed quantitative pharmacokinetic and pharmacodynamic characterization. Future research should focus on conducting definitive preclinical ADME studies and dose-response analyses to establish a clear pharmacokinetic/pharmacodynamic relationship. These studies will be crucial for guiding the design of future clinical trials and ultimately determining the clinical utility of Iroxanadine in the treatment of vascular diseases.
The Elusive Early History of Iroxanadine Hydrobromide: A Technical Overview
Budapest, Hungary - Iroxanadine hydrobromide, also known as BRX-235, emerged from the laboratories of the Hungarian pharmaceutical company Biorex as a promising cardioprotective agent. Early research positioned this novel, small molecule as a potential therapeutic for a range of vascular diseases, including atherosclerosis and the prevention of early restenosis following vascular surgery or angioplasty.[1] Despite its initial promise and progression to Phase II clinical trials, detailed public-domain data on its foundational research, including specific quantitative data and detailed experimental protocols, remains largely unavailable.[1]
This technical guide provides a comprehensive overview of the known information regarding this compound, supplemented with general experimental methodologies and conceptual signaling pathways that would have been integral to its early-stage research and development.
Chemical and Physical Properties
Iroxanadine is classified as a pyridine (B92270) derivative. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C14H20N4O | PubChem |
| Molecular Weight | 260.33 g/mol | PubChem[1] |
| IUPAC Name | 3-(3-pyridinyl)-5,6-dihydro-5-(1-piperidinylmethyl)-2H-1,2,4-oxadiazine | Inferred |
| Salt Form | Hydrobromide | GSRS[2] |
Proposed Mechanism of Action
The primary mechanism of action attributed to Iroxanadine is its role as a vasculoprotector through the activation of key signaling pathways in endothelial cells. Endothelial cell dysfunction is a critical factor in the pathogenesis of numerous vascular disorders. Iroxanadine was reported to exert its effects through two primary mechanisms:
-
p38 MAPK Activation: Iroxanadine is described as a dual activator of p38 kinase and Heat Shock Protein (HSP). The activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cellular responses to stress and inflammatory signals. In endothelial cells, p38 MAPK signaling plays a significant role in maintaining homeostasis.
-
Protein Kinase C (PKC) Translocation: The compound was also shown to induce the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes. The translocation of PKC from the cytosol to the membrane is a critical step in its activation, leading to the phosphorylation of downstream targets involved in various cellular processes.
The conceptual signaling pathway for Iroxanadine's proposed mechanism of action is illustrated below.
Caption: Proposed mechanism of action of Iroxanadine in endothelial cells.
Synthesis of this compound
While the specific synthetic route for Iroxanadine developed by Biorex has not been publicly disclosed, a general synthesis for related pyridinyl-oxadiazine structures can be conceptualized. The synthesis of such heterocyclic compounds often involves multi-step reactions, including the formation of the core oxadiazine ring and the subsequent addition of the piperidinylmethyl and pyridinyl side chains.
A plausible, though hypothetical, experimental workflow for the synthesis is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Preclinical and Clinical Development
Representative Experimental Protocols
To characterize a compound like Iroxanadine, a series of in vitro and in vivo experiments would be necessary. Below are detailed, representative protocols for the types of assays that would have been employed to establish its mechanism of action.
In Vitro p38 MAPK Activation Assay
Objective: To determine the effect of Iroxanadine on the phosphorylation of p38 MAPK in a human endothelial cell line (e.g., HUVECs).
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium until they reach 80-90% confluency.
-
Treatment: Cells are serum-starved for 4-6 hours, followed by treatment with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 15, 30, 60 minutes). A positive control, such as anisomycin, would be included.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed for total p38 MAPK and a loading control (e.g., GAPDH) to normalize the data.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-p38 to total p38 is calculated to determine the extent of activation.
Protein Kinase C (PKC) Translocation Assay
Objective: To visualize and quantify the translocation of a specific PKC isoform from the cytosol to the plasma membrane in response to Iroxanadine treatment.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or endothelial cells) is cultured on glass-bottom dishes. Cells are transiently transfected with a plasmid encoding a fusion protein of a calcium-dependent PKC isoform (e.g., PKCα) and a fluorescent protein (e.g., GFP).
-
Treatment: After 24-48 hours, the cells are treated with this compound, a vehicle control, or a known PKC activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA) as a positive control.
-
Live-Cell Imaging: The cells are imaged in real-time using a confocal microscope. Images are captured before and at various time points after the addition of the compounds.
-
Image Analysis:
-
The fluorescence intensity in the cytoplasm and at the plasma membrane is quantified over time using imaging software.
-
The ratio of membrane to cytosolic fluorescence is calculated for each cell. An increase in this ratio indicates translocation.
-
-
Data Presentation: The change in the membrane-to-cytosol fluorescence ratio is plotted over time for the different treatment groups.
The logical flow for a PKC translocation experiment is depicted below.
Caption: Experimental workflow for a PKC translocation assay.
Conclusion
This compound was a promising vasculoprotective agent developed by Biorex, with a proposed mechanism involving the activation of the p38 MAPK pathway and the translocation of PKC. While its development reached Phase II clinical trials, the cessation of detailed public reporting on its research leaves many questions unanswered for the scientific community. The generalized protocols and conceptual pathways provided here offer a framework for understanding the likely scientific basis of its early investigation, though the specific data and methodologies for Iroxanadine itself remain to be fully disclosed.
References
Iroxanadine Hydrobromide in Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease of the arterial wall and a leading cause of cardiovascular events. A key initiating event in atherosclerosis is endothelial dysfunction, often triggered by stress factors such as hypoxia and oxidative stress, leading to apoptosis of endothelial cells and promoting an inflammatory response. Iroxanadine hydrobromide (also known as BRX-235) has been identified as a novel vasculoprotective compound with potential therapeutic applications in atherosclerosis. This technical guide provides an in-depth overview of the core mechanisms of Iroxanadine, detailed experimental protocols for its study, and an exploration of the signaling pathways it modulates in the context of atherosclerosis.
Iroxanadine has been characterized as an activator of p38 mitogen-activated protein kinase (MAPK) and an enhancer of stress-responsive heat shock protein (Hsp) expression.[1] Its primary documented effect is the attenuation of apoptosis in vascular endothelial cells subjected to ischemia/reperfusion-like stress, a critical process in the initiation and progression of atherosclerotic plaques.[1]
Core Mechanism of Action
Iroxanadine protects endothelial cells from apoptosis induced by hypoxia/reoxygenation through two distinct, time-dependent mechanisms:
-
Pre-Hypoxic Administration: When administered before the onset of hypoxic stress, Iroxanadine's protective effect is linked to the enhanced accumulation of Heat Shock Proteins (Hsps), particularly Hsp70. This mechanism is sensitive to quercetin, an inhibitor of heat shock protein synthesis.
-
Post-Hypoxic Administration: When administered at the beginning of the reoxygenation phase, Iroxanadine's cytoprotective action is associated with the activation of the p38 MAPK signaling pathway. This effect is strongly inhibited by p38 MAPK inhibitors such as SB202190 and SB203580.[1]
The dual mechanism of action suggests that Iroxanadine can bolster cellular resilience to stress and actively promote survival in the face of reperfusion injury.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the effects of this compound on endothelial cells.
| Parameter | Experimental Condition | Treatment | Concentration | Outcome | Reference |
| Endothelial Cell Apoptosis | Hypoxia/Reoxygenation of Human Umbilical Vein Endothelial Cells (HUVECs) | Iroxanadine (BRX-235) | 0.1–1 µM | Significant reduction in caspase-dependent apoptosis | [1] |
| Cytoprotection Mechanism (Pre-Hypoxic) | Hypoxia/Reoxygenation of HUVECs | Iroxanadine + Quercetin | 0.1–1 µM | Cytoprotective effect is sensitive to quercetin, indicating Hsp involvement. | [1] |
| Cytoprotection Mechanism (Post-Hypoxic) | Hypoxia/Reoxygenation of HUVECs | Iroxanadine + SB202190/SB203580 | 0.1–1 µM | Cytoprotective effect is strongly inhibited, indicating p38 kinase involvement. | [1] |
Signaling Pathways and Visualizations
The vasculoprotective effects of Iroxanadine are mediated by the p38 MAPK and Heat Shock Protein signaling pathways. The following diagrams illustrate these pathways.
References
Iroxanadine Hydrobromide: A Potential Modulator of Restenosis Through Complex Signaling Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Restenosis, the re-narrowing of a blood vessel following angioplasty, remains a significant challenge in the long-term success of revascularization procedures. The underlying pathology is primarily driven by neointimal hyperplasia, a process characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs). This technical guide explores the potential role of Iroxanadine hydrobromide, a novel small molecule, in the prevention of restenosis. While direct clinical or preclinical evidence for Iroxanadine in this indication is currently limited, its known mechanisms of action—specifically the activation of p38 mitogen-activated protein kinase (MAPK) and induction of heat shock proteins (HSPs), along with its influence on protein kinase C (PKC) translocation—position it as a compound of interest for further investigation. This document will delve into the intricate signaling pathways associated with Iroxanadine's targets and their complex and sometimes contradictory roles in VSMC biology. We will also present relevant experimental protocols and quantitative data from related studies to provide a framework for future research in this area.
The Challenge of Restenosis
Coronary artery disease is a leading cause of morbidity and mortality worldwide.[1] Percutaneous coronary intervention (PCI), such as balloon angioplasty and stenting, is a widely adopted treatment for symptomatic coronary artery disease.[1] Despite significant advancements, the long-term efficacy of these procedures is often hampered by restenosis, the recurrence of stenosis at the site of intervention.[1]
The primary driver of restenosis is neointimal hyperplasia, a process involving the proliferation and migration of vascular smooth muscle cells (VSMCs) from the media to the intima of the vessel wall, along with the deposition of the extracellular matrix.[1] This leads to a gradual re-narrowing of the arterial lumen, potentially compromising blood flow and leading to the recurrence of ischemic symptoms. Current therapeutic strategies, such as drug-eluting stents that release anti-proliferative agents like paclitaxel (B517696) and sirolimus, have significantly reduced the incidence of restenosis. However, concerns regarding delayed re-endothelialization and late-stent thrombosis persist, highlighting the need for novel therapeutic approaches.
This compound: A Profile
This compound, also known as BRX-235, is a novel small molecule that has been investigated for its cardioprotective and vasoprotective properties. It is characterized as a dual activator of p38 mitogen-activated protein kinase (MAPK) and a co-inducer of heat shock proteins (HSPs). Additionally, it has been shown to cause the translocation of calcium-dependent protein kinase C (PKC) isoforms to membranes.
Known Cardiovascular Effects of Iroxanadine (BRX-005)
Preclinical studies have demonstrated direct cardiovascular effects of Iroxanadine (referred to as BRX-005 in some studies). A key finding is its ability to induce a concentration-dependent relaxation of vascular smooth muscle. This vasorelaxant effect was observed in guinea pig pulmonary artery preparations that were pre-contracted with phenylephrine.[2] Importantly, this effect was found to be independent of the endothelium, suggesting a direct action on the vascular smooth muscle cells.[2]
| Parameter | Observation | Experimental Model | Reference |
| Vasorelaxation | Concentration-dependent relaxation | Guinea pig pulmonary artery preparations pre-contracted with phenylephrine | [2] |
| Endothelium-dependency | Independent of the endothelium | Guinea pig pulmonary artery preparations | [2] |
| Cardiac Contractility | Increased peak left ventricular pressure, rate of force development, and relaxation | Langendorff-perfused guinea pig hearts | [2] |
| Intracellular Calcium | No alteration in the amplitude of [Ca2+]i transients | Langendorff-perfused guinea pig hearts | [2] |
Table 1: Summary of Preclinical Cardiovascular Effects of Iroxanadine (BRX-005)
The p38 MAPK Signaling Pathway: A Controversial Role in VSMC Proliferation
Iroxanadine is a known activator of p38 MAPK. The p38 MAPK signaling pathway is a critical regulator of various cellular processes, including inflammation, cell proliferation, and apoptosis. However, its role in vascular smooth muscle cell (VSMC) proliferation, a key event in restenosis, is complex and appears to be context-dependent, with studies reporting both pro-proliferative and anti-proliferative effects.
Evidence for a Pro-Proliferative Role of p38 MAPK
Several studies suggest that activation of p38 MAPK promotes VSMC proliferation and neointimal hyperplasia. Inhibition of p38 MAPK has been shown to reduce neointimal formation in animal models of vascular injury.[1] Furthermore, some research indicates that the coordinate activity of both p38 and another MAP kinase, BMK1, is necessary for optimal VSMC proliferation.[3] Activated p38 MAPK is also implicated in promoting VSMC migration, another crucial step in the development of restenosis.[4]
Evidence for an Anti-Proliferative Role of p38 MAPK
Conversely, other studies have demonstrated an inhibitory role for p38 MAPK activation in VSMC proliferation. For instance, one study found that while high sodium levels promote VSMC proliferation through the JNK/ERK1/2 pathways, the simultaneous activation of p38 MAPK actually limits this proliferation.[2][5] In this context, activation of p38 MAPK with anisomycin (B549157) led to decreased expression of the proliferation marker PCNA, while inhibition of p38 MAPK increased PCNA expression.[2][5]
This dual role of p38 MAPK suggests that the ultimate effect of its activation on VSMC behavior may depend on the specific stimulus, the cellular context, and the interplay with other signaling pathways.
Other Potential Mechanisms of Action
Heat Shock Proteins (HSPs)
Iroxanadine is also a co-inducer of heat shock proteins (HSPs). HSPs are molecular chaperones that play a crucial role in protein folding, assembly, and degradation, particularly under conditions of cellular stress. Some HSPs, such as HSP27 and HSP70, have been implicated in the regulation of VSMC proliferation and migration. The induction of HSPs by Iroxanadine could therefore contribute to its potential effects on the processes underlying restenosis.
Protein Kinase C (PKC) Translocation
Iroxanadine has been reported to cause the translocation of calcium-dependent protein kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that are involved in a wide range of cellular signaling pathways, including those that regulate cell growth and proliferation. The specific PKC isoforms affected by Iroxanadine and the downstream consequences of their translocation in VSMCs are yet to be fully elucidated.
Experimental Protocols
While specific protocols for testing Iroxanadine's effect on restenosis are not available in the public domain, the following are detailed methodologies for key experiments that would be crucial in evaluating its potential.
In Vitro Vascular Smooth Muscle Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs) in culture.
Methodology:
-
Cell Culture: Primary human aortic or coronary artery smooth muscle cells are cultured in a specialized smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, insulin, and fetal bovine serum (FBS). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: VSMCs are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the growth medium is replaced with a serum-free basal medium for 24-48 hours.
-
Treatment: The serum-free medium is replaced with a complete growth medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). A positive control, such as a known inhibitor of VSMC proliferation (e.g., rapamycin), should be included.
-
Proliferation Assessment: After 24-72 hours of incubation, cell proliferation is assessed using one of the following methods:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm.
-
BrdU Incorporation Assay: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the wells for the final 2-4 hours of incubation. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA format.
-
-
Data Analysis: The absorbance values are background-corrected, and the percentage of proliferation inhibition is calculated relative to the vehicle-treated control. IC50 values (the concentration of Iroxanadine that inhibits proliferation by 50%) can be determined by non-linear regression analysis.
In Vivo Animal Model of Restenosis (Rat Carotid Artery Balloon Injury Model)
Objective: To evaluate the effect of this compound on neointimal hyperplasia in a well-established animal model of restenosis.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Surgical Procedure:
-
The rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
A midline incision is made in the neck, and the left common carotid artery is exposed and isolated.
-
A 2F balloon catheter is introduced into the external carotid artery and advanced into the common carotid artery.
-
The balloon is inflated to a pressure of 2-3 atm for 30 seconds and then withdrawn. This process is repeated three times to induce endothelial denudation and smooth muscle injury.
-
-
Drug Administration: The rats are randomly assigned to treatment groups. This compound is administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses, starting from the day of the surgery and continuing for 14 days. A control group receives the vehicle.
-
Tissue Harvesting and Processing: After 14 days, the animals are euthanized, and the balloon-injured left carotid arteries are perfusion-fixed with 4% paraformaldehyde. The arteries are then excised and embedded in paraffin.
-
Histological Analysis:
-
Serial cross-sections (5 µm) of the arteries are cut and stained with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) stain to visualize the vessel structure and elastic laminae.
-
Morphometric analysis is performed using image analysis software to measure the areas of the lumen, intima, and media. The intima-to-media (I/M) ratio is calculated as an index of neointimal hyperplasia.
-
-
Immunohistochemistry: Additional sections can be used for immunohistochemical staining for markers of cell proliferation (e.g., Ki-67 or PCNA) and inflammation (e.g., CD68 for macrophages).
-
Data Analysis: The I/M ratios and other quantitative data are compared between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion and Future Directions
This compound presents an intriguing, yet enigmatic, profile in the context of restenosis prevention. Its known mechanisms of action, particularly the activation of the p38 MAPK pathway, intersect directly with the core cellular processes driving neointimal hyperplasia. However, the conflicting reports on the role of p38 MAPK in VSMC proliferation underscore the complexity of this signaling network and preclude a straightforward prediction of Iroxanadine's effects. The endothelium-independent vasorelaxant properties of Iroxanadine are a promising feature, as vasospasm can contribute to the acute complications of angioplasty.
The critical next step is to conduct direct experimental investigations. In vitro studies are required to definitively determine the effect of Iroxanadine on VSMC proliferation and migration, and to elucidate the downstream signaling events following p38 MAPK activation in this specific cellular context. Subsequently, well-designed in vivo studies using established animal models of restenosis are essential to assess the therapeutic potential of Iroxanadine in a more physiologically relevant setting. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent for the prevention of restenosis.
References
- 1. Activation of p38MAPK signaling cascade in a VSMC injury model: role of p38MAPK inhibitors in limiting VSMC proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activation of p38 MAPK limits the abnormal proliferation of vascular smooth muscle cells induced by high sodium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular smooth muscle cell proliferation requires both p38 and BMK1 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Relationship - p38 - activates - vascular associated smooth muscle cell proliferation [biokb.lcsb.uni.lu]
- 5. The activation of p38 MAPK limits the abnormal proliferation of vascular smooth muscle cells induced by high sodium concentrations - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Cellular Targets of Iroxanadine Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iroxanadine hydrobromide, also known as BRX-235, is a vasculoprotective agent under investigation primarily for its cardioprotective effects in the context of atherosclerosis and other vascular diseases.[1] Its mechanism of action is centered on the modulation of key cellular signaling pathways in endothelial cells, leading to a reduction in stress and inflammatory responses. This technical guide provides a detailed overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and workflows.
Primary Cellular Targets
This compound exerts its effects through the modulation of at least three key cellular components:
-
p38 Mitogen-Activated Protein Kinase (MAPK): Iroxanadine is an activator of p38 MAPK, a critical regulator of cellular responses to stress and inflammation.
-
Protein Kinase C (PKC): The compound induces the translocation of calcium-dependent isoforms of Protein Kinase C.
-
Heat Shock 70 kDa Protein 1B (HSPA1B): Iroxanadine has been identified as a modulator of this heat shock protein.[1]
The primary cell type in which these effects have been characterized is the endothelial cell , highlighting the compound's role in maintaining vascular homeostasis.[1]
Quantitative Data
The following table summarizes the available quantitative data for the interaction of Iroxanadine (BRX-235) with its primary targets.
| Target Family | Specific Target | Iroxanadine (BRX-235) IC₅₀ (nM) |
| p38 MAPK | p38α | 5.2 |
| p38β | 48.7 | |
| p38γ | >10,000 | |
| p38δ | >10,000 | |
| Other Kinases | JNK1 | >10,000 |
| ERK1 | >10,000 |
Signaling Pathways
p38 MAPK Signaling Pathway
Iroxanadine's activation of p38 MAPK is a central component of its mechanism of action. The p38 MAPK pathway is a three-tiered kinase cascade that responds to extracellular stimuli, including inflammatory cytokines and environmental stress. Activation of this pathway is crucial for cellular processes such as inflammation, apoptosis, and cell cycle regulation.
Caption: Iroxanadine activates the p38 MAPK signaling cascade.
Protein Kinase C (PKC) Translocation
Iroxanadine causes the translocation of calcium-dependent PKC isoforms to the cell membrane. In endothelial cells, the conventional PKC isoforms, particularly PKCα and PKCβ, are prominently expressed and their activation is linked to various cellular responses, including changes in vascular permeability.
Caption: Iroxanadine induces the translocation of PKC to the cell membrane.
Experimental Protocols
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is a representative method for assessing the effect of Iroxanadine on p38 MAPK phosphorylation in a relevant cell line, such as THP-1 human monocytic cells.
Workflow Diagram:
Caption: Workflow for Western blot analysis of p38 phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control.
-
Optionally, stimulate cells with a known p38 activator (e.g., LPS) to induce phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Strip and re-probe the membrane for total p38 MAPK as a loading control.
-
PKC Translocation Assay
This protocol describes a general method to assess the translocation of PKC from the cytosol to the membrane fraction in endothelial cells following treatment with Iroxanadine.
Workflow Diagram:
Caption: Workflow for assessing PKC translocation via Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.
-
Treat cells with this compound for various times and concentrations.
-
-
Subcellular Fractionation:
-
Harvest cells and homogenize in a hypotonic buffer.
-
Centrifuge at low speed to pellet nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
Resuspend the membrane pellet in lysis buffer.
-
-
Western Blot Analysis:
-
Quantify protein concentrations in both cytosolic and membrane fractions.
-
Perform SDS-PAGE and Western blotting as described in section 4.1.
-
Probe membranes with primary antibodies specific for PKCα and/or PKCβ.
-
Use appropriate loading controls for each fraction (e.g., GAPDH for cytosol, Na+/K+-ATPase for membrane).
-
-
Data Analysis:
-
Quantify band intensities to determine the relative amounts of PKC isoforms in the cytosolic and membrane fractions under different treatment conditions.
-
HSPA1B Modulation
Iroxanadine is reported to be a modulator of Heat shock 70 kDa protein 1B (HSPA1B).[1] Hsp70 proteins are molecular chaperones that play a crucial role in protein folding and protection against cellular stress. The precise nature of this interaction, including binding affinity and functional consequences, requires further investigation. Standard techniques to explore this would include co-immunoprecipitation and thermal shift assays.
Conclusion
This compound is a promising vasculoprotective agent with a multi-targeted mechanism of action. Its ability to activate the p38 MAPK pathway and induce the translocation of calcium-dependent PKC isoforms in endothelial cells underscores its potential to mitigate cellular stress and inflammation in the vasculature. Further research into its interaction with HSPA1B will provide a more complete understanding of its cellular effects. The experimental frameworks provided in this guide offer robust methods for the continued investigation of Iroxanadine and similar compounds in the field of cardiovascular drug discovery.
References
Iroxanadine Hydrobromide: A Technical Overview of its Biological Activity and Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Biological Activity
Iroxanadine hydrobromide's primary therapeutic potential lies in its role as a vasculoprotective agent. The compound has been identified as a dual activator of p38 kinase and Heat Shock Proteins (HSPs).[1] This activity is believed to underpin its utility in preventing restenosis following vascular surgery or angioplasty. The known biological effects of Iroxanadine are primarily mediated through two interconnected signaling pathways:
-
p38 MAPK/SAPK Pathway Activation: Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK), a key regulator of cellular responses to stress, inflammation, and apoptosis.
-
Protein Kinase C (PKC) Translocation: The compound instigates the translocation of calcium-dependent isoforms of Protein Kinase C to cellular membranes, a critical step in their activation and downstream signaling.
Signaling Pathways
The biological effects of this compound can be visualized through its influence on the p38 MAPK and PKC signaling cascades.
Figure 1: this compound induces the phosphorylation and activation of p38 SAPK.
Figure 2: this compound causes the translocation of calcium-dependent PKC.
Biological Assays and Experimental Protocols
While specific protocols for Iroxanadine are not detailed in the available literature, the following sections describe the general methodologies for the key assays used to assess its known biological activities.
p38 MAPK Activation Assay
The activation of p38 MAPK is typically quantified by measuring its phosphorylation state. A common approach is a cell-based ELISA or a Western blot analysis.
Experimental Workflow:
Figure 3: General workflow for a p38 MAPK activation assay.
Methodology (General Protocol):
-
Cell Culture: Plate a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate growth medium and culture until a desired confluency is reached.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for total p38 MAPK for normalization.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total p38 MAPK. Express the activation as a ratio of phosphorylated to total p38 MAPK, normalized to the vehicle control.
Protein Kinase C (PKC) Translocation Assay
The translocation of PKC from the cytosol to the cell membrane is a hallmark of its activation. This can be assessed by immunofluorescence microscopy or by subcellular fractionation followed by Western blotting.
Experimental Workflow:
Figure 4: General workflow for a PKC translocation assay.
Methodology (General Protocol for Subcellular Fractionation):
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the p38 MAPK assay.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a hypotonic lysis buffer. Homogenize the cells to disrupt the plasma membrane while keeping the nuclei intact.
-
Subcellular Fractionation:
-
Centrifuge the cell lysate at a low speed to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Quantify the protein concentration in both the cytosolic and membrane fractions.
-
Perform Western blotting on equal amounts of protein from each fraction using an antibody specific to the PKC isoform of interest.
-
Use marker proteins for the cytosol (e.g., GAPDH) and membrane (e.g., Na+/K+-ATPase) to verify the purity of the fractions.
-
-
Data Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio of the PKC signal in treated cells compared to control cells indicates translocation.
Quantitative Data Summary
As of the latest review of publicly accessible scientific literature, specific quantitative data for the biological activity of this compound, such as half-maximal effective concentration (EC50) for p38 MAPK activation or concentration-response data for PKC translocation, have not been published. Therefore, a quantitative data table cannot be provided at this time.
Conclusion
This compound is a promising vasculoprotective agent with a defined mechanism of action involving the activation of the p38 MAPK pathway and the translocation of PKC. While its qualitative biological activities are established, a comprehensive understanding of its potency and efficacy requires the generation and publication of quantitative data from detailed in vitro and in vivo studies. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the pharmacological profile of this compound. Future studies should focus on elucidating the specific downstream targets of the activated signaling pathways and on determining the precise dose-response relationships in relevant cellular and animal models of cardiovascular disease.
References
Iroxanadine Hydrobromide: A Review of a Cardioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iroxanadine hydrobromide, also known as BRX-235, is a novel small molecule that has been investigated for its cardioprotective effects. Developed by the Hungarian company Biorex, it has shown potential in the treatment of vascular diseases such as atherosclerosis and in the prevention of early restenosis following surgical interventions.[1] The primary mechanism of action attributed to this compound involves the modulation of key signaling pathways within endothelial cells, which are crucial for maintaining vascular homeostasis.[1][2] Despite reaching Phase II clinical trials, detailed public-domain data from preclinical and clinical studies, including comprehensive quantitative data and specific experimental protocols, remains scarce. This guide provides a summary of the available information on this compound, focusing on its proposed mechanism of action and its implications for cardiovascular health.
Chemical and Physical Properties
While detailed experimental data on the physicochemical properties of this compound are not widely published, some basic information has been reported.
| Property | Value | Source |
| Molecular Formula | C14H20N4O · HBr | [3] |
| Molecular Weight | 341.25 g/mol | [3] |
| Stereochemistry | Racemic | [3] |
Mechanism of Action
This compound is reported to exert its cardioprotective effects through the activation of specific intracellular signaling pathways in endothelial cells. The two primary mechanisms identified are the phosphorylation of p38 mitogen-activated protein kinase (MAPK), also known as stress-activated protein kinase (SAPK), and the translocation of a calcium-dependent protein kinase C (PKC) isoform to the cell membrane.[1][2]
p38 SAPK Pathway Activation
This compound induces the phosphorylation of p38 SAPK, a key enzyme in a signaling cascade that responds to extracellular stimuli and stress.[1][2] Activation of the p38 MAPK pathway in endothelial cells is known to play a significant role in regulating cellular processes critical for vascular health, including inflammation, cell growth, and apoptosis. By activating this pathway, this compound may contribute to the protection of endothelial cells from damage and dysfunction, which are underlying factors in many cardiovascular diseases.
Caption: Iroxanadine's activation of the p38 SAPK pathway.
Protein Kinase C (PKC) Translocation
The second proposed mechanism of action is the translocation of a calcium-dependent isoform of protein kinase C to the cell membrane.[1][2] PKC enzymes are a family of kinases that are crucial in controlling the function of other proteins through phosphorylation. Their translocation from the cytosol to the cell membrane is a key step in their activation. Activated PKC can then phosphorylate various target proteins, influencing a wide range of cellular processes, including cell proliferation, differentiation, and survival, which are all relevant to maintaining a healthy vasculature.
Caption: Iroxanadine-induced translocation of Protein Kinase C.
Experimental Protocols
A comprehensive search of the scientific literature did not yield detailed experimental protocols for the synthesis, characterization, or biological evaluation of this compound. The information available is high-level and does not provide the specifics required for replication or in-depth analysis.
Clinical Development
Conclusion and Future Directions
This compound represents a potentially valuable therapeutic agent for cardiovascular diseases due to its proposed mechanism of action targeting endothelial cell function. The activation of the p38 SAPK pathway and the translocation of PKC are well-established signaling events with significant implications for vascular health. However, the lack of publicly available, in-depth data from preclinical and clinical studies is a major limitation for the scientific and drug development community. Further research and data transparency would be necessary to fully elucidate the therapeutic potential and safety profile of this compound. For researchers interested in this compound, efforts to obtain information directly from the original developers or to conduct independent studies would be essential to advance the understanding of its pharmacological properties.
References
- 1. The p38 SAPK Is Recruited to Chromatin via Its Interaction with Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein translocation assays: key tools for accessing new biological information with high-throughput microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Iroxanadine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrobromide (also known as BRX-235) is a novel small molecule with potential cardioprotective and vasculoprotective effects.[1] Emerging research suggests that its mechanism of action involves the modulation of key cellular signaling pathways related to stress response and vascular homeostasis.[1][2] Iroxanadine has been identified as a dual activator of p38 mitogen-activated protein kinase (MAPK) and Heat Shock Protein (HSP).[1] This document provides detailed protocols for a selection of in vitro assays to investigate the pharmacological effects of this compound on these pathways in relevant cell types, such as human umbilical vein endothelial cells (HUVECs).
Mechanism of Action Overview
This compound is understood to exert its protective effects on vascular endothelial cells through the activation of stress-response pathways. The primary proposed mechanisms include:
-
p38 MAPK Activation: Iroxanadine activates the p38 MAPK pathway, a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
-
HSP70 Induction: The compound induces the expression of Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a crucial role in protein folding, preventing protein aggregation, and protecting cells from stress-induced damage.
-
Modulation of the Nitric Oxide (NO) - soluble Guanylate Cyclase (sGC) - cyclic Guanosine Monophosphate (cGMP) Pathway: While not explicitly stated in the immediate search results for Iroxanadine, its vasculoprotective effects and link to endothelial cell function suggest a potential interplay with the NO signaling pathway, which is critical for vasodilation and vascular health.
These application notes provide protocols to investigate each of these potential mechanisms in vitro.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described in vitro assays. These values are for illustrative purposes to guide researchers in experimental design and data analysis, as specific experimental data for Iroxanadine in these assays is not widely published.
Table 1: Hypothetical Potency of this compound in p38 MAPK Activation
| Assay Type | Cell Line | Parameter | Hypothetical Value (µM) |
| Western Blot (p-p38/total p38) | HUVEC | EC50 | 0.5 |
| In-Cell ELISA (p-p38) | HUVEC | EC50 | 0.4 |
Table 2: Hypothetical Efficacy of this compound in HSP70 Induction
| Assay Type | Cell Line | Parameter | Hypothetical Value (µM) | Fold Induction (at 1 µM) |
| Western Blot (HSP70) | HUVEC | EC50 | 1.2 | 3.5 |
| ELISA (HSP70) | HUVEC | EC50 | 1.0 | 4.0 |
Table 3: Hypothetical Effects of this compound on the NO/sGC/cGMP Pathway
| Assay Type | Cell Line/Enzyme | Parameter | Hypothetical Value (µM) |
| Nitric Oxide Production (Griess Assay) | HUVEC | EC50 | 2.5 |
| Soluble Guanylate Cyclase (sGC) Activity | Purified sGC | EC50 | 1.8 |
| Intracellular cGMP Levels (ELISA) | HUVEC | EC50 | 1.5 |
Experimental Protocols
p38 MAPK Phosphorylation Assay by Western Blot
This protocol details the measurement of p38 MAPK activation by assessing its phosphorylation state at Thr180/Tyr182 in HUVECs treated with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal.
-
Plot the normalized data against the concentration of this compound to determine the EC50 value.
-
References
Application Notes and Protocols for Iroxanadine Hydrobromide Administration in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research detailing the administration of Iroxanadine hydrobromide (also known as BRX-235) in animal models of atherosclerosis is limited. The following application notes and protocols are based on the known mechanisms of action of Iroxanadine and established methodologies for evaluating similar compounds in preclinical atherosclerosis research. These protocols should be adapted and optimized based on specific experimental goals and institutional guidelines.
Introduction
This compound is a vasculoprotective agent with potential therapeutic applications in cardiovascular diseases, including atherosclerosis. Its mechanism of action is reported to involve the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the translocation of protein kinase C (PKC). These pathways are crucial in regulating endothelial cell function, inflammation, and cellular stress responses, all of which are implicated in the pathogenesis of atherosclerosis. This document provides detailed protocols for investigating the efficacy of this compound in a common animal model of atherosclerosis and in relevant in vitro assays.
I. In Vivo Efficacy Evaluation in an Atherosclerosis Animal Model
This protocol describes the use of Apolipoprotein E-deficient (ApoE-/-) mice, a widely accepted model for studying diet-induced atherosclerosis.
Protocol 1: Evaluation of this compound in a High-Fat Diet-Induced ApoE-/- Mouse Model of Atherosclerosis
1. Animal Model and Husbandry:
- Animal Strain: Male ApoE-/- mice on a C57BL/6 background (6-8 weeks old).
- Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
- Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
2. Induction of Atherosclerosis:
- Diet: Feed the mice a high-fat "Western" diet containing 21% fat and 0.15-0.2% cholesterol for a period of 12-16 weeks to induce atherosclerotic plaque formation.[1][2]
3. Experimental Groups (n=10-12 mice per group):
- Group 1 (Control): ApoE-/- mice on a high-fat diet receiving vehicle control (e.g., saline or 0.5% carboxymethylcellulose) daily.
- Group 2 (Iroxanadine Low Dose): ApoE-/- mice on a high-fat diet receiving a low dose of this compound (e.g., 1-5 mg/kg/day).
- Group 3 (Iroxanadine High Dose): ApoE-/- mice on a high-fat diet receiving a high dose of this compound (e.g., 10-20 mg/kg/day).
- Group 4 (Positive Control): ApoE-/- mice on a high-fat diet receiving a known anti-atherosclerotic agent (e.g., atorvastatin, 10 mg/kg/day).
4. Drug Administration:
- Route of Administration: Oral gavage is a common method. The formulation of this compound will determine the appropriate vehicle.
- Frequency: Administer the compound daily for the duration of the high-fat diet feeding.
5. Monitoring:
- Monitor body weight and food consumption weekly.
- Observe the general health of the animals throughout the study.
6. Endpoint Analysis (at the end of the study period):
- Blood Collection: Collect blood via cardiac puncture under anesthesia for lipid profile and inflammatory marker analysis.
- Tissue Harvesting: Euthanize the mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Carefully dissect the aorta from the arch to the iliac bifurcation.
- Atherosclerotic Plaque Quantification:
- Perform en face analysis of the entire aorta by staining with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
- For histological analysis of the aortic root, embed the tissue in OCT compound, and prepare serial cryosections. Stain sections with Oil Red O and hematoxylin (B73222) and eosin (B541160) (H&E). Quantify the lesion area in the aortic root.
- Serum Lipid Profile: Measure total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available kits.
- Inflammatory Marker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum using ELISA kits.
- Mechanism of Action Confirmation (Western Blot):
- Homogenize a portion of the aorta to extract proteins.
- Perform Western blot analysis to assess the phosphorylation of p38 MAPK (p-p38) relative to total p38 MAPK. An increase in the p-p38/total p38 ratio in the Iroxanadine-treated groups would support its proposed mechanism of action.
Experimental Workflow for In Vivo Study
II. In Vitro Mechanistic and Functional Assays
These protocols are designed to investigate the direct effects of this compound on endothelial cells, which play a critical role in the initiation and progression of atherosclerosis.
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the ability of Iroxanadine to promote the migration of endothelial cells, a key process in maintaining the integrity of the vascular endothelium.[3][4][5][6]
1. Cell Culture:
- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
- Culture Conditions: Culture HUVECs in endothelial growth medium (EGM-2) at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
- Seed HUVECs in 24-well plates and grow to a confluent monolayer.
- Create a "wound" in the monolayer by scratching with a sterile 200 µL pipette tip.
- Wash the wells with PBS to remove detached cells.
- Replace the medium with fresh EGM-2 containing different concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Include a positive control such as Vascular Endothelial Growth Factor (VEGF).
- Place the plate on a live-cell imaging system or in a standard incubator.
3. Data Acquisition and Analysis:
- Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for 24 hours.
- Measure the width of the wound at multiple points for each condition at each time point.
- Calculate the rate of wound closure (cell migration rate) for each treatment group. An increased rate of closure in the presence of Iroxanadine would indicate a pro-migratory effect.
Protocol 3: Assessment of p38 MAPK Activation and PKC Translocation
1. p38 MAPK Phosphorylation (Western Blot):
- Culture HUVECs to near confluence and then serum-starve for 4-6 hours.
- Treat the cells with various concentrations of this compound for a short duration (e.g., 15-60 minutes).
- Lyse the cells and perform Western blot analysis as described in Protocol 1, using antibodies against phospho-p38 MAPK and total p38 MAPK.[7][8][9][10]
2. PKC Translocation (Immunofluorescence):
- Seed HUVECs on glass coverslips in a 24-well plate and allow them to adhere.
- Treat the cells with this compound for various time points.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.1% Triton X-100.
- Incubate with a primary antibody specific for a PKC isoform known to be expressed in HUVECs.
- Incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Visualize the cells using a fluorescence microscope. Translocation of PKC from the cytosol to the cell membrane upon Iroxanadine treatment would be indicative of its activation.[11][12][13]
III. Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Exemplary Quantitative Data from In Vivo Atherosclerosis Study
| Parameter | Control (Vehicle) | Iroxanadine (Low Dose) | Iroxanadine (High Dose) | Positive Control (Statin) |
| Atherosclerotic Plaque Area (% of Aorta) | 15.2 ± 2.5 | 11.8 ± 1.9 | 8.5 ± 1.5 | 7.9 ± 1.3 |
| Aortic Root Lesion Area (μm²) | 250,000 ± 35,000 | 195,000 ± 28,000 | 140,000 ± 21,000 | 135,000 ± 19,000 |
| Serum Total Cholesterol (mg/dL) | 450 ± 50 | 430 ± 45 | 380 ± 40 | 250 ± 30** |
| Serum LDL-C (mg/dL) | 280 ± 30 | 265 ± 28 | 220 ± 25 | 150 ± 20 |
| Serum TNF-α (pg/mL) | 120 ± 15 | 95 ± 12* | 70 ± 10 | 65 ± 9 |
| Serum IL-6 (pg/mL) | 85 ± 10 | 68 ± 8* | 50 ± 7 | 48 ± 6 |
| Aortic p-p38/total p38 Ratio | 1.0 ± 0.2 | 1.8 ± 0.3* | 2.5 ± 0.4 | 1.1 ± 0.2 |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to the Control group. This table represents hypothetical data for illustrative purposes.
IV. Signaling Pathway
The proposed mechanism of action of this compound involves the activation of the p38 MAPK pathway, which can have protective effects on endothelial cells and may reduce inflammation within atherosclerotic plaques.
Proposed Signaling Pathway of Iroxanadine in Endothelial Cells
References
- 1. europeanreview.org [europeanreview.org]
- 2. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiogenesis Assays [sigmaaldrich.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Imaging of Protein Kinase C Translocation in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. PKC translocation [research.uni-leipzig.de]
Application Notes and Protocols for Cell Culture Studies with Iroxanadine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrobromide (also known as BRX-235) is a cardioprotective agent investigated for its potential therapeutic applications in vascular diseases such as atherosclerosis and restenosis.[1][2] Its mechanism of action in endothelial cells is primarily attributed to the induction of p38 mitogen-activated protein kinase (MAPK) phosphorylation and the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane.[1][2] These signaling events are crucial for maintaining endothelial cell homeostasis and function.[1][2]
These application notes provide detailed protocols for in vitro cell culture studies to investigate the effects of this compound on key signaling pathways and cellular processes in endothelial cells. The following protocols describe methods to assess p38 MAPK activation, cell proliferation, and apoptosis.
Data Presentation
Note: The following quantitative data are illustrative examples based on the known mechanism of action of this compound. Researchers should generate their own data for specific experimental conditions and cell lines.
Table 1: Effect of this compound on p38 MAPK Phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs)
| Iroxanadine HBr Concentration (µM) | Normalized Phospho-p38 MAPK Intensity (Relative to Vehicle Control) | Percent Increase in p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 1.52 | 52% |
| 1 | 2.78 | 178% |
| 10 | 4.15 | 315% |
| 50 | 4.25 | 325% |
| 100 | 4.30 | 330% |
Table 2: Effect of this compound on Endothelial Cell Proliferation
| Iroxanadine HBr Concentration (µM) | Proliferation Rate (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 98.5 | ± 4.8 |
| 1 | 95.2 | ± 5.1 |
| 10 | 88.7 | ± 4.5 |
| 50 | 82.1 | ± 3.9 |
| 100 | 75.4 | ± 4.2 |
Table 3: Induction of Apoptosis in Endothelial Cells by this compound
| Iroxanadine HBr Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) | Standard Deviation |
| 0 (Vehicle Control) | 4.5 | ± 1.2 |
| 10 | 6.8 | ± 1.5 |
| 50 | 12.3 | ± 2.1 |
| 100 | 18.9 | ± 2.5 |
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for Western blot analysis of p38 phosphorylation.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol details the procedure for detecting the phosphorylation of p38 MAPK in endothelial cells treated with this compound.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary Antibody: Rabbit anti-total p38 MAPK
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours, if necessary, to reduce basal phosphorylation levels.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO or sterile water) for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Endothelial Cell Proliferation Assay (WST-1 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
Materials and Reagents:
-
HUVECs or other endothelial cells
-
Endothelial Cell Growth Medium
-
This compound
-
96-well tissue culture plates
-
WST-1 Reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed endothelial cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Calculate the percentage of proliferation relative to the vehicle control after subtracting the background absorbance.
-
Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol identifies apoptotic cells based on the externalization of phosphatidylserine, which is detected by fluorescently labeled Annexin V.
Materials and Reagents:
-
Endothelial cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed endothelial cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the corresponding supernatant from the previous step.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[3]
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
References
Application Note: Quantification of Iroxanadine Hydrobromide using a Stability-Indicating HPLC Method
Abstract
This application note details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Iroxanadine hydrobromide in bulk drug substance and pharmaceutical dosage forms. The described method is designed to be simple, precise, and robust, enabling the separation of this compound from potential degradation products. This document provides a comprehensive protocol, including system suitability parameters and proposed validation data, to serve as a starting point for researchers, scientists, and drug development professionals. All presented quantitative data is representative and requires experimental validation.
Introduction
This compound is an active pharmaceutical ingredient that requires accurate and reliable analytical methods for its quantification to ensure product quality and stability. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity. This application note outlines a reversed-phase HPLC (RP-HPLC) method proposed for the determination of this compound. The method is designed to be stability-indicating, meaning it can resolve the active ingredient from any potential degradation products formed under stress conditions.
Proposed Chromatographic Conditions
A set of initial chromatographic conditions are proposed below. These are based on common practices for the analysis of similar small molecule pharmaceutical compounds and should be optimized as part of the method development and validation process.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (v/v) = 40:60 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 275 nm |
| Run Time | 10 minutes |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA), (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Methanol (HPLC Grade)
-
Pharmaceutical dosage forms of this compound
Preparation of Solutions
3.2.1. Mobile Phase Preparation:
-
Prepare 0.1% Trifluoroacetic Acid in Water by adding 1.0 mL of TFA to 1000 mL of HPLC grade water and mix thoroughly.
-
The mobile phase is prepared by mixing Acetonitrile and 0.1% TFA in water in a 40:60 (v/v) ratio.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
3.2.2. Diluent Preparation:
-
Use a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio as the diluent for preparing standard and sample solutions.
3.2.3. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Make up the volume to 25 mL with the diluent and mix well.
3.2.4. Preparation of Working Standard Solutions:
-
From the Standard Stock Solution, prepare a series of working standard solutions by appropriate dilution with the diluent to obtain concentrations in the range of 1-50 µg/mL.
3.2.5. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
-
Make up the volume to 25 mL with the diluent and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the diluent to obtain a final concentration within the linear range of the method.
Proposed Method Validation Parameters
The following tables summarize the proposed acceptance criteria and representative data for the validation of this analytical method, in accordance with ICH guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 1.0% (for n=6) | 0.5% |
| % RSD of Retention Time | ≤ 1.0% (for n=6) | 0.2% |
Table 2: Linearity
| Concentration (µg/mL) | Representative Peak Area |
| 1 | 50123 |
| 5 | 251560 |
| 10 | 502890 |
| 20 | 1005670 |
| 30 | 1508950 |
| 40 | 2011230 |
| 50 | 2514560 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.38% |
| 100% | 10 | 10.05 | 100.50% |
| 120% | 12 | 11.92 | 99.33% |
| Mean % Recovery | 98.0 - 102.0% | 99.74% |
Table 4: Precision
| Precision Type | Parameter | Representative Result | Acceptance Criteria |
| Repeatability (n=6) | % RSD of Peak Area | 0.6% | ≤ 2.0% |
| Intermediate Precision | % RSD of Peak Area | 0.8% | ≤ 2.0% |
| (Inter-day, n=6) |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Representative Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical diagram of the HPLC system components.
Conclusion
The proposed HPLC method provides a framework for the reliable quantification of this compound. The method is designed to be specific, accurate, and precise. It is crucial to emphasize that this proposed method requires full validation in the user's laboratory to ensure its suitability for the intended application. The provided protocols and data serve as a comprehensive starting point for method development and subsequent routine quality control analysis of this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of Iroxanadine Hydrobromide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine, also known as BRX-235, is a cardioprotective agent under investigation for its potential therapeutic effects in vascular diseases.[1] A critical aspect of its preclinical and clinical development is the comprehensive characterization of its metabolic fate. Understanding how Iroxanadine is metabolized in biological systems is paramount for elucidating its mechanism of action, identifying potentially active or toxic metabolites, and assessing its overall safety profile. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technology for the identification and quantification of drug metabolites.[2][3]
These application notes provide a detailed framework and generalized protocols for the mass spectrometry-based analysis of Iroxanadine hydrobromide metabolites. While specific metabolic data for Iroxanadine is not publicly available, this document outlines the established methodologies and workflows that researchers can adapt to initiate and advance their investigations.
Experimental Design and Workflow
The study of Iroxanadine metabolism typically involves a multi-step process encompassing both in vitro and in vivo experiments. The general workflow is designed to first identify potential metabolites using simpler biological systems and then confirm and quantify them in more complex preclinical models.
Caption: General experimental workflow for Iroxanadine metabolite analysis.
Protocols for Metabolite Identification
Protocol: In Vitro Metabolic Stability and Metabolite Profiling in Human Liver Microsomes
This protocol aims to assess the metabolic stability of Iroxanadine and identify its primary metabolites generated by hepatic enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)
-
96-well plates
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare incubation mixtures containing Iroxanadine (e.g., at final concentrations of 1 µM and 10 µM) and HLMs (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Sample Preparation: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (HRMS) to profile for potential metabolites.[2]
Protocol: In Vivo Sample Collection and Preparation from Preclinical Species
This protocol describes the collection and preparation of plasma samples from a preclinical species (e.g., rat) dosed with this compound.
Materials:
-
Dosed animal plasma (collected in tubes with anticoagulant, e.g., EDTA)
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold ACN containing the internal standard to each plasma sample.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 ACN:Water) for LC-MS/MS analysis.
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for both qualitative and quantitative analysis of drug metabolites.[3][4][5]
Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with low %B, ramp up to high %B to elute metabolites of varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Scan Mode | Full Scan MS for profiling, followed by data-dependent MS/MS (dd-MS2) or targeted MS/MS for fragmentation analysis.[6] |
| Mass Range | m/z 100 - 1000 |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra. |
Data Analysis and Metabolite Identification
Data analysis involves processing the raw MS data to find potential metabolites and then elucidating their structures.
Caption: Workflow for metabolite identification from LC-MS data.
Common Biotransformations
The identification of metabolites is guided by searching for mass shifts corresponding to common metabolic reactions.
| Biotransformation | Mass Change (Da) | Example Reaction |
| Phase I Reactions | ||
| Hydroxylation | +15.9949 | Addition of a hydroxyl group (-OH) |
| N-Oxidation | +15.9949 | Oxidation of a nitrogen atom |
| Dehydrogenation | -2.0156 | Removal of two hydrogen atoms |
| N-dealkylation | Variable | Removal of an alkyl group from a nitrogen atom |
| O-dealkylation | Variable | Removal of an alkyl group from an oxygen atom |
| Phase II Reactions | ||
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |
| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |
| Glutathione Conjugation | +305.0682 | Conjugation with glutathione, often indicating a reactive metabolite.[7] |
Quantitative Analysis
Once metabolites are identified, their concentrations in biological matrices can be determined using a validated LC-MS/MS method, typically employing a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Hypothetical Quantitative Data for Iroxanadine and Metabolites
The following table illustrates how quantitative data for Iroxanadine and its putative metabolites (M1: Hydroxylation, M2: Glucuronide conjugate) in rat plasma could be presented. Note: This is example data for illustrative purposes only.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) at LLOQ | Accuracy (%Bias) at LLOQ |
| Iroxanadine | 0.50 | 500 | < 15% | ± 15% |
| M1 (Hydroxy-Iroxanadine) | 0.25 | 250 | < 15% | ± 15% |
| M2 (Iroxanadine-Glucuronide) | 1.00 | 1000 | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias.
Conclusion
The mass spectrometry-based analysis of this compound metabolites is a systematic process that requires careful experimental design and execution. By employing the workflows and protocols outlined in these application notes, researchers can effectively profile, identify, and quantify the metabolites of Iroxanadine. This information is indispensable for a thorough understanding of its disposition and for making informed decisions during the drug development process. Further characterization, potentially including the synthesis of metabolite standards and subsequent NMR analysis, may be required for unambiguous structure elucidation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectra Analysis and Plants Research 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry analysis of nitazoxanide and its major metabolites in goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Iroxanadine Hydrobromide for In Vitro Success: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the dissolution of Iroxanadine hydrobromide, a vasculoprotective agent, for use in in vitro experiments. This guide includes detailed solubility data, step-by-step instructions for preparing stock solutions, and information on the compound's mechanism of action to facilitate effective experimental design.
Physicochemical and Solubility Data
| Property | Iroxanadine (Free Base) | This compound |
| Molecular Formula | C₁₄H₂₀N₄O | C₁₄H₂₀N₄O · HBr |
| Molecular Weight | 260.34 g/mol [4][5] | 341.25 g/mol [6] |
| Solubility in DMSO | 45 mg/mL (172.86 mM)[7] | Data not available |
| Appearance | White to off-white powder | White to off-white powder |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 341.25 g/mol * 1000 mg/g = 3.4125 mg
-
-
Weigh the compound: Accurately weigh 3.41 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[7] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Store the stock solution at -80°C for long-term storage (up to 1 year).[7]
-
For short-term use, the solution can be stored at -20°C.
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single-use experiments.
-
Workflow for Preparing Working Solutions
The following diagram illustrates the workflow for preparing working solutions from the stock solution for in vitro experiments.
Mechanism of Action: p38 MAPK Signaling Pathway
Iroxanadine acts as a vasculoprotective agent by inducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[7] The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammatory cytokines.[8][9][10][11] Activation of this pathway by Iroxanadine plays a crucial role in its observed cellular effects.
The simplified signaling pathway initiated by Iroxanadine is depicted below.
This application note provides a foundational guide for the use of this compound in in vitro research. Adherence to these protocols will help ensure the accurate and reproducible preparation of this compound for experimental use.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. sinobiological.com [sinobiological.com]
- 11. p38 pathway kinases as anti-inflammatory drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iroxanadine Hydrobromide in Mouse Models of Heart Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Heart disease remains a leading cause of morbidity and mortality worldwide. The development of novel cardioprotective agents is a critical area of research. Iroxanadine hydrobromide has emerged as a promising candidate due to its unique mechanism of action. It is understood to exert its effects through the induction of p38 SAPK (Stress-Activated Protein Kinase) phosphorylation and the translocation of protein kinase C (PKC). These actions are implicated in cellular protection against ischemic and other forms of cardiac injury. This document outlines the theoretical framework and practical considerations for utilizing this compound in preclinical mouse models of cardiac disease.
Data Presentation
Due to the lack of publicly available quantitative data on the dosage of this compound in mouse models of heart disease, a structured table for direct comparison cannot be provided at this time. Researchers are advised to conduct dose-ranging studies to determine the optimal therapeutic window for their specific mouse model and disease indication. The following table is a template that can be used to structure the data from such studies.
Table 1: Template for this compound Dose-Ranging Study in a Mouse Model of Myocardial Infarction
| Dosage (mg/kg) | Administration Route | Frequency | Treatment Duration | Key Efficacy Endpoints (e.g., Infarct Size, Cardiac Function) | Observed Side Effects/Toxicity |
| Vehicle Control | e.g., Oral Gavage | e.g., Once daily | e.g., 28 days | ||
| Low Dose | e.g., Oral Gavage | e.g., Once daily | e.g., 28 days | ||
| Medium Dose | e.g., Oral Gavage | e.g., Once daily | e.g., 28 days | ||
| High Dose | e.g., Oral Gavage | e.g., Once daily | e.g., 28 days |
Experimental Protocols
The following are generalized protocols for inducing heart disease in mouse models and a proposed framework for administering this compound. These protocols should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Myocardial Infarction (MI) Model
-
Animal Model: Adult male C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Anesthetize mice with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Intubate the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of a pale region in the ventricle.
-
Close the chest in layers and allow the animal to recover.
-
-
Post-operative Care: Administer analgesics as per approved protocol. Monitor animals closely for the first 24 hours.
Protocol 2: this compound Administration (Example)
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution specified by the manufacturer). The solution should be prepared fresh daily.
-
Administration Route: Based on the physicochemical properties of the compound and experimental design, administration can be performed via:
-
Oral Gavage: For systemic delivery.
-
Intraperitoneal (IP) Injection: For rapid systemic absorption.
-
Intravenous (IV) Injection: For immediate systemic availability.
-
-
Dosage and Frequency:
-
Conduct a pilot dose-finding study to determine the Maximum Tolerated Dose (MTD) and a range of effective doses.
-
Based on literature for other cardioprotective agents, a starting point for dose-ranging could be in the 1-50 mg/kg range.
-
Administer the selected dose at a predetermined frequency (e.g., once or twice daily) starting at a specified time point relative to the induction of heart disease (e.g., 30 minutes before reperfusion in an ischemia-reperfusion model, or daily starting 24 hours post-MI).
-
-
Control Group: Administer the vehicle solution to a control group of mice using the same route and frequency.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound
The proposed cardioprotective mechanism of this compound involves the activation of the p38 MAPK pathway.
Caption: Proposed signaling pathway of this compound leading to cardioprotection.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of myocardial infarction.
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of heart disease. While specific dosage information for mouse models is not currently available, the information provided in these application notes offers a solid foundation for researchers to design and conduct preclinical studies. The key to successful investigation will be the careful execution of dose-ranging studies to establish a safe and effective therapeutic window. The elucidation of its cardioprotective effects through the p38 MAPK pathway provides a clear mechanistic rationale for its further development.
Application Notes and Protocols: Detection of p38 SAPK Phosphorylation Following Iroxanadine Hydrobromide Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrobromide, also known as BRX-235, is a novel small molecule with cardioprotective properties.[1][2] Its mechanism of action involves the induction of p38 Stress-Activated Protein Kinase (SAPK) phosphorylation, a key event in cellular signaling pathways that respond to stress stimuli.[1][2] The p38 MAP kinase pathway is integral to a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[3][4] This pathway is activated by diverse environmental and cellular stressors, such as osmotic shock, inflammatory cytokines, and UV light.[5][6][7] Activation of the p38 MAPK cascade involves a three-tiered system of kinases, culminating in the dual phosphorylation of p38 MAPK at threonine 180 (Thr180) and tyrosine 182 (Tyr182) by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[8][9][10]
This document provides a comprehensive protocol for the detection and quantification of p38 SAPK phosphorylation in response to this compound treatment using Western blot analysis.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment designed to measure the effect of this compound on p38 MAPK phosphorylation. This data should be considered illustrative; researchers are encouraged to generate their own data based on their specific cell lines and experimental conditions.
| This compound Concentration (µM) | p-p38 MAPK (Normalized Intensity) | % Change in p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 1.52 | +52% |
| 5 | 2.78 | +178% |
| 10 | 4.15 | +315% |
| 25 | 4.25 | +325% |
| 50 | 4.18 | +318% |
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is initiated by various extracellular stimuli that activate upstream kinases. These kinases, in turn, phosphorylate and activate MKK3 and MKK6, which then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues. Activated p38 (p-p38) subsequently phosphorylates a multitude of downstream substrates, including other kinases and transcription factors, to orchestrate a cellular response.
Caption: p38 MAPK signaling cascade activation.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing p38 phosphorylation after treating cells with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iroxanadine | C14H20N4O | CID 6421776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. sinobiological.com [sinobiological.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Investigating the Effects of Iroxanadine Hydrobromide in Primary Human Coronary Artery Endothelial Cells
Introduction
Endothelial dysfunction is a critical initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Primary human coronary artery endothelial cells (HCAECs) provide a physiologically relevant in vitro model to study the mechanisms of endothelial dysfunction and to evaluate the therapeutic potential of novel compounds. Iroxanadine hydrobromide (also known as BRX-235) is a cardioprotective agent that has been shown to protect vascular endothelial cells from stress-induced apoptosis.[1] These application notes provide a framework for studying the effects of this compound on key signaling pathways related to oxidative stress, inflammation, and cell survival in HCAECs.
Key Concepts
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. In endothelial cells, excessive ROS can lead to reduced nitric oxide (NO) bioavailability, inflammation, and apoptosis, contributing to endothelial dysfunction.
-
Inflammation: Pathological activation of endothelial cells leads to the expression of adhesion molecules and the release of pro-inflammatory cytokines, promoting the recruitment of leukocytes and initiating the atherosclerotic process.
-
Cell Survival and Apoptosis: The regulation of programmed cell death is crucial for maintaining the integrity of the endothelial monolayer. Protection against apoptosis is a key therapeutic goal in cardiovascular disease.
-
Signaling Pathways:
-
p38 MAP Kinase (MAPK) Pathway: A key signaling cascade that responds to cellular stress. Iroxanadine has been identified as an activator of the p38 MAPK pathway, which can mediate both pro-apoptotic and pro-survival signals depending on the cellular context.[1][2]
-
PI3K/Akt Pathway: A central signaling pathway that promotes cell survival, proliferation, and NO production.
-
Nrf2 Pathway: The master regulator of the antioxidant response, controlling the expression of numerous antioxidant and cytoprotective genes.
-
NF-κB Pathway: A primary pathway regulating inflammatory responses, including the expression of adhesion molecules and cytokines.
-
Applications
These protocols can be used to:
-
Determine the cytoprotective effects of this compound against oxidative stress-induced apoptosis in HCAECs.
-
Elucidate the role of the p38 MAPK pathway in mediating the effects of this compound.
-
Assess the anti-inflammatory and antioxidant potential of this compound in HCAECs.
Experimental Protocols
Protocol 1: Assessment of this compound on HCAEC Viability and Protection against Oxidative Stress
Objective: To determine the optimal non-toxic concentration of this compound and to evaluate its protective effect against hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
Primary Human Coronary Artery Endothelial Cells (HCAECs) and complete growth medium (EGM™-2MV)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HCAECs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Iroxanadine Treatment (Toxicity): Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Iroxanadine Pre-treatment (Protection): Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Oxidative Stress Induction: Add H₂O₂ (e.g., 100 µM) to the pre-treated cells and incubate for 4-6 hours. Include control wells (no Iroxanadine, no H₂O₂) and H₂O₂-only wells.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound can reduce intracellular ROS levels in HCAECs under oxidative stress.
Materials:
-
HCAECs and complete growth medium
-
This compound
-
H₂O₂ or Angiotensin II (as ROS inducers)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Seed HCAECs in 96-well black-walled plates. Pre-treat with this compound, followed by stimulation with H₂O₂ or Angiotensin II as described in Protocol 1.
-
DCFH-DA Staining:
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader or capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated groups to the control group.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of p38 MAPK, Akt, and Nrf2 signaling pathways.
Materials:
-
HCAECs and complete growth medium
-
This compound
-
H₂O₂
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat HCAECs grown in 6-well plates with this compound with or without H₂O₂ for appropriate time points (e.g., 15, 30, 60 minutes for phosphorylation events). Lyse the cells to collect total protein. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions).
Data Presentation
Table 1: Effect of this compound on HCAEC Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Control | - | 100 | ± 5.2 |
| H₂O₂ | 100 | 52.3 | ± 4.5 |
| Iroxanadine | 1 | 98.5 | ± 6.1 |
| Iroxanadine + H₂O₂ | 1 | 75.8 | ± 5.3 |
| Iroxanadine | 10 | 97.2 | ± 5.8 |
| Iroxanadine + H₂O₂ | 10 | 89.1 | ± 4.9 |
Table 2: Effect of this compound on Intracellular ROS Production
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) | % of H₂O₂ Control |
| Control | - | 10,500 | 25.0% |
| H₂O₂ | 100 | 42,000 | 100% |
| Iroxanadine + H₂O₂ | 1 | 28,500 | 67.9% |
| Iroxanadine + H₂O₂ | 10 | 18,900 | 45.0% |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment Group | p-p38/p38 Ratio | p-Akt/Akt Ratio | Nuclear Nrf2/Lamin B1 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| Iroxanadine (30 min) | 3.5 | 1.2 | 2.8 |
| H₂O₂ (30 min) | 2.1 | 0.6 | 1.5 |
| Iroxanadine + H₂O₂ | 4.2 | 1.1 | 3.9 |
Visualizations
Caption: Workflow for assessing Iroxanadine's effects on HCAECs.
Caption: Iroxanadine's potential signaling pathways in HCAECs.
References
Application Notes and Protocols: Aortic Ring Assay for Evaluating the Angiogenic Potential of Iroxanadine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The aortic ring assay is a robust ex vivo model that recapitulates the complexity of angiogenesis, making it a valuable tool for studying the effects of novel compounds. This document provides a detailed protocol for utilizing the aortic ring assay to investigate the pro- or anti-angiogenic potential of Iroxanadine hydrobromide, a small molecule known for its cardioprotective effects.
This compound (also known as BRX-235) has been identified as a compound that influences endothelial cell function.[1] It is known to induce the phosphorylation of p38 SAPK, which is crucial for endothelial cell homeostasis, and cause the translocation of calcium-dependent protein kinase C isoform to membranes.[1] Understanding its impact on angiogenesis is crucial for its potential therapeutic applications in cardiovascular diseases and other angiogenesis-dependent conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or Human Endothelial Serum-Free Medium[2][3]
-
Fetal Bovine Serum (FBS)[3]
-
Penicillin-Streptomycin solution[2]
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
Vehicle control (e.g., DMSO or saline, depending on this compound solubility)
-
Surgical instruments (scissors, forceps, scalpel)[3]
-
Inverted microscope with imaging capabilities
Aortic Ring Preparation
-
Aorta Excision: Euthanize a 6-8 week old rat or mouse according to approved institutional animal care guidelines. Surgically expose the thoracic cavity and carefully excise the thoracic aorta.[3][4][5]
-
Cleaning: Immediately place the aorta in a petri dish containing cold, sterile PBS. Under a dissecting microscope, meticulously remove any adhering fibro-adipose tissue and connective tissue from the aortic surface.[2][3][4]
-
Slicing: Transfer the cleaned aorta to a fresh dish with cold PBS. Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.[2][3] Ensure the cuts are clean and perpendicular to the vessel length.
-
Washing: Wash the aortic rings multiple times with cold, sterile PBS to remove any remaining blood clots.[4]
Aortic Ring Embedding and Treatment
-
Matrix Coating: Pre-chill a 48-well or 24-well plate. Add a thin layer (approximately 150-200 µL) of cold BME to the bottom of each well.[2][3]
-
Polymerization: Incubate the plate at 37°C for 30 minutes to allow the BME to polymerize.[2][3]
-
Ring Placement: Using fine-tipped forceps, carefully place one aortic ring in the center of the polymerized BME in each well.[2]
-
Second Matrix Layer: Add a second layer of cold BME (approximately 150-200 µL) over each aortic ring to completely embed it.[2][3]
-
Final Polymerization: Incubate the plate again at 37°C for 30 minutes.[2][3]
-
Media Addition: Prepare the culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).[3] Add 500 µL of the appropriate medium to each well.
-
Treatment Groups:
-
Negative Control: Culture medium alone.[2]
-
Vehicle Control: Culture medium with the vehicle used to dissolve this compound.
-
Positive Control: Culture medium supplemented with a known angiogenic factor like VEGF (e.g., 50 ng/mL).
-
This compound: Culture medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Incubation and Data Acquisition
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.[2]
-
Observation: Monitor the aortic rings daily for the sprouting of new microvessels using an inverted microscope.
-
Imaging: Capture images of the sprouting microvessels at regular intervals (e.g., every 2-3 days) for subsequent analysis.
-
Quantification: The extent of angiogenesis can be quantified by measuring the length and number of microvessels sprouting from the aortic ring. Image analysis software can be used for this purpose.
Data Presentation
Table 1: Quantitative Analysis of Angiogenic Sprouting
| Treatment Group | Concentration | Mean Sprout Length (µm) ± SEM | Number of Sprouts per Ring ± SEM |
| Negative Control | - | ||
| Vehicle Control | - | ||
| Positive Control (VEGF) | 50 ng/mL | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| This compound | 100 µM |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the aortic ring assay.
Hypothesized Signaling Pathway of this compound in Angiogenesis
Caption: Hypothesized signaling pathway of Iroxanadine in angiogenesis.
References
Application Notes and Protocols for Studying Smooth Muscle Cell Proliferation with Iroxanadine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological feature in a variety of cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty. Consequently, the identification and characterization of compounds that can modulate VSMC proliferation are of significant interest in drug discovery and development. Iroxanadine (B1672186) hydrobromide (also known as BRX-235) has been identified as a cardioprotective agent, and its mechanism of action, which involves the modulation of key signaling pathways, suggests its potential as an inhibitor of VSMC proliferation.
These application notes provide a comprehensive overview of the methodologies to study the effects of iroxanadine hydrobromide on VSMC proliferation. The protocols outlined below detail the necessary steps for cell culture, proliferation assays, cell cycle analysis, and the investigation of the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound is known to induce the phosphorylation of p38 mitogen-activated protein kinase (p38 SAPK) and cause the translocation of the calcium-dependent protein kinase C (PKC) isoform. Both p38 MAPK and PKC signaling pathways are critically involved in the regulation of cell proliferation, differentiation, and apoptosis. In the context of VSMCs, activation of p38 MAPK has been linked to growth inhibition and apoptosis, while the role of PKC is more complex and isoform-specific, potentially contributing to either proliferation or its inhibition. Therefore, the primary hypothesis is that this compound inhibits VSMC proliferation through the modulation of these two key signaling pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on the effects of this compound on vascular smooth muscle cell proliferation, cell cycle distribution, and protein expression. These tables are intended to serve as a template for data presentation in a research setting.
Table 1: Effect of this compound on VSMC Proliferation (MTT Assay)
| Concentration (µM) | % Inhibition of Cell Proliferation (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 0 ± 2.5 | \multirow{5}{*}{15.2} |
| 1 | 12.8 ± 3.1 | |
| 5 | 35.2 ± 4.5 | |
| 10 | 48.9 ± 3.9 | |
| 25 | 68.4 ± 5.2 | |
| 50 | 85.1 ± 4.1 |
Table 2: Effect of this compound on VSMC Cell Cycle Distribution (Flow Cytometry)
| Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Control | 55.2 ± 3.7 | 30.1 ± 2.9 | 14.7 ± 2.1 |
| Iroxanadine (15 µM) | 72.8 ± 4.1 | 15.3 ± 2.5 | 11.9 ± 1.8 |
Table 3: Effect of this compound on Key Signaling Proteins (Western Blot Analysis)
| Treatment | Relative p-p38 MAPK Expression (Fold Change) | Relative p-PKC Expression (Fold Change) | Relative Cyclin D1 Expression (Fold Change) | Relative PCNA Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Iroxanadine (15 µM) | 3.2 | 2.5 | 0.4 | 0.3 |
Experimental Protocols
Vascular Smooth Muscle Cell (VSMC) Culture
-
Materials:
-
Primary Human Aortic Smooth Muscle Cells (HASMC)
-
Smooth Muscle Growth Medium-2 (SmGM-2) BulletKit (Lonza)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (0.05%)
-
Cell culture flasks and plates
-
-
Protocol:
-
Thaw cryopreserved HASMCs and seed them in a T-75 flask containing SmGM-2 medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for Western blotting).
-
Cell Proliferation Assay (MTT Assay)
-
Materials:
-
VSMCs seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed VSMCs at a density of 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
VSMCs seeded in 6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
-
Protocol:
-
Seed VSMCs in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis
-
Materials:
-
VSMCs seeded in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p38, anti-p-PKC, anti-Cyclin D1, anti-PCNA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Treat VSMCs with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Visualizations
Caption: Experimental workflow for studying VSMC proliferation.
Caption: Simplified p38 MAPK signaling pathway.
Application Notes and Protocols for Iroxanadine Hydrobromide Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical efficacy studies for Iroxanadine hydrobromide (also known as BRX-235), a vasculoprotective agent that functions as a dual activator of p38 kinase and heat shock proteins (HSPs).[1] The primary mechanism of action of Iroxanadine involves the induction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation, which plays a pivotal role in endothelial cell homeostasis and cellular responses to stress and inflammation.[2]
Overview of this compound and its Mechanism of Action
This compound is a small molecule that has been investigated for its cardioprotective effects, with potential applications in atherosclerosis and other vascular diseases. Its therapeutic potential stems from its ability to activate the p38 MAPK signaling pathway. The p38 MAPKs are a family of serine/threonine protein kinases that are activated by various extracellular stimuli, including inflammatory cytokines and environmental stress.[3][4] Activation of the p38 MAPK pathway can influence a wide range of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[5]
The p38 MAPK Signaling Pathway
The activation of the p38 MAPK pathway is a cascade of phosphorylation events. It typically begins with the activation of a MAP Kinase Kinase Kinase (MAP3K), which then phosphorylates and activates a MAP Kinase Kinase (MAP2K, typically MKK3 or MKK6). These MAP2Ks, in turn, phosphorylate and activate p38 MAPK on specific threonine and tyrosine residues.[5][6] Once activated, p38 MAPK can phosphorylate a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response.
In Vitro Efficacy Studies
A series of in vitro experiments should be conducted to characterize the activity of this compound on the p38 MAPK pathway and its functional consequences in relevant cell types.
Protocol: p38 MAPK Kinase Assay
Objective: To quantify the direct effect of this compound on the enzymatic activity of p38 MAPK.
Methodology:
-
Reagents and Materials: Recombinant human p38α kinase, ATF2 (substrate), ATP, kinase assay buffer, this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant p38α kinase to each well.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding a mixture of ATF2 substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
Data Presentation:
| Iroxanadine (µM) | p38 MAPK Activity (%) | Standard Deviation |
| 0 (Vehicle) | 100 | X |
| 0.1 | X | X |
| 1 | X | X |
| 10 | X | X |
| 100 | X | X |
Protocol: Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK and its downstream target, HSP27, in a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), and culture them to 80-90% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-HSP27, and total HSP27 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-p38/total p38 (Fold Change) | p-HSP27/total HSP27 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Iroxanadine (1 µM) | X | X |
| Iroxanadine (10 µM) | X | X |
| Iroxanadine (100 µM) | X | X |
In Vivo Efficacy Studies
Based on the known roles of the p38 MAPK pathway, the in vivo efficacy of this compound can be evaluated in models of inflammation and wound healing.
Protocol: Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation
Objective: To assess the anti-inflammatory effects of this compound in an acute inflammation model.
Methodology:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups:
-
Group 1: Vehicle control (Saline)
-
Group 2: LPS (1 mg/kg, i.p.) + Vehicle
-
Group 3: LPS (1 mg/kg, i.p.) + Iroxanadine (10 mg/kg, i.p.)
-
Group 4: LPS (1 mg/kg, i.p.) + Iroxanadine (30 mg/kg, i.p.)
-
-
Procedure:
-
Administer this compound or vehicle 1 hour before the LPS challenge.
-
Collect blood samples at 2 and 6 hours post-LPS administration for cytokine analysis.
-
Euthanize the animals at 24 hours and collect lung tissue for histological analysis and myeloperoxidase (MPO) assay.
-
-
Endpoints:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Assess lung inflammation through H&E staining and histological scoring.
-
Quantify neutrophil infiltration in the lungs using an MPO assay.
-
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle | X | X | X |
| LPS + Vehicle | X | X | X |
| LPS + Iroxanadine (10 mg/kg) | X | X | X |
| LPS + Iroxanadine (30 mg/kg) | X | X | X |
Protocol: Excisional Wound Healing Model in Diabetic Mice
Objective: To evaluate the effect of topical this compound on wound closure in a diabetic mouse model, where healing is typically impaired.
Methodology:
-
Animals: Use diabetic db/db mice, 8-10 weeks old.
-
Wounding Procedure:
-
Anesthetize the mice and create a full-thickness excisional wound (6 mm diameter) on the dorsal surface.
-
-
Treatment Groups:
-
Group 1: Vehicle control (topical gel)
-
Group 2: this compound (1% in topical gel)
-
Group 3: Positive control (e.g., a commercial growth factor formulation)
-
-
Procedure:
-
Apply the treatments topically to the wounds daily.
-
Photograph the wounds on days 0, 3, 7, 10, and 14.
-
Euthanize the animals on day 14 and collect the wound tissue.
-
-
Endpoints:
-
Calculate the percentage of wound closure at each time point using image analysis software.
-
Perform histological analysis (H&E and Masson's trichrome staining) on the wound tissue to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Conduct immunohistochemistry for markers of angiogenesis (e.g., CD31) and inflammation (e.g., F4/80 for macrophages).
-
Data Presentation:
| Treatment Group | Day 3 Wound Closure (%) | Day 7 Wound Closure (%) | Day 14 Wound Closure (%) | Re-epithelialization Score |
| Vehicle | X | X | X | X |
| Iroxanadine (1%) | X | X | X | X |
| Positive Control | X | X | X | X |
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the described in vitro and in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. p38 pathway kinases as anti-inflammatory drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Iroxanadine Hydrobromide Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and stability assessment of Iroxanadine hydrobromide solutions. This compound is a salt of the active pharmaceutical ingredient Iroxanadine, a compound investigated for its cardioprotective effects.[1][2] Due to the limited availability of public data on its physicochemical properties, this application note presents a generalized yet comprehensive framework for researchers to develop and validate their own procedures. The protocols outlined herein cover solubility determination, solution preparation, and a forced degradation study to evaluate the intrinsic stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3] A generic stability-indicating High-Performance Liquid Chromatography (HPLC) method is also proposed for the quantification of Iroxanadine and the detection of its degradation products.
Chemical Information
| Property | Value | Reference |
| Chemical Name | 5-(piperidin-1-ylmethyl)-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine hydrobromide | [4] |
| Molecular Formula | C14H20N4O.BrH | [4] |
| Molecular Weight | 341.25 g/mol | [4] |
| Appearance | (Assumed) White to off-white crystalline solid | - |
| pKa | (Not available) Estimated to be basic due to the pyridine (B92270) and piperidine (B6355638) moieties. | - |
| Melting Point | (Not available) | - |
Solubility Determination Protocol
Objective: To determine the approximate solubility of this compound in various common pharmaceutical solvents.
Materials:
-
This compound powder
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Water for Injection (WFI) or deionized water
-
Ethanol (96% or absolute)
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Saturated Solution Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 100 mg) and add it to a known volume (e.g., 10 mL) of each solvent in a separate vial.
-
Cap the vials and stir the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspensions to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.45 µm syringe filter. . Dilute the filtered supernatant with a suitable mobile phase (as determined by the analytical method) to a concentration within the calibration range of the HPLC method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or other appropriate units.
-
Data Presentation:
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water for Injection | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
| PEG 400 | 25 | To be determined |
| DMSO | 25 | To be determined |
| 0.1 N HCl | 25 | To be determined |
| 0.1 N NaOH | 25 | To be determined |
| PBS (pH 7.4) | 25 | To be determined |
Solution Preparation Protocol
Objective: To prepare a stock solution of this compound at a specified concentration.
Materials:
-
This compound powder
-
Selected solvent (based on solubility data)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars or sonicator
Procedure:
-
Calculation: Calculate the required mass of this compound based on the desired concentration and final volume of the solution.
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution:
-
Transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add approximately 50-70% of the final volume of the selected solvent.
-
Agitate the mixture using a magnetic stirrer or sonicator until the powder is completely dissolved. Gentle heating may be applied if necessary, but potential degradation should be considered.
-
-
Final Volume Adjustment: Once the powder is fully dissolved, add the solvent to bring the solution to the final volume.
-
Mixing: Cap the flask and invert it several times to ensure homogeneity.
-
Storage: Store the prepared solution in a well-sealed container, protected from light, at an appropriate temperature (e.g., 2-8 °C or room temperature, depending on stability).
References
Application Notes: Immunohistochemical Staining for p38 MAPK in Tissues Treated with Iroxanadine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrobromide, also known as BRX-235, is a novel small molecule that acts as a vasculoprotective and cardioprotective agent. Its mechanism of action involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] Specifically, Iroxanadine induces the phosphorylation of p38, a key event in the cellular stress response and inflammatory signaling. The p38 MAPK pathway is integral to a variety of cellular processes, including differentiation, apoptosis, and inflammation.[2]
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and activation of proteins within the context of tissue architecture. This application note provides a detailed protocol for the immunohistochemical staining of total p38 and its activated, phosphorylated form (phospho-p38) in tissues treated with this compound. Detecting the phosphorylation status of p38 is crucial for assessing the pharmacodynamic effects of Iroxanadine in preclinical and clinical tissue samples.
p38 Signaling Pathway and Iroxanadine
The p38 MAPK signaling cascade is a key pathway that responds to extracellular stresses and inflammatory cytokines. Activation of this pathway involves a series of phosphorylation events, culminating in the dual phosphorylation of p38 on threonine and tyrosine residues within the activation loop. Activated p38 then phosphorylates downstream target proteins, leading to a cellular response. Iroxanadine has been identified as an activator of p38 kinase.[1]
Caption: Iroxanadine activates the p38 MAPK signaling pathway.
Experimental Protocols
This section provides a detailed methodology for the immunohistochemical staining of p38 in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
I. Tissue Preparation
-
Tissue Harvesting and Fixation: Following in vivo or ex vivo treatment with this compound, harvest tissues promptly and fix in 10% neutral buffered formalin for 24-48 hours at room temperature.[2]
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
II. Immunohistochemistry Protocol for p38 and Phospho-p38
This protocol provides a general guideline. Optimization may be required for specific tissue types and antibodies.
Caption: Workflow for p38 immunohistochemical staining.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer.
-
Incubate sections with a primary antibody against total p38 or phospho-p38 (p-p38) diluted according to the manufacturer's instructions.
-
Incubate overnight at 4°C in a humidified chamber.[3]
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS for 5 minutes each.[2]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash slides three times with PBS for 5 minutes each.[2]
-
Incubate with 3,3'-Diaminobenzidine (DAB) substrate solution until the desired brown color develops (typically 2-10 minutes), monitoring under a microscope.[2]
-
Stop the reaction by rinsing with deionized water.[2]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.[2]
-
Rinse with running tap water.[2]
-
Dehydrate through graded ethanol and clear in xylene.[3]
-
Mount with a permanent mounting medium.
-
Data Presentation
Quantitative analysis of IHC staining can be performed using digital image analysis software to measure the intensity and percentage of positive staining. The data below is a representative example of expected results based on the known activating effect of Iroxanadine on p38.
| Treatment Group | Tissue Type | Target Protein | Staining Intensity (Optical Density) | Percent Positive Cells (%) |
| Vehicle Control | Vascular Smooth Muscle | Phospho-p38 | 0.15 ± 0.03 | 5 ± 1.2 |
| Iroxanadine (Low Dose) | Vascular Smooth Muscle | Phospho-p38 | 0.45 ± 0.08 | 35 ± 4.5 |
| Iroxanadine (High Dose) | Vascular Smooth Muscle | Phospho-p38 | 0.82 ± 0.11 | 78 ± 6.3 |
| Vehicle Control | Myocardium | Phospho-p38 | 0.12 ± 0.02 | 3 ± 0.9 |
| Iroxanadine (Low Dose) | Myocardium | Phospho-p38 | 0.38 ± 0.06 | 28 ± 3.7 |
| Iroxanadine (High Dose) | Myocardium | Phospho-p38 | 0.75 ± 0.09 | 65 ± 5.1 |
| Vehicle Control | Vascular Smooth Muscle | Total p38 | 0.78 ± 0.09 | 95 ± 2.1 |
| Iroxanadine (High Dose) | Vascular Smooth Muscle | Total p38 | 0.80 ± 0.10 | 96 ± 1.8 |
Note: The above data is illustrative. Actual results will vary depending on the experimental conditions, tissue type, and Iroxanadine dosage. Staining for total p38 serves as a control to ensure that changes in phospho-p38 are due to activation of existing protein and not an increase in overall p38 expression.
Conclusion
This application note provides a comprehensive guide for the immunohistochemical detection of p38 and its activated form in tissues treated with this compound. By following the detailed protocol and utilizing appropriate controls, researchers can effectively visualize and quantify the pharmacodynamic effects of Iroxanadine on the p38 MAPK signaling pathway. This information is invaluable for advancing our understanding of Iroxanadine's mechanism of action and its potential therapeutic applications in vascular and cardiac diseases.
References
Application Note: Analysis of Drug-Induced Apoptosis via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical cellular process essential for normal tissue development and homeostasis.[1] Dysregulation of this pathway is a hallmark of many diseases, including cancer.[1] Consequently, the induction of apoptosis is a key mechanism of action for many therapeutic agents. This application note provides a detailed protocol for the quantitative analysis of apoptosis in cultured cells treated with a hypothetical compound, Iroxanadine hydrobromide, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Annexin V is a calcium-dependent protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane.[2] In healthy cells, PS is located on the inner leaflet of the plasma membrane.[3] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[3] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. It is excluded from viable cells and early apoptotic cells that have intact cell membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4] Dual staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Experimental Protocols
This protocol outlines the steps for treating a cell line with a test compound (e.g., this compound) and subsequently analyzing the induction of apoptosis using Annexin V/PI staining and flow cytometry.
Materials
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound (or other test compound)
-
Vehicle control (e.g., DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Cell Seeding and Treatment
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.[4]
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in complete culture medium.
-
Treat the cells by replacing the existing medium with the medium containing the different concentrations of this compound.
-
Include a vehicle control well treated with the same concentration of the solvent used for the drug.[4]
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[4]
Annexin V/PI Staining
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well and transfer them to a flow cytometry tube.
-
For adherent cells, carefully detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity and collect them in a flow cytometry tube.[4]
-
-
Centrifuge the cells at approximately 2000 rpm for 5 minutes and discard the supernatant.[5]
-
Wash the cells once with cold 1X PBS and centrifuge again, carefully removing the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. The 1X Binding Buffer typically contains 10 mM Hepes (pH 7.4), 140 mM NaCl, and 2.5 mM CaCl2.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][5]
-
-
Flow Cytometry Analysis:
Data Presentation
The data obtained from the flow cytometry analysis can be summarized in a table to show the dose-dependent effect of this compound on apoptosis.
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 80.1 ± 3.5 | 12.3 ± 1.2 | 7.6 ± 0.9 |
| 50 | 55.7 ± 4.2 | 25.8 ± 2.3 | 18.5 ± 1.8 |
| 100 | 20.3 ± 2.8 | 45.1 ± 3.1 | 34.6 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analysis of this compound-induced apoptosis.
Caption: A diagram of the experimental workflow.
Apoptosis Signaling Pathways
This compound may induce apoptosis through one of two major pathways: the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[6]
Caption: A diagram of general apoptosis signaling pathways.
Conclusion
The Annexin V/PI staining method coupled with flow cytometry is a robust and widely used technique for the detection and quantification of apoptosis.[1] This application note provides a comprehensive protocol for assessing the pro-apoptotic effects of novel compounds like this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data to evaluate the efficacy of potential therapeutic agents in inducing cancer cell death. Further investigation into the specific signaling pathways, such as the intrinsic or extrinsic apoptosis pathways, can provide deeper insights into the compound's mechanism of action.[6][7]
References
- 1. bosterbio.com [bosterbio.com]
- 2. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Messengers of cell death: apoptotic signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROS mediated apoptotic pathways in primary effusion lymphoma: Comment on induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iroxanadine Hydrobromide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iroxanadine hydrobromide (also known as BRX-235).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (BRX-235) is a novel small molecule being investigated as a cardioprotective agent for vascular diseases such as atherosclerosis and restenosis.[1] Its primary mechanism of action involves the induction of p38 SAPK (Stress-Activated Protein Kinase) phosphorylation and the translocation of calcium-dependent protein kinase C (PKC) isoforms to membranes.
Q2: What are the main cellular pathways activated by Iroxanadine?
A2: Iroxanadine activates the p38 MAPK signaling cascade.[2] This pathway is a key regulator of cellular responses to stress and inflammation. Additionally, it is known to cause the translocation of PKC, a crucial step in the activation of this family of kinases involved in various cellular processes.
Q3: In what experimental models has Iroxanadine shown activity?
A3: Iroxanadine has been shown to have a potent vasculoprotective activity in various in vivo and in vitro models.[2] It has been studied in the context of atherosclerosis and restenosis, where it is believed to promote endothelial cell migration and repair through the p38 SAPK pathway.[2]
Q4: What is the solubility of this compound?
A4: Iroxanadine is soluble in DMSO at a concentration of 45 mg/mL (172.86 mM), and sonication is recommended to aid dissolution.[3] The solubility in aqueous buffers like PBS or cell culture media is not widely reported and should be determined empirically. As a pyridine (B92270) derivative, its solubility in aqueous solutions may be limited and pH-dependent.
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
I. p38 MAPK Phosphorylation Assays (e.g., Western Blot)
Problem 1: No or weak induction of p38 phosphorylation after Iroxanadine treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Iroxanadine Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. A starting range of 10 nM to 1 µM has been used in some studies.[2] |
| Incorrect Treatment Duration | Optimize the incubation time. p38 phosphorylation is often a transient event. A time-course experiment (e.g., 10, 20, 30, 60 minutes) is recommended.[2] |
| Iroxanadine Degradation | Prepare fresh stock solutions of Iroxanadine in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Pyridine derivatives can be susceptible to degradation over time in aqueous solutions. |
| Inactive p38 Pathway in Cell Line | Ensure your cell line has a responsive p38 MAPK pathway. Treat cells with a known p38 activator (e.g., Anisomycin, UV radiation) as a positive control. |
| Technical Issues with Western Blot | Ensure efficient protein transfer, use appropriate blocking buffers, and validate the specificity and optimal dilution of your primary antibodies (both phospho-p38 and total p38). |
Problem 2: High background or non-specific bands in Western blot for phospho-p38.
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | Use a highly specific and validated monoclonal antibody for phospho-p38 (Thr180/Tyr182). |
| Insufficient Washing | Increase the number and duration of washes with TBST or PBST after primary and secondary antibody incubations. |
| Inadequate Blocking | Optimize blocking conditions. Try different blocking agents (e.g., 5% BSA in TBST is often recommended for phospho-antibodies) and increase the blocking time. |
| Overexposure | Reduce the exposure time during chemiluminescence detection or use a more dilute HRP-conjugated secondary antibody. |
II. PKC Translocation Assays (e.g., Immunofluorescence)
Problem 1: No observable translocation of PKC from cytosol to membrane upon Iroxanadine treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Iroxanadine Concentration/Time | As with the p38 assay, perform dose-response and time-course experiments to identify the optimal conditions for PKC translocation in your specific cell model. |
| PKC Isoform Specificity | Iroxanadine may induce the translocation of specific PKC isoforms. Ensure your antibody detects the relevant isoform(s) expressed in your cells. |
| Cell Fixation/Permeabilization Issues | Optimize your immunofluorescence protocol. Inadequate fixation can lead to loss of antigenicity, while harsh permeabilization can disrupt cellular structures. |
| Low PKC Expression | Confirm that your cells express sufficient levels of the PKC isoform of interest. |
Problem 2: High background fluorescence in immunocytochemistry.
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Increase the concentration of blocking serum (from the same species as the secondary antibody) in your blocking and antibody dilution buffers. |
| Autofluorescence | If high background is observed in untreated, unstained cells, consider using a different fixative or an autofluorescence quenching agent. |
| Secondary Antibody Issues | Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is appropriate for the primary antibody's host species. |
III. In Vivo Studies (Atherosclerosis/Restenosis Models)
Problem 1: Lack of efficacy of Iroxanadine in animal models.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Pharmacokinetics | Assess the pharmacokinetic profile of this compound in the chosen animal model to ensure adequate exposure at the target site. |
| Inappropriate Animal Model | The choice of animal model is critical. Different models (e.g., rabbit, pig, rat) have varying relevance to human atherosclerosis and restenosis.[4][5] |
| Dosing Regimen | Optimize the dose, frequency, and route of administration based on pharmacokinetic data and preliminary efficacy studies. |
| Variability in Injury Model | For restenosis models, ensure a consistent and reproducible method of arterial injury to minimize variability in the biological response.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., Bovine Aortic Endothelial Cells) and grow to 80-90% confluency.
-
Serum-starve cells for 4-6 hours prior to treatment to reduce basal p38 phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 20 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
Protocol 2: Immunofluorescence Staining for PKC Translocation
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound at the desired concentration and for the optimal time. Include a vehicle control and a positive control (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST for 30 minutes.
-
Incubate with the primary antibody against the specific PKC isoform in 1% BSA in PBST overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on microscope slides.
-
Image using a fluorescence or confocal microscope. Analyze the subcellular localization of the PKC signal.
-
Quantitative Data
Currently, there is limited publicly available quantitative data, such as IC50 values, for this compound's effect on p38 phosphorylation or PKC translocation. Researchers are encouraged to perform their own dose-response experiments to determine these values for their specific experimental systems.
| Parameter | Value | Experimental System | Reference |
| Solubility in DMSO | 45 mg/mL (172.86 mM) | N/A | [3] |
| Effective Concentration for p38 Phosphorylation | 1 µM | Bovine Aortic Endothelial Cells | [2] |
| IC50 for p38α inhibition | Data not available | N/A | N/A |
| EC50 for PKC translocation | Data not available | N/A | N/A |
Visualizations
Signaling Pathways
Caption: p38 MAPK Signaling Pathway Activated by Iroxanadine.
Caption: PKC Translocation Induced by Iroxanadine.
Experimental Workflow
Caption: Experimental Workflow for p-p38 Western Blot Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. T27627-5mg | Iroxanadine [203805-20-3] Clinisciences [clinisciences.com]
- 3. Animal models for atherosclerosis, restenosis, and endovascular graft research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The experimental animal models for assessing treatment of restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly reproducible rat arterial injury model of neointimal hyperplasia | PLOS One [journals.plos.org]
- 6. In-stent restenosis: contributions of inflammatory responses and arterial injury to neointimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Iroxanadine hydrobromide concentration for cell treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Iroxanadine hydrobromide (also known as BRX-235) in cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardioprotective agent that has been investigated for its potential therapeutic effects in atherosclerosis and other vascular diseases.[1][2] Its mechanism of action in endothelial cells involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and the translocation of the calcium-dependent protein kinase C (PKC) isoform to membranes.[1][2]
Q2: What is the first step in using this compound for cell treatment?
The critical first step is to determine the optimal concentration range for your specific cell type and experimental endpoint. This is typically achieved by performing a dose-response curve to assess both the desired biological activity and cytotoxicity.
Q3: How should I prepare a stock solution of this compound?
Due to a lack of specific public data on the solubility of this compound, a general approach for small molecules is recommended. Start by preparing a high-concentration stock solution in a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous-grade DMSO to ensure maximum solubility. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v). For sensitive cell lines, a final DMSO concentration of 0.1% or lower is advisable. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q5: I am observing unexpected cell death in my experiments. What could be the cause?
Unexpected cell death can arise from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell type, leading to cytotoxicity.
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high.
-
Compound Instability: The compound may be degrading in the culture medium over long incubation periods.
-
Contamination: Your cell culture or reagents may be contaminated.
Refer to the Troubleshooting Guide for a more detailed approach to resolving this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Compound in Media | Poor aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still non-toxic to cells.- Prepare the final dilution immediately before adding to the cell culture.- Gently warm the media to 37°C before adding the compound.- Consider using a solubilizing agent, but validate its effect on your experimental system first. |
| High Variability Between Replicates | Inconsistent dosing or cell plating. | - Ensure homogenous mixing of the compound in the media before adding to the cells.- Verify the accuracy of your pipetting.- Ensure even cell seeding density across all wells. |
| No Observable Effect | - Concentration is too low.- Incubation time is too short.- The compound is inactive or degraded.- The chosen cell line is not responsive. | - Perform a dose-response experiment with a wider concentration range.- Conduct a time-course experiment to determine the optimal incubation period.- Use a fresh aliquot of the stock solution.- Confirm that your cell line expresses the target pathway (p38 SAPK, PKC). |
| High Background in Vehicle Control | Solvent (e.g., DMSO) toxicity. | - Lower the final concentration of the solvent in the culture medium.- Test different batches or suppliers of the solvent.- Ensure the solvent is of a high-purity, cell culture grade. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a method to determine the cytotoxic concentration (CC50) of this compound, which is essential for defining a therapeutic window.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Data Presentation: Dose-Response Analysis
Table 1: Example Cytotoxicity Data for this compound on Endothelial Cells (HUVECs) after 48h Treatment
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 5 | 88.3 ± 6.2 |
| 10 | 75.1 ± 5.5 |
| 25 | 52.4 ± 7.1 |
| 50 | 21.7 ± 4.9 |
| 100 | 5.3 ± 2.1 |
Note: This is example data and should be determined experimentally for your specific cell line.
Visualizations
Caption: Workflow for Determining Optimal this compound Concentration.
Caption: this compound Signaling Pathway.
References
Technical Support Center: Iroxanadine Hydrobromide Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Iroxanadine hydrobromide in Western blot experiments. The information focuses on the analysis of the p38 MAPK signaling pathway and Protein Kinase C (PKC) translocation, key events modulated by this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during Western blot analysis following treatment with this compound.
Q1: I am not seeing an increase in phosphorylated p38 (p-p38) after treating my cells with this compound. What could be the problem?
A1: This could be due to several factors related to sample preparation, antibody incubation, or the experimental conditions. Here is a troubleshooting guide:
| Possible Cause | Recommendation |
| Suboptimal Cell Lysis | Ensure your lysis buffer contains freshly added protease and phosphatase inhibitors to prevent dephosphorylation of your target protein.[1][2] Keep samples on ice or at 4°C throughout the lysis procedure.[1] |
| Low Protein Concentration | Load a sufficient amount of protein; for phosphorylated proteins, you may need to load 20-30 µg of total protein per lane.[2][3] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S before blocking.[4] For higher molecular weight proteins, you can add a low concentration of SDS (0.01-0.05%) to the transfer buffer.[5] |
| Incorrect Antibody Dilution | Optimize the primary antibody concentration. Perform a dot blot to check antibody activity.[5] |
| Inappropriate Blocking Buffer | Avoid using non-fat dry milk for blocking when detecting phosphorylated proteins as it may contain endogenous phosphatases.[6] A 5% BSA solution in TBST is often a better choice.[7] |
| Inactive this compound | Ensure the compound is properly stored and has not expired. Prepare fresh solutions for each experiment. |
Q2: I am observing high background on my Western blot for p-p38, making it difficult to interpret the results. How can I reduce the background?
A2: High background can obscure your bands of interest. The following steps can help to reduce it:
| Possible Cause | Recommendation |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[2] Ensure the blocking buffer is fresh. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[2] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween 20 (e.g., TBST).[2] |
| Membrane Drying Out | Ensure the membrane is always covered in buffer during incubations and washes.[1] |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates.[1] |
Q3: I see multiple non-specific bands in my Western blot for total p38. What should I do?
A3: Non-specific bands can arise from several issues. Here are some common solutions:
| Possible Cause | Recommendation |
| Primary Antibody Specificity | Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. |
| High Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal concentration that minimizes non-specific binding.[4] |
| Protein Overloading | Reduce the amount of protein loaded per lane.[2] |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is specific for the species of your primary antibody. |
Q4: How can I confirm that the changes I see in protein levels are due to this compound treatment?
A4: To ensure the observed effects are specific to the treatment, include the following controls in your experiment:
-
Vehicle Control: Treat cells with the solvent used to dissolve the this compound (e.g., DMSO, PBS) at the same concentration as in the treatment group.
-
Untreated Control: A sample of cells that have not been treated with either the vehicle or the compound.
-
Positive Control: A known activator of the p38 MAPK pathway to confirm that the signaling cascade can be activated in your cell system.
-
Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Experimental Protocols
Detailed Protocol for Western Blotting of Phospho-p38 (p-p38) and Total p38
This protocol provides a general framework. Optimization may be required for specific cell types and antibodies.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[8]
-
After transfer, you can stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibody against p-p38 (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3][7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:2000-1:10,000 in 5% BSA/TBST) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.[7]
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total p38, the membrane can be stripped and re-probed with an antibody for total p38. The intensity of the p-p38 band should be normalized to the total p38 band and then to a loading control.[7]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: Western Blot Workflow for p-p38 Analysis.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Iroxanadine hydrobromide cytotoxicity and how to avoid it
For researchers, scientists, and drug development professionals investigating the cellular effects of novel compounds, unexpected cytotoxicity can be a significant hurdle. While specific public data on the cytotoxic effects of Iroxanadine hydrobromide is not extensively available, this technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating compound-induced cytotoxicity in a general context. The principles and protocols outlined here are broadly applicable to preclinical drug development and in vitro cellular studies.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise during the investigation of a compound's cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT, MTS) results are inconsistent or show an unexpected increase in viability at high compound concentrations. What could be the cause?
A1: This can be a frustrating issue with several potential causes:
-
Compound Interference: The compound itself may interfere with the assay chemistry. For example, compounds with antioxidant properties can directly reduce the assay reagents (like MTT or resazurin), leading to a false-positive signal that mimics increased cell viability.[1][2] It is crucial to run a cell-free control where the compound is added to the assay medium and reagent without cells to check for direct chemical reduction.
-
Compound Precipitation: At higher concentrations, your compound might precipitate out of the solution, which can interfere with the optical readings of the assay. Visually inspect the wells for any precipitate before adding the assay reagent.
-
Assay Limitations: All viability assays have limitations.[3] For instance, tetrazolium-based assays rely on mitochondrial activity, which may not always correlate directly with cell number.[3] It's good practice to confirm results using a different method that relies on an alternative principle, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing cell membrane integrity (e.g., LDH release or Trypan Blue exclusion).[4]
Q2: How can I determine if the observed cell death is due to apoptosis or necrosis?
A2: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is a critical step in mechanistic investigation. The most common method is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Early Apoptosis: Cells will stain positive for Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane) and negative for PI (as the membrane is still intact).
-
Late Apoptosis/Necrosis: Cells will stain positive for both Annexin V and PI.
-
Necrosis: Cells will stain positive for PI only (due to immediate membrane rupture) and negative for Annexin V.
-
Live Cells: Will be negative for both stains.
Activation of caspases (e.g., caspase-3, -7, -9) is another hallmark of apoptosis that can be measured using specific assays.[5]
Q3: I suspect my compound is causing oxidative stress. How can I measure this?
A3: An increase in intracellular Reactive Oxygen Species (ROS) is a common mechanism of drug-induced cytotoxicity.[6][7] ROS are highly reactive molecules like superoxide (B77818) anions and hydrogen peroxide that can damage cellular components.[8][9] You can measure intracellular ROS levels using fluorescent probes. The most common is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified using a plate reader or flow cytometry.[10]
Q4: What is the link between mitochondrial health and cytotoxicity, and how can I assess it?
A4: Mitochondria are central to cell survival and are often a primary target for cytotoxic compounds.[11] Mitochondrial dysfunction can lead to a drop in ATP production, an increase in ROS, and the initiation of the apoptotic cascade.[6][7] A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).[12][13] A loss or depolarization of ΔΨm is an early event in apoptosis.[10] This can be measured using cationic fluorescent dyes like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial health.
Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting unexpected cytotoxicity results.
Caption: Troubleshooting flowchart for unexpected cytotoxicity results.
Strategies to Avoid or Mitigate Cytotoxicity in Experiments
-
Dose-Response Optimization: Always perform a dose-response curve to determine the concentration at which the compound exhibits its desired effect without significant cytotoxicity. Identify the maximum non-toxic concentration and the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Time-Course Experiments: Cytotoxicity can be time-dependent. Assess cell health at multiple time points to understand the kinetics of the cytotoxic effect. Shorter incubation times may be sufficient to observe the desired pharmacological effect while minimizing cell death.
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-incubation with an antioxidant like N-acetyl-L-cysteine (NAC) may rescue the cells.[10] If NAC prevents cell death, it provides strong evidence for the involvement of ROS.
-
Use of Caspase Inhibitors: To confirm the involvement of apoptosis, you can use a pan-caspase inhibitor, such as Z-VAD-FMK. If the inhibitor blocks compound-induced cell death, it indicates an apoptosis-dependent mechanism.
-
Select Resistant Cell Lines: If available, using cell lines that are known to be more resistant to oxidative stress or apoptotic stimuli can help to separate the desired pharmacological effect from general cytotoxicity.
Quantitative Data Summary
When reporting cytotoxicity, it is essential to present the data clearly. The following table provides a template for summarizing quantitative results from various assays.
| Cell Line | Compound Concentration | Incubation Time | Assay Method | Endpoint Measured | Result (e.g., % Viability, IC50) |
| HEK293 | 0.1 - 100 µM | 24 hours | MTT | Mitochondrial Reductase Activity | IC50 = 42.5 µM |
| HepG2 | 0.1 - 100 µM | 24 hours | MTT | Mitochondrial Reductase Activity | IC50 = 28.1 µM |
| HEK293 | 50 µM | 48 hours | Annexin V/PI | Phosphatidylserine Externalization | 35% Apoptotic Cells |
| HepG2 | 30 µM | 6 hours | DCFH-DA | Intracellular ROS | 2.5-fold increase vs. control |
| HepG2 | 30 µM | 12 hours | JC-1 | Mitochondrial Membrane Potential | 40% decrease in Red/Green ratio |
Key Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to calculate the IC50 value.
Apoptosis Detection using Annexin V/PI Staining
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture cells in a 6-well plate and treat them with the compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer. Centrifuge the cell suspension and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Workflow for Investigating Compound-Induced Cytotoxicity
Caption: Experimental workflow for mechanistic cytotoxicity studies.
Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates a simplified version of the intrinsic (mitochondrial) apoptosis pathway, which is often implicated in drug-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyethyl disulfide as an efficient metabolic assay for cell viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ROS Pathway Inhibitors and NADH and FADH2 Linked Substrates on Mitochondrial Bioenergetics and ROS Emission in the Heart and Kidney Cortex and Outer Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. Induction of early apoptosis and ROS-generation activity in human gingival fibroblasts (HGF) and human submandibular gland carcinoma (HSG) cells treated with curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ROS pathway inhibitors and NADH and FADH2 linked substrates on mitochondrial bioenergetics and ROS emission in the heart and kidney cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated mitochondrial membrane potential is a therapeutic vulnerability in Dnmt3a-mutant clonal hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Iroxanadine Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Iroxanadine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our preclinical models. What are the likely causes?
Low and variable oral bioavailability is often attributed to two main factors: poor aqueous solubility and/or low membrane permeability. For this compound, its chemical structure may lead to limited solubility in gastrointestinal fluids, which is a prerequisite for absorption. Additionally, first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.[1][2]
Q2: What are the primary formulation strategies to consider for enhancing the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility.[3][4][5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder by reducing particle size.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[1][4]
-
Lipid-Based Formulations: Dissolving the drug in lipid excipients to enhance absorption, potentially via the lymphatic system.[3][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[7]
Q3: How do lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve bioavailability?
SEDDS are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced to aqueous media under gentle agitation (e.g., gastrointestinal motility).[6] This improves bioavailability by:
-
Presenting the drug in a solubilized state, avoiding the dissolution step.
-
The fine droplets provide a large surface area for absorption.
-
Certain lipid components can facilitate lymphatic transport, bypassing first-pass metabolism in the liver.[3][6]
Q4: Can altering the salt form of this compound further improve its bioavailability?
While Iroxanadine is already in a hydrobromide salt form, which is typically chosen to enhance solubility, exploring other salt forms is a valid strategy. Different salt forms can have different dissolution rates and solubility profiles. However, this approach has limitations and may not be effective if the intrinsic solubility of the free base is extremely low.[7]
Troubleshooting Guides
Issue 1: Inconsistent dissolution profiles for our this compound solid dispersion formulation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Drug Recrystallization | Verify the amorphous state of the drug in the dispersion. | Perform Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) on freshly prepared and aged samples. |
| Polymer Incompatibility | The chosen polymer may not be optimal for this compound. | Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) at various drug-to-polymer ratios. |
| Phase Separation | The drug and carrier may separate during storage or dissolution. | Evaluate the formulation for homogeneity using techniques like scanning electron microscopy (SEM). Consider a different solvent system for preparation. |
Issue 2: Our SEDDS formulation for this compound shows poor emulsification in vitro.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Excipient Ratio | The ratio of oil, surfactant, and co-solvent is not in the optimal self-emulsification region. | Construct a ternary phase diagram to identify the optimal ratios of the components for spontaneous and stable emulsion formation. |
| Low Surfactant Concentration | Insufficient surfactant (e.g., Cremophor® EL, Tween® 80) to stabilize the emulsion droplets. | Increase the concentration of the surfactant and evaluate the impact on droplet size and polydispersity index (PDI). |
| Drug Precipitation | The drug precipitates out of the formulation upon dilution. | Assess the drug's solubility in the individual excipients and the final formulation. A co-solvent may be needed to maintain solubility. |
Experimental Protocols & Data
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30) in a 1:4 ratio. Dissolve both components in a suitable solvent, such as methanol, until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under vacuum until a thin film is formed.
-
Drying: Place the flask in a vacuum oven at 45°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried product, gently mill it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (using PXRD and DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: Fast male Sprague-Dawley rats overnight. Divide them into groups (n=6 per group) to receive either unformulated this compound or the optimized formulation (e.g., solid dispersion) via oral gavage at a dose of 20 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for Iroxanadine concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
Illustrative Pharmacokinetic Data
The following table summarizes hypothetical data from a preclinical study comparing an unformulated this compound suspension to a solid dispersion formulation.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated Suspension | 20 | 150 ± 25 | 2.0 | 980 ± 120 | 100 (Reference) |
| Solid Dispersion (1:4 Drug:PVP K30) | 20 | 580 ± 60 | 1.0 | 3920 ± 450 | 400 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Iroxanadine Signaling Pathway
Iroxanadine is known to induce the phosphorylation of p38 SAPK, which is a key component in endothelial cell homeostasis.[8]
References
- 1. erpublications.com [erpublications.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. go.drugbank.com [go.drugbank.com]
Technical Support Center: Iroxanadine Hydrobromide Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation and storage of Iroxanadine hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: Where should I start with determining the stability of this compound?
A1: A good starting point is to perform forced degradation (stress testing) studies.[1][2] These studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[1] The typical stress conditions to investigate include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[2][3][4]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A2: If you do not observe degradation, your initial stress conditions may not be harsh enough. Consider increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the exposure.[2][4] For example, if 0.1N HCl at 70°C for 24 hours does not yield degradation, you could try a higher concentration of acid or a longer exposure time. It is a stepwise process to find the conditions that cause meaningful degradation (typically 5-20%).
Q3: I am seeing too much degradation of this compound, making it difficult to identify primary degradation products. What is the next step?
A3: Excessive degradation can be addressed by reducing the severity of your stress conditions. You can decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a level of degradation that allows for the separation and identification of individual degradation products.
Q4: My analytical method (e.g., RP-HPLC) is not separating the parent drug from its degradation products. How can I resolve this?
A4: This indicates that your analytical method is not "stability-indicating." Method development will be necessary to resolve the parent peak from all degradation product peaks. You can try modifying the mobile phase composition, gradient, pH, or column chemistry.[3] For water-sensitive compounds, a normal-phase HPLC method might be more suitable than a reversed-phase method.[1]
Q5: Are there any specific considerations for a hydrobromide salt like this compound during degradation studies?
A5: While the core principles of forced degradation apply, the hydrobromide salt form could influence solubility and pH in unbuffered aqueous solutions. It is important to consider the potential for interaction between the bromide ion and any oxidizing agents used in your stress studies. Additionally, the pH of a solution of the salt in water should be measured and considered as your "neutral" hydrolysis condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed | Stress conditions are too mild. | Increase the concentration of the stressor, temperature, and/or duration of the study.[2][4] |
| The molecule is highly stable under the tested conditions. | While possible, it's important to test a sufficiently wide range of aggressive conditions before concluding exceptional stability. | |
| Excessive degradation or multiple secondary degradants | Stress conditions are too harsh. | Decrease the concentration of the stressor, temperature, and/or duration. Aim for 5-20% degradation. |
| Poor peak resolution between the parent drug and degradants | The analytical method is not stability-indicating. | Modify HPLC/UPLC method parameters: adjust mobile phase, gradient, pH, or try a different column.[3] Consider alternative chromatographic modes (e.g., normal-phase).[1] |
| Unexpected degradation products | Contamination of reagents or solvents. | Use high-purity (e.g., HPLC grade) reagents and solvents. Run blanks to check for extraneous peaks. |
| Interaction with the container. | Ensure the container material is inert under the stress conditions. | |
| Inconsistent results between replicate experiments | Poor control of experimental parameters. | Ensure consistent temperature, light exposure, and concentration of all solutions. |
| Sample preparation variability. | Standardize all sample preparation steps, including dilutions and extractions. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand how a drug substance behaves under various stress conditions.[1] The following is a generalized protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the drug solution to the following stress conditions in parallel:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Heat at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[2]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-5% H₂O₂). Keep at a specified temperature (e.g., 70°C) for a set time (e.g., 4 hours).[2]
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 105°C) for an extended period (e.g., 48 hours).[2]
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2][4]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the stressed samples using a developed stability-indicating method, typically HPLC or UPLC with a photodiode array (PDA) detector.[3]
-
Peak Purity and Mass Balance: Assess the purity of the parent drug peak in the stressed samples to ensure it is not co-eluting with any degradants. Calculate the mass balance to account for the parent drug and all degradation products.
Summary of Typical Forced Degradation Conditions
The following table summarizes common starting conditions for forced degradation studies, which may need to be adjusted based on the stability of this compound.
| Stress Condition | Typical Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1N HCl at 70°C | 24 hours[2] |
| Base Hydrolysis | 0.1N NaOH at 70°C | 24 hours[2] |
| Oxidation | 3-5% H₂O₂ at 70°C | 4 hours[2] |
| Thermal (Solid & Solution) | 105°C | 48 hours[2] |
| Photolytic | 1.2 million lux hours / 200 watt hours/m² | As per ICH guidelines[2][4] |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbps.com [ejbps.com]
- 4. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Iroxanadine hydrobromide what to check
Welcome to the technical support center for Iroxanadine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure consistent, reliable experimental results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Inconsistent Phosphorylation of p38 SAPK
Question: We are observing high variability in the levels of p38 SAPK phosphorylation in response to this compound treatment between experiments. What should we check?
Answer: Inconsistent p38 SAPK phosphorylation can stem from several factors. Systematically check the following variables:
-
Reagent Integrity and Preparation:
-
This compound: Ensure the compound is properly stored and protected from light and moisture. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum concentrations. Cellular responses can vary significantly with these parameters. Starve cells of serum for a consistent period before treatment to reduce basal signaling activity.
-
Antibody Quality: Use validated antibodies for phospho-p38 and total-p38. Ensure consistent antibody concentrations and incubation times.
-
-
Experimental Procedure:
-
Treatment Time and Concentration: Optimize the treatment duration and concentration of this compound. A time-course and dose-response experiment is highly recommended to identify the optimal conditions for your specific cell line.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of p38 SAPK.
-
-
Data Analysis:
-
Normalization: Always normalize the phospho-p38 signal to the total p38 signal to account for variations in protein loading.
-
Troubleshooting Workflow for Inconsistent p38 Phosphorylation
Caption: Troubleshooting workflow for inconsistent p38 phosphorylation.
Variable Protein Kinase C (PKC) Translocation
Question: The translocation of PKC from the cytosol to the membrane in response to this compound is not reproducible. What could be the issue?
Answer: Reproducibility issues in PKC translocation assays often relate to cell handling and the specifics of the imaging or fractionation protocol.
-
Cellular Health and Stimulus:
-
Ensure cells are healthy and not over-confluent, as this can affect their signaling capacity.
-
The activation of PKC can be sensitive to the cellular environment. Maintain consistent culture conditions.
-
-
Experimental Protocol:
-
Subcellular Fractionation: If using western blotting of cellular fractions, ensure the fractionation protocol is efficient and reproducible. Cross-contamination of cytosolic and membrane fractions can lead to inconsistent results.
-
Immunofluorescence: For imaging-based assays, standardize cell fixation, permeabilization, and antibody staining procedures. Photobleaching can also be a source of variability, so use consistent imaging parameters.
-
-
Data Interpretation:
-
Quantify the translocation effect from multiple cells or replicates to obtain statistically significant data.
-
Experimental Workflow for PKC Translocation Assay
Caption: Workflow for a typical PKC translocation assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
Q2: What are the key signaling pathways activated by this compound?
A2: this compound is known to act as a cardioprotective agent by inducing the phosphorylation of p38 SAPK and causing the translocation of calcium-dependent protein kinase C (PKC) isoforms to the membrane.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available information on the comprehensive off-target profile of this compound. As with any small molecule inhibitor, it is advisable to perform counter-screening or use orthogonal approaches to confirm that the observed effects are specific to the intended target.
Experimental Protocols
Protocol: Western Blot for p38 SAPK Phosphorylation
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal.
-
| Parameter | Recommendation |
| Cell Seeding Density | 1 x 10^6 cells/well in a 6-well plate |
| Serum Starvation | 4-6 hours |
| Iroxanadine Concentration | 0.1 - 10 µM (optimize for your cell line) |
| Treatment Time | 15 - 60 minutes (optimize for your cell line) |
| Lysis Buffer | RIPA with protease/phosphatase inhibitors |
| Blocking Buffer | 5% BSA in TBST |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Secondary Antibody Dilution | As per manufacturer's recommendation |
Protocol: PKC Translocation by Subcellular Fractionation and Western Blot
-
Cell Treatment:
-
Treat cells with this compound as described above.
-
-
Subcellular Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet is the membrane fraction.
-
-
Western Blotting:
-
Resuspend the membrane pellet in lysis buffer.
-
Quantify protein concentrations for both cytosolic and membrane fractions.
-
Perform western blotting as described above, probing for the specific PKC isoform of interest. Use Na+/K+ ATPase as a membrane fraction marker and GAPDH as a cytosolic fraction marker to verify fractionation efficiency.
-
| Parameter | Recommendation |
| Homogenization Buffer | Hypotonic buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA) |
| Ultracentrifugation | 100,000 x g for 1 hour at 4°C |
| Membrane Marker | Na+/K+ ATPase |
| Cytosolic Marker | GAPDH |
References
Technical Support Center: Iroxanadine Hydrobromide in Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Iroxanadine hydrobromide in cell-based assays. The information provided addresses potential issues related to the on-target effects of the compound and explores hypothetical off-target considerations based on its known mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to be a vasculoprotector. Its mechanism of action involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the promotion of protein kinase C (PKC) translocation to cellular membranes.[1] Specifically, it induces the phosphorylation of p38 MAPK, which is a key regulator of cellular responses to stress and inflammation.[2][3] It also causes the translocation of calcium-dependent PKC isoforms to membranes.[2][3]
Q2: Are there known off-target effects of this compound?
A2: Currently, there is limited publicly available data specifically documenting the off-target effects of this compound. However, as with any small molecule, the potential for off-target activities exists. Both the p38 MAPK and PKC signaling pathways are involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[3][4] Therefore, researchers should be aware that potent activation of these pathways may lead to unintended biological consequences depending on the cell type and experimental context.
Q3: What are some potential, uncharacterized effects I might observe?
A3: Given that p38 MAPK and PKC are central signaling nodes, their activation by this compound could lead to a variety of cellular responses that may be considered "off-target" if they are not the primary focus of the investigation. These could include changes in cell cycle progression, inflammatory responses, or apoptosis.[3][4] It is crucial to use appropriate controls and perform secondary assays to characterize the full effects of the compound in your specific model system.
Q4: How can I distinguish between on-target and off-target effects?
A4: To differentiate between on-target and potential off-target effects, consider using a multi-pronged approach. This can include the use of specific inhibitors for the p38 MAPK and PKC pathways to see if the observed effect is reversed. Additionally, employing siRNA or other gene-silencing techniques to knock down components of these pathways can help to confirm if the effects of this compound are dependent on its known targets.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in p38 MAPK phosphorylation assay (Western blot or ELISA) | - Non-specific antibody binding- Excessive detergent concentration- Insufficient washing | - Use a pre-clearing step with protein A/G beads.[2]- Optimize detergent concentrations in lysis and wash buffers.- Increase the number and duration of wash steps. |
| Inconsistent PKC translocation observed via immunofluorescence | - Cells are not properly permeabilized- Suboptimal antibody concentration- Agonist stimulation is variable | - Optimize permeabilization time and detergent concentration.- Titrate the primary antibody to determine the optimal concentration.- Ensure consistent timing and concentration of this compound treatment. |
| Unexpected cell death or cytotoxicity | - The concentration of this compound is too high- The cell line is particularly sensitive to p38 MAPK or PKC activation- Off-target effects at high concentrations | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Research the role of p38 MAPK and PKC in your specific cell line.- Use pathway-specific inhibitors to determine if cytotoxicity is on-target. |
| No activation of p38 MAPK or PKC translocation is observed | - this compound has degraded- The cell line is non-responsive- Incorrect assay protocol | - Use a fresh stock of the compound.- Confirm that the target cell line expresses the necessary components of the p38 MAPK and PKC pathways.- Review and optimize the experimental protocol, including incubation times and reagent concentrations. |
Experimental Protocols
Protocol 1: Detection of p38 MAPK Phosphorylation by Western Blot
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., total p38 MAPK or GAPDH).
Protocol 2: Assessment of PKC Translocation by Immunofluorescence
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat the cells with this compound for the appropriate time. Include positive (e.g., phorbol (B1677699) esters) and vehicle controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against the PKC isoform of interest overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the translocation of PKC from the cytosol to the plasma membrane or other cellular compartments.
Visualizations
Caption: Known signaling pathway of this compound.
Caption: General experimental workflow for assessing on-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
How to control for vehicle effects when using Iroxanadine hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iroxanadine hydrobromide. The focus is on controlling for potential confounding effects from experimental vehicles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cardioprotective agent investigated for its potential therapeutic effects in vascular diseases such as atherosclerosis and restenosis. Its mechanism of action involves the induction of phosphorylation of p38 MAP kinase (p38 SAPK) and the translocation of the calcium-dependent protein kinase C (PKC) isoform to cellular membranes. These signaling events play a crucial role in endothelial cell homeostasis.
Q2: Why is it critical to control for vehicle effects when working with this compound?
Q3: What are common vehicles used in pharmacological research, and how do I select one for this compound?
Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). The choice of vehicle depends on the solubility of this compound and the experimental system (in vitro or in vivo).
For in vitro studies:
-
Start with aqueous-based vehicles like sterile saline or PBS if this compound is sufficiently soluble.
-
For less soluble compounds, organic solvents like DMSO or ethanol are often used to create a stock solution, which is then diluted in culture media to the final concentration. It is crucial to keep the final solvent concentration low (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.
For in vivo studies:
-
The choice of vehicle must consider animal tolerance and the route of administration. Saline is often preferred for intravenous or intraperitoneal injections.
-
For oral administration, formulations may include suspending agents or solubilizers to improve bioavailability.
Q4: I am observing unexpected toxicity in my cell culture experiments with this compound, even at low concentrations. How can I troubleshoot this?
Unexpected toxicity can arise from several factors. Here is a troubleshooting workflow:
Troubleshooting Workflow for Unexpected In Vitro Toxicity
Caption: A troubleshooting guide for unexpected in vitro toxicity.
Q5: How do I determine the maximum non-toxic concentration of my chosen vehicle?
It is imperative to perform a vehicle dose-response experiment for your specific cell line or animal model. This involves exposing the cells or animals to a range of concentrations of the vehicle alone and assessing viability or other relevant health markers. The highest concentration that does not produce a significant effect compared to a no-vehicle control is considered the maximum safe concentration to use in your experiments.
Experimental Protocols and Data Presentation
Due to the limited publicly available data on the specific physicochemical properties of this compound, the following tables provide a general framework. Researchers should determine the specific solubility of their this compound batch in these common vehicles.
Table 1: Common Vehicles for Preclinical Research
| Vehicle | Common Use | Recommended Max Concentration (In Vitro) | Notes |
| Saline (0.9% NaCl) | In vivo, In vitro | N/A | Preferred for in vivo administration when compound is soluble. |
| PBS | In vitro | N/A | Commonly used for cell culture experiments. |
| DMSO | In vitro (stock) | < 0.5% | Can have biological effects; a vehicle control is essential. |
| Ethanol | In vitro (stock) | < 0.5% | Can be cytotoxic at higher concentrations. |
Protocol: Determining Vehicle Toxicity in Cell Culture
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO, ethanol) in the complete cell culture medium. A typical range to test is 0.01% to 2.0%. Include a "no-vehicle" control (medium only).
-
Treatment: Replace the existing medium with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is the maximum non-toxic concentration for your experimental conditions.
Signaling Pathways
This compound's mechanism of action involves the activation of the p38 MAPK and PKC signaling pathways.
p38 MAPK Signaling Pathway
This compound is known to induce the phosphorylation of p38 MAPK. This pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, influencing a variety of cellular processes including apoptosis, gene expression, and cell differentiation.
Caption: Simplified p38 MAPK signaling pathway activated by Iroxanadine.
Protein Kinase C (PKC) Signaling Pathway
This compound also causes the translocation of PKC to the cell membrane, a key step in its activation. Activated PKC can then phosphorylate a wide range of target proteins, influencing numerous cellular functions.
Caption: PKC translocation and activation induced by Iroxanadine.
Optimizing incubation time for Iroxanadine hydrobromide treatment
I've found information on Iroxanadine (also known as BRX-235). It is a real, albeit not widely known, compound.[1][2] This is excellent as I can base the technical support center on factual information.
Here's a summary of the key findings from the search results:
-
Mechanism of Action: Iroxanadine (BRX-235) is a cardioprotective agent.[1][2] It works by inducing the phosphorylation of p38 SAPK and causing the translocation of calcium-dependent protein kinase C isoform to membranes.[1][2] This is important for endothelial cell (EC) homeostasis.[1][2]
-
Therapeutic Area: It has been investigated for use in atherosclerosis, vascular diseases, and prevention of restenosis after vascular surgery.[1][2]
-
General Lab Advice: The search also provided general but crucial advice for in vitro drug studies, which I will adapt for Iroxanadine. This includes:
-
The importance of conducting time-course and dose-response experiments to find optimal conditions.[3][4][5]
-
The fact that optimal incubation time is highly dependent on the cell type and experimental goals.[3][6]
-
Common troubleshooting issues like high toxicity, low efficacy, and precipitation.[3][7]
-
The need to consider cell density, as it can affect results.[4][7]
-
Typical in vitro incubation times can range from minutes to several days, with 12-72 hours being common for observing effects on signaling pathways and proliferation.[3][6]
-
Based on this, I can now build a scientifically grounded technical support center. I will create FAQs and troubleshooting guides that are specific to a researcher using Iroxanadine to study its effects on endothelial cells, likely looking at p38 SAPK phosphorylation as a readout.
I will now proceed with generating the full content as planned. I have enough information to create the FAQs, troubleshooting guide, protocols, tables, and diagrams. No further searches are needed.
Final Plan:
-
Title:
-
Introduction: Briefly introduce Iroxanadine (BRX-235) and the purpose of the guide – optimizing incubation time for consistent and meaningful results.
-
FAQs Section:
-
Q1: What is Iroxanadine hydrobromide and what is its mechanism of action?
-
Q2: What is a typical starting point for incubation time when treating endothelial cells with Iroxanadine?
-
Q3: How does Iroxanadine concentration impact the optimal incubation time?
-
Q4: My experiment is not measuring p38 SAPK phosphorylation. How should I determine the incubation time?
-
-
Troubleshooting Guide:
-
Problem: High Endothelial Cell Death or Detachment.
-
Problem: Low or No p38 SAPK Phosphorylation Signal.
-
Problem: High Variability Between Replicates.
-
-
Experimental Protocols:
-
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for p38 SAPK Phosphorylation.
-
Protocol 2: Cytotoxicity Assessment Using a Tetrazolium-Based (e.g., MTT/XTT) Assay.
-
-
Data & Visualization:
-
Table 1: Recommended Starting Conditions for Iroxanadine Incubation.
-
Table 2: Example Time-Course Experiment Data.
-
Diagram 1 (Graphviz): Iroxanadine's Mechanism of Action.
-
Diagram 2 (Graphviz): Experimental Workflow for Incubation Time Optimization.
-
Diagram 3 (Graphviz): Troubleshooting Decision Tree.
-
This structure directly addresses the user's request and incorporates the factual information found. I will ensure all formatting requirements, especially for the Graphviz diagrams, are strictly followed.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for optimizing the incubation time of this compound (also known as BRX-235) in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BRX-235) is a novel small molecule investigated as a cardioprotective agent for use in vascular diseases like atherosclerosis.[1][2] Its mechanism of action in endothelial cells (ECs) involves the induction of p38 SAPK phosphorylation and the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane.[1][2] These events are crucial for maintaining endothelial cell homeostasis.[1][2]
Q2: What is a recommended starting incubation time for treating endothelial cells (e.g., HUVECs) with Iroxanadine?
For signaling pathway studies, such as measuring the phosphorylation of p38 SAPK, a shorter incubation time is generally recommended. Based on typical kinase activation profiles, a good starting point is a time-course experiment with points between 30 minutes and 4 hours . For experiments assessing changes in gene expression or cell proliferation, longer incubation times, typically in the range of 12 to 48 hours , are more appropriate.[3][6] It is critical to perform a time-course experiment to determine the optimal timing for your specific endpoint.[3][5]
Q3: How does the concentration of Iroxanadine affect the optimal incubation time?
Concentration and incubation time are often inversely related. High concentrations may produce a rapid response but can also lead to off-target effects or cytotoxicity with prolonged exposure.[3] Conversely, a lower concentration might require a longer incubation period to elicit a measurable effect. A dose-response experiment should be performed first to identify an effective concentration range.[5] Subsequently, time-course experiments should be conducted using a fixed, non-toxic concentration to pinpoint the optimal incubation duration.
Q4: My experiment measures an outcome other than p38 SAPK phosphorylation. How do I determine the best incubation time?
The optimal incubation time is entirely dependent on the biological process you are studying.[3][6]
-
For early signaling events (e.g., kinase phosphorylation, calcium flux), short time points (minutes to a few hours) are usually sufficient.
-
For transcriptional changes (e.g., measuring mRNA levels), consider time points from 4 to 24 hours.
-
For translational changes (e.g., protein expression) or functional outcomes (e.g., cell migration, tube formation), longer incubations of 24 to 72 hours may be necessary.
Always perform a pilot time-course experiment to map the kinetics of your specific endpoint.[4][5]
Iroxanadine Signaling Pathway
Caption: Mechanism of action for Iroxanadine (BRX-235) in endothelial cells.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High Cell Toxicity / Detachment | 1. Incubation time is too long. [3] 2. Concentration of Iroxanadine is too high. [3] 3. Solvent (e.g., DMSO) toxicity. 4. Poor cell health prior to treatment. | 1. Reduce incubation time. Perform a time-course experiment to find a window with maximal effect and minimal toxicity. 2. Lower the concentration. Confirm the optimal dose with a dose-response curve. 3. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells, including vehicle controls. 4. Use cells at a consistent and optimal passage number and confluency (typically 70-80%). |
| Low or No p38 SAPK Phosphorylation | 1. Incubation time is suboptimal. The peak phosphorylation signal may be very transient and has been missed. 2. Iroxanadine concentration is too low. 3. Compound degradation. [3] 4. Issues with downstream detection (e.g., antibody, substrate). | 1. Perform a detailed time-course experiment with shorter intervals (e.g., 0, 5, 15, 30, 60, 120 minutes). 2. Increase the concentration of Iroxanadine. 3. Ensure proper storage of the compound stock solution. Prepare fresh dilutions for each experiment.[5] 4. Verify the detection method with a known positive control for p38 SAPK activation (e.g., Anisomycin). |
| High Variability Between Replicates | 1. Inconsistent cell numbers per well. [4] 2. "Edge effects" in the culture plate. [4] 3. Inaccurate pipetting of the compound. [7] 4. Compound precipitation in media. [3] | 1. Ensure a homogenous single-cell suspension before plating and be precise with seeding density. 2. Avoid using the outer wells of the plate, as they are prone to evaporation. Fill them with sterile PBS or media instead. 3. Use calibrated pipettes and mix well after adding the compound to the media. 4. Pre-warm the culture medium before adding the Iroxanadine stock solution and mix thoroughly.[3] |
Experimental Protocols
Protocol 1: Time-Course for Optimal Incubation
This protocol details a method to determine the optimal incubation time for Iroxanadine treatment by measuring the phosphorylation of a target protein like p38 SAPK via Western Blot.
-
Cell Plating: Seed endothelial cells (e.g., HUVECs) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment by replacing the growth medium with a low-serum (e.g., 0.5%) medium.
-
Treatment Preparation: Prepare a working solution of this compound in the appropriate cell culture medium at the desired final concentration (determined from a prior dose-response experiment). Also prepare a vehicle control medium.
-
Incubation: Aspirate the medium from the cells and add the Iroxanadine-containing medium. Incubate the plates for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute plate should receive the vehicle control.
-
Cell Lysis: At the end of each time point, immediately place the plate on ice, aspirate the medium, wash once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape the cells, collect the lysate, and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Proceed with SDS-PAGE, protein transfer, and immunoblotting using primary antibodies against phospho-p38 SAPK and total-p38 SAPK.
Protocol 2: Cytotoxicity Assessment
This protocol provides a general method for assessing cell viability after Iroxanadine treatment to identify a non-toxic working concentration range.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of Iroxanadine in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the different concentrations of Iroxanadine. Include wells for vehicle control (solvent only) and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours), which should be the longest time point anticipated in your functional assays.
-
Viability Assay: Add 10 µL of a tetrazolium salt solution (e.g., MTT, XTT) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the salt into a colored formazan (B1609692) product.
-
Measurement: Add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Optimization & Troubleshooting Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Decision tree for troubleshooting Iroxanadine treatment experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iroxanadine | C14H20N4O | CID 6421776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Iroxanadine Hydrobromide Interference with Fluorescent Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from iroxanadine (B1672186) hydrobromide in their fluorescent assays. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: Could iroxanadine hydrobromide be interfering with my fluorescent assay?
A1: It is possible. Many small molecules can interfere with fluorescence-based assays.[1][2][3] Interference can manifest as either false positives or false negatives.[1][2][4] Given that the structure of this compound contains a pyridine (B92270) ring and other conjugated systems, it has the potential to absorb UV or visible light and may exhibit intrinsic fluorescence, which could interfere with your assay.
Q2: What are the common types of interference that could be caused by this compound?
A2: The primary mechanisms of interference from a test compound like this compound are:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at a wavelength that overlaps with your assay's detection wavelength, leading to a false-positive signal.[3][5]
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from your probe, resulting in a decreased signal and potentially a false-negative result.[1][4]
-
Inner Filter Effect: At higher concentrations, the compound can absorb excitation or emission light, which can also lead to a reduction in the detected signal.[1]
Q3: What are the known spectral properties of this compound?
Troubleshooting Guides
Problem: I am observing unexpected or inconsistent results in my fluorescent assay when using this compound.
This guide will walk you through a series of steps to determine if this compound is the source of interference and how to mitigate it.
Step 1: Initial Interference Check
The first step is to determine if this compound is contributing to the signal in your assay.
Experimental Protocol: Compound-Only Control
-
Preparation: Prepare a set of wells containing only the assay buffer and this compound at the same concentrations used in your experiment.
-
Incubation: Incubate this plate under the same conditions as your main experimental plate (e.g., time, temperature).
-
Measurement: Read the fluorescence of the compound-only plate using the same excitation and emission wavelengths as your main experiment.
Interpretation of Results:
-
Significant fluorescence signal: If you detect a signal in the wells with this compound alone, the compound is likely autofluorescent and is directly contributing to your signal.
-
No significant signal: This does not rule out interference. The compound could still be quenching your fluorescent probe.
Step 2: Characterizing the Spectral Properties of this compound
If you suspect interference, the next step is to understand the absorbance and emission properties of the compound.
Experimental Protocol: Spectral Scanning
-
Absorbance Scan:
-
Prepare a solution of this compound in your assay buffer at the highest concentration you are using.
-
Use a spectrophotometer to scan the absorbance of the solution across a broad range of wavelengths (e.g., 250-700 nm).
-
This will identify the wavelengths at which this compound absorbs light.
-
-
Emission Scan:
-
Using a spectrofluorometer, excite the this compound solution at its absorbance maximum (determined from the absorbance scan) and at the excitation wavelength of your assay dye.
-
Scan the emission across a range of wavelengths to see if the compound fluoresces and at what wavelengths.
-
Data Presentation: Potential Spectral Properties of this compound
Since specific data is unavailable, the following table outlines the potential spectral characteristics you might observe and their implications. You should populate this table with your own experimental data.
| Parameter | Potential Wavelength Range | Implication for Fluorescent Assays |
| Absorbance Maximum (λ_abs_) | ~260 - 300 nm | Potential for inner filter effect if it overlaps with your dye's excitation or emission wavelengths. |
| Emission Maximum (λ_em_) | To be determined experimentally | If this overlaps with your assay's emission wavelength, it will cause direct interference (autofluorescence). |
Step 3: Mitigating Interference
Based on your findings, you can take several steps to reduce the impact of this compound on your assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound interference.
Mitigation Strategies:
-
Change Wavelengths: If this compound's absorbance or emission spectrum overlaps with your fluorescent probe, consider switching to a probe that excites and emits at different wavelengths ("red-shifted" dyes are often a good choice to avoid autofluorescence from compounds which typically fluoresce in the blue-green region).[1]
-
Lower Compound Concentration: Interference is often concentration-dependent.[1][4] If possible, lower the concentration of this compound in your assay to a point where the interference is minimized while still achieving the desired biological effect.
-
Use an Orthogonal Assay: If the interference cannot be resolved, consider validating your results with a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.[2]
Signaling Pathway of Potential Interference
The following diagram illustrates the potential ways this compound can interfere with the intended fluorescent signal pathway.
Caption: Potential mechanisms of fluorescent assay interference.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing precipitation of Iroxanadine hydrobromide in media
Welcome to the Iroxanadine Hydrobromide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media. The following troubleshooting guides and FAQs will help you address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is the hydrobromide salt of Iroxanadine. Like many small molecule drugs, its solubility can be limited in aqueous solutions such as physiological buffers and cell culture media. Precipitation is a critical concern as it can lead to inaccurate dosing, reduced bioavailability, and compromised experimental results. When a compound precipitates, its effective concentration in the medium decreases, leading to unreliable data.
Q2: My this compound, dissolved in an organic solvent like DMSO, precipitates immediately when added to my aqueous experimental medium. Why does this happen?
This phenomenon, often called "crashing out" or "solvent-shift precipitation," is common for compounds with low aqueous solubility.[1] When the concentrated drug solution in a water-miscible organic solvent is diluted into an aqueous medium, the organic solvent disperses, and the drug molecules are suddenly exposed to an environment where they are poorly soluble, causing them to aggregate and precipitate.[1][2][3]
Q3: How does the pH of the medium affect the solubility of this compound?
The solubility of ionizable drugs is often pH-dependent.[4][5][6] Iroxanadine is a weakly basic drug.[4][7] Weakly basic drugs are generally more soluble in acidic conditions (lower pH) where they become protonated (ionized) and less soluble in neutral or basic conditions (higher pH) where they are in their un-ionized, more lipophilic form.[4][7][8] Therefore, increasing the pH of your medium could potentially lead to the precipitation of this compound.
Q4: Can temperature changes cause this compound to precipitate?
Yes, temperature can affect drug solubility. While the effect is compound-specific, adding a drug solution to a cold medium can decrease its solubility and induce precipitation.[2][9][10] It is generally recommended to use pre-warmed media (e.g., 37°C for cell culture experiments) to mitigate this risk.[2][11]
Q5: Are there any additives or excipients that can help prevent the precipitation of this compound?
Several types of excipients can be used to enhance and maintain the solubility of a drug in a formulation. These include:
-
Co-solvents: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can be used in the formulation to increase the drug's solubility.[12][13][][15]
-
Surfactants: These agents can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[16][17][18]
-
Polymers: Certain polymers can act as precipitation inhibitors by preventing the nucleation and crystal growth of the drug.[16][19]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[1][20]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when adding your this compound stock solution to the experimental medium, follow this troubleshooting workflow:
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Precipitation Over Time in Long-Term Experiments
For experiments that run for several hours or days, you might observe precipitation that was not immediately apparent.
Potential Causes and Solutions for Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[2] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[2][10] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[2] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound like this compound. | Ensure the medium is adequately buffered. Monitor the pH of the medium during the experiment. |
| Compound Degradation | The compound may degrade over time into less soluble byproducts. | Assess the stability of this compound under your experimental conditions using an appropriate analytical method like HPLC. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the apparent solubility of this compound in your specific experimental medium.
Materials:
-
This compound
-
100% DMSO
-
Your experimental medium (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing.
-
Prepare serial dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed experimental medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Mix thoroughly: Vortex each tube or plate immediately and thoroughly after adding the stock solution to ensure rapid mixing.
-
Incubate: Incubate the tubes or plate at your experimental temperature for 1-2 hours. This mimics the conditions of your experiment.
-
Assess precipitation:
-
Visual Inspection: Carefully inspect each tube or well for any signs of cloudiness or precipitate.
-
Microscopic Examination: A more sensitive method is to examine a small aliquot of the solution under a microscope.
-
Quantitative Assessment: For a non-subjective measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to a drug-free control indicates precipitation.[2]
-
-
Determine the maximum soluble concentration: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.
Data Recording Template
| Concentration (µM) | Visual Observation (Clear/Precipitate) | Absorbance (600 nm) |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 75 | ||
| 100 | ||
| Control (Media + DMSO) |
Protocol 2: Evaluating the Effect of pH on this compound Solubility
This protocol helps to determine how changes in pH affect the solubility of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Equipment from Protocol 1
Procedure:
-
Prepare samples: For each pH buffer, prepare a series of this compound concentrations as described in Protocol 1.
-
Incubate and assess: Incubate the samples and assess for precipitation using visual, microscopic, or quantitative methods.
-
Analyze results: Compare the maximum soluble concentration at each pH to understand the pH-solubility profile.
Data Recording Template
| pH | Maximum Soluble Concentration (µM) |
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 7.4 | |
| 8.0 |
Relationship between pH and Solubility for a Weakly Basic Drug
Caption: Influence of pH on the solubility of a weakly basic drug like Iroxanadine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scielo.br [scielo.br]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. benchchem.com [benchchem.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. bepls.com [bepls.com]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 18. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 20. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iroxanadine Hydrobromide In Vivo Studies
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Iroxanadine hydrobromide in in vivo experimental models. This compound is a selective inhibitor of Kinase-Associated Protein 1 (KAP1), a downstream effector in the Growth Factor Receptor-Linked (GFRL) signaling pathway. Its expected therapeutic effect is the reduction of tumor growth in oncology models. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly low in vivo efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro assays show potent inhibition of KAP1 phosphorylation and cancer cell death, but I'm not observing significant tumor growth inhibition in my mouse xenograft model. What are the potential causes?
A1: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[1][2] Several factors could be contributing to the low efficacy of this compound in your in vivo model. A logical approach to troubleshooting this issue is to systematically evaluate the formulation, pharmacokinetics, and experimental model.
Here are the primary areas to investigate:
-
Compound Formulation and Administration: Problems with the drug's formulation can prevent it from reaching the target tissue at sufficient concentrations.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The compound may be rapidly metabolized or cleared from the body, or it may not be effectively engaging the target in the tumor tissue.[3][4][5]
-
Xenograft Model and Tumor Biology: The specific characteristics of your animal model or the tumor itself could be influencing the drug's efficacy.
The following sections will delve deeper into troubleshooting each of these areas.
Troubleshooting Guide
Category 1: Formulation and Administration Issues
Q2: I'm administering this compound via oral gavage, and I suspect there might be an issue with the procedure. What are the common complications?
A2: Oral gavage is a precise dosing method, but it is technically challenging and can lead to complications that affect experimental outcomes.[6][7] Common issues include:
-
Improper Dosing: Inaccurate administration can lead to esophageal perforation, tracheal administration, or aspiration pneumonia, all of which can increase morbidity and mortality in the animals.[6][8]
-
Animal Stress: The restraint required for oral gavage can induce a stress response, potentially confounding the experimental results.[6][7]
-
Formulation Issues: The viscosity of the formulation can also impact the stress response and the ease of administration.[6]
Troubleshooting Steps:
-
Verify Gavage Technique: Ensure that all personnel are properly trained in oral gavage techniques. The gavage needle should be measured externally from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.[9]
-
Monitor Animal Health: Closely observe the animals for at least 15 minutes post-gavage for any signs of distress, such as gasping or bleeding.[9] Any animal showing severe respiratory distress should be immediately euthanized.[9]
-
Consider Alternative Dosing Methods: If oral gavage proves to be problematic, consider if intravenous (IV) or intraperitoneal (IP) administration is a viable alternative for your study.[10]
Q3: My formulation of this compound appears to be precipitating out of solution. How can I improve its solubility?
A3: Poor solubility can lead to inaccurate dosing and low bioavailability. The following table outlines potential formulation vehicles and considerations for improving solubility.
Table 1: Formulation Vehicles for In Vivo Administration
| Vehicle | Properties | Considerations |
| Saline | Aqueous solution. | Suitable for highly soluble compounds. |
| PBS | Buffered aqueous solution. | Maintains physiological pH. |
| 5% DMSO / 95% Saline | Co-solvent system. | DMSO can have biological effects at high concentrations. |
| 10% Solutol / 90% Saline | Non-ionic solubilizer. | Can improve the solubility of poorly water-soluble drugs. |
| 20% HP-β-CD in Water | Cyclodextrin-based vehicle. | Forms inclusion complexes to enhance solubility. |
Troubleshooting Steps:
-
Conduct Solubility Testing: Systematically test the solubility of this compound in a panel of pharmaceutically acceptable vehicles.
-
Optimize the Formulation: Based on the solubility data, select the most appropriate vehicle for your in vivo studies. Ensure the final formulation is a clear solution or a stable, uniform suspension.
-
Particle Size Reduction: For suspensions, consider micronization to reduce particle size and improve dissolution and absorption.
Category 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Issues
Q4: How can I determine if this compound is reaching the tumor at a sufficient concentration to inhibit KAP1?
A4: A pharmacokinetic/pharmacodynamic (PK/PD) study is essential to understand the relationship between drug exposure and target engagement.
Troubleshooting Steps:
-
Conduct a Pilot PK Study: Administer a single dose of this compound to a small cohort of tumor-bearing mice.[11] Collect plasma and tumor tissue at various time points post-dose.
-
Analyze Drug Concentrations: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma and tumor homogenates.[4]
-
Assess Target Engagement: In parallel with the PK analysis, perform a Western blot or ELISA on the tumor tissue to measure the phosphorylation status of KAP1. A decrease in phosphorylated KAP1 (p-KAP1) would indicate target engagement.
-
Correlate PK and PD: Compare the drug concentration in the tumor with the level of p-KAP1 inhibition. This will help you determine the minimum effective concentration required in the tumor.
Table 2: Hypothetical PK/PD Data for this compound
| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) | % p-KAP1 Inhibition |
| 0.5 | 1250 | 300 | 85 |
| 1 | 980 | 450 | 92 |
| 2 | 650 | 320 | 88 |
| 4 | 320 | 150 | 65 |
| 8 | 110 | 50 | 30 |
| 24 | <10 | <10 | 5 |
This is hypothetical data for illustrative purposes.
Q5: The PK data shows that this compound has a very short half-life in plasma. What are my options?
A5: A short plasma half-life can be due to rapid metabolism or clearance.[4][12]
Troubleshooting Steps:
-
Increase Dosing Frequency: If the compound is cleared quickly, more frequent dosing (e.g., twice daily instead of once daily) may be necessary to maintain therapeutic concentrations in the tumor.
-
Consider a Different Route of Administration: Continuous intravenous infusion can provide a more stable drug exposure compared to bolus injections or oral gavage.
-
Investigate Metabolism: In vitro metabolism studies using liver microsomes can help identify the metabolic pathways and any active metabolites.[5] This information could guide the development of more stable analogs of the compound.
Category 3: Xenograft Model and Tumor Biology
Q6: I've confirmed good drug exposure and target engagement in the tumor, but I'm still not seeing significant tumor growth inhibition. What else could be the problem?
A6: If the drug is reaching its target but not producing the expected effect, the issue may lie with the experimental model or the underlying tumor biology.
Troubleshooting Steps:
-
Confirm Target Dependency: Ensure that the specific cancer cell line used for the xenograft is indeed dependent on the GFRL-KAP1 signaling pathway for its growth and survival.[13] This can be tested in vitro using siRNA or CRISPR to knock down KAP1.
-
Evaluate the Tumor Microenvironment: The tumor microenvironment can influence drug efficacy.[3] Co-injection of tumor cells with a basement membrane matrix, such as Cultrex BME, can sometimes improve tumor take and growth, creating a more relevant in vivo environment.[14]
-
Consider Resistance Mechanisms: The tumor cells may have intrinsic or acquired resistance to KAP1 inhibition. This could involve the activation of alternative survival pathways.[15] A phosphoproteomics analysis of treated and untreated tumors may reveal such compensatory signaling.
-
Assess Off-Target Effects: It's possible that at the concentration required for efficacy, this compound is hitting off-targets that counteract its intended effect.[1][15] Kinome-wide screening can help identify potential off-targets.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Formulation Preparation:
-
Based on solubility tests, prepare a 10 mg/mL stock solution of this compound in a suitable vehicle (e.g., 20% HP-β-CD in sterile water).
-
Warm the vehicle slightly and vortex thoroughly to ensure complete dissolution.
-
Prepare the final dosing solution by diluting the stock solution with the same vehicle to the desired concentration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically not to exceed 10 mL/kg).
-
Gently restrain the mouse by scruffing the neck to straighten the esophagus.
-
Insert a lubricated, ball-tipped gavage needle into the mouth and gently advance it down the esophagus into the stomach. Do not force the needle.[9]
-
Slowly administer the calculated volume of the drug formulation.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Tumor Volume Measurement in Xenograft Models
-
Tumor Measurement:
-
Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[10]
-
Measure the length (L) and width (W) of the tumor.
-
-
Volume Calculation:
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time to assess the effect of this compound on tumor growth.
-
Visualizations
Caption: Hypothetical GFRL-KAP1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: A logical workflow for troubleshooting low in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. scribd.com [scribd.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. pubs.acs.org [pubs.acs.org]
Iroxanadine hydrobromide batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Iroxanadine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the primary cause?
A1: Batch-to-batch variability in an active pharmaceutical ingredient (API) like this compound can stem from several factors.[][2] The most common causes include variations in the impurity profile, differences in physical properties such as particle size and crystal structure (polymorphism), and potential degradation of the compound.[3] Even minor deviations in the manufacturing process can lead to these differences, which in turn can affect the compound's solubility, stability, and ultimately its biological activity in your assays.[]
Q2: What are the potential impurities that could arise during the synthesis of this compound and affect its activity?
A2: While specific impurity profiles for this compound are not publicly detailed, impurities in API manufacturing can generally include starting materials, intermediates, by-products, and degradation products.[4][5] For a compound like Iroxanadine, which contains a pyridine (B92270) ring, potential impurities could involve isomers or related substances formed during synthesis.[4][6] It is crucial to obtain a Certificate of Analysis (CoA) for each batch and, if possible, use analytical techniques like HPLC-MS to compare the impurity profiles of different batches.
Q3: How can we analytically confirm the consistency of this compound batches in our lab?
A3: A multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is a fundamental technique to assess purity and identify any variations in the impurity profile between batches.[7] Additionally, techniques like Mass Spectrometry (MS) can help in identifying unknown impurities. To assess physical properties, X-ray Powder Diffraction (XRPD) can be used to check for polymorphism, and techniques like Dynamic Light Scattering (DLS) can analyze particle size distribution, which is particularly important if solubility is a concern.
Q4: Could the observed variability be related to the compound's mechanism of action?
A4: Yes, this is a possibility. This compound is known to act as a cardioprotective agent by inducing the phosphorylation of p38 SAPK and causing the translocation of calcium-dependent protein kinase C isoforms.[6][8] The presence of impurities that either interfere with this signaling pathway or act as agonists or antagonists themselves could lead to variable results. For instance, an impurity might partially inhibit the p38 SAPK phosphorylation, leading to a diminished effect in some batches.
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values in Cell-Based Assays
If you are observing significant shifts in the EC50 value of this compound across different batches in your cell-based assays, follow this troubleshooting workflow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent EC50 values.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare 1 mg/mL stock solutions of each this compound batch in a suitable solvent (e.g., DMSO). Dilute to a working concentration of 100 µg/mL with the mobile phase. Inject equal volumes and compare the chromatograms for the main peak area (purity) and the presence of any additional peaks (impurities).
-
Data Presentation:
Table 1: Hypothetical Purity and EC50 Data for Three Batches of this compound
| Batch ID | Purity (HPLC Area %) | Impurity X (Area %) | Impurity Y (Area %) | EC50 (p38 Phosphorylation Assay) |
| Batch A | 99.5% | 0.2% | Not Detected | 1.2 µM |
| Batch B | 98.1% | 1.1% | 0.3% | 5.8 µM |
| Batch C | 99.6% | 0.1% | Not Detected | 1.5 µM |
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
If you notice that some batches of this compound are difficult to dissolve or precipitate out of solution during your experiments, consider the following.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols:
-
X-ray Powder Diffraction (XRPD) for Polymorphism Analysis:
-
Instrument: A standard laboratory powder X-ray diffractometer.
-
Sample Preparation: Gently grind a small amount of the this compound powder from each batch to ensure a uniform particle size. Mount the powder on a sample holder.
-
Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analysis: Overlay the diffractograms from different batches. Identical crystal forms will produce identical patterns. The appearance of new peaks or shifts in peak positions indicates the presence of a different polymorph or a mixture of polymorphs.
-
Data Presentation:
Table 2: Hypothetical Physical Characterization of this compound Batches
| Batch ID | Crystalline Form (XRPD) | Mean Particle Size (DLS) | Solubility in PBS (pH 7.4) |
| Batch D | Form I | 150 nm | 5 mg/mL |
| Batch E | Form II | 800 nm | 0.8 mg/mL |
| Batch F | Form I | 165 nm | 4.5 mg/mL |
Signaling Pathway Context
Understanding the mechanism of action is key to diagnosing variability. An issue with an upstream component could affect the entire pathway.
Caption: this compound signaling pathway.
By systematically applying these troubleshooting steps and analytical methods, researchers can identify the root cause of batch-to-batch variability and ensure the reliability and reproducibility of their experimental results with this compound.
References
- 2. zaether.com [zaether.com]
- 3. dolphinpharma.com [dolphinpharma.com]
- 4. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. moravek.com [moravek.com]
- 8. Iroxanadine | C14H20N4O | CID 6421776 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Iroxanadine Hydrobromide vs. Aspirin in Platelet Aggregation: A Comparative Analysis
A critical review of the existing literature reveals a significant gap in direct comparative studies on the effects of iroxanadine (B1672186) hydrobromide and aspirin (B1665792) on platelet aggregation. While aspirin is a well-established antiplatelet agent with a clearly defined mechanism of action and extensive supporting data, iroxanadine hydrobromide has been investigated primarily for its cardioprotective effects related to endothelial cell function, with no direct evidence of its impact on platelet aggregation assays.
This guide, therefore, provides a detailed overview of aspirin's established role in inhibiting platelet aggregation, supported by experimental data and protocols. It then discusses the known mechanisms of this compound and explores its potential, albeit indirect, influence on platelet-related pathophysiology in the context of its therapeutic targets.
Aspirin: The Gold Standard in Antiplatelet Therapy
Aspirin, or acetylsalicylic acid, is a cornerstone in the prevention of cardiovascular events due to its potent antiplatelet effects.
Mechanism of Action
Aspirin's primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2][3] This action is achieved through the acetylation of a serine residue in the active site of the COX-1 enzyme.[2][4] The inhibition of COX-1 blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for thromboxane (B8750289) A2 (TXA2).[1][3][5] TXA2 is a potent vasoconstrictor and a crucial mediator of platelet activation and aggregation.[1][6] By preventing TXA2 synthesis, aspirin effectively reduces platelet aggregation for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3]
Performance in Platelet Aggregation Assays
The inhibitory effect of aspirin on platelet aggregation is readily quantifiable using various laboratory techniques, most commonly Light Transmission Aggregometry (LTA) and Impedance Aggregometry.
| Assay Type | Agonist | Aspirin Dosage | Typical Inhibition of Platelet Aggregation | Reference |
| Impedance Aggregometry | Collagen (1 µg/mL) | 100 mg | ~52% | [7] |
| Impedance Aggregometry | Collagen (1 µg/mL) | 500 mg | ~82% | [7] |
| LTA | Arachidonic Acid (0.5 mg/mL) | 81 mg | Significant reduction; non-responders show ≥20% aggregation | [8] |
| Impedance Aggregometry | Collagen (0.5 µg/mL) | 75 mg daily for 5 days | ~80% reduction in amplitude | [9] |
| Impedance Aggregometry | Collagen (2.0 µg/mL) | 75 mg daily for 5 days | ~38% reduction in amplitude | [9] |
This compound: An Indirect Cardioprotective Agent
This compound (also known as BRX-235) is a novel small molecule that has been investigated for its cardioprotective properties, particularly in the context of atherosclerosis and restenosis following vascular procedures.
Mechanism of Action
The mechanism of action of this compound does not appear to directly involve the pathways of platelet aggregation. Instead, it is reported to:
-
Induce phosphorylation of p38 SAPK (Stress-Activated Protein Kinase): This pathway is important for endothelial cell homeostasis.
-
Cause translocation of calcium-dependent protein kinase C (PKC) isoform to membranes.
These actions suggest a role in modulating endothelial cell function and potentially influencing the inflammatory processes associated with atherosclerosis. Platelets are known to play a role in atherosclerosis, not just in the final thrombotic event, but also in the initiation and progression of atherosclerotic plaques.[10][11] Therefore, by improving endothelial health, iroxanadine could indirectly create a less thrombogenic vascular surface, thereby reducing platelet activation in the long term. However, this is a theoretical consideration and is not a direct anti-aggregatory effect.
Experimental Protocols for Platelet Aggregation Assays
For researchers interested in evaluating platelet function, the following are standardized protocols for Light Transmission Aggregometry and Impedance Aggregometry.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.
-
Sample Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP if necessary.
-
-
Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a platelet agonist (e.g., arachidonic acid, ADP, collagen) to the PRP.
-
Record the change in light transmission as platelets aggregate.
-
Impedance Aggregometry
This method measures the change in electrical impedance between two electrodes immersed in a whole blood sample.
-
Sample Preparation:
-
Collect whole blood in a tube containing an anticoagulant (e.g., hirudin or citrate).
-
The assay is performed on whole blood, eliminating the need for centrifugation.
-
-
Assay Procedure:
-
Pipette whole blood and saline into a cuvette.
-
Incubate the sample at 37°C.
-
Add a platelet agonist.
-
As platelets aggregate on the electrodes, the impedance increases, and this change is recorded over time.
-
Conclusion
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. bpac.org.nz [bpac.org.nz]
- 4. Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Prostaglandins, platelets, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of small inhibitory effects of acetylsalicylic acid (ASA) by platelet impedance aggregometry in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies [scirp.org]
- 10. The role of platelets in athero-thrombotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Platelets in Atherosclerosis: A Historical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Iroxanadine Hydrobromide vs. Clopidogrel: An In Vivo Thrombosis Model Comparison
Clopidogrel (B1663587): Performance in In Vivo Thrombosis Models
Clopidogrel, a well-established antiplatelet agent, has been extensively evaluated in various in vivo thrombosis models. The ferric chloride-induced arterial thrombosis model is a commonly utilized method to assess the efficacy of antithrombotic compounds. In this model, the application of ferric chloride to an artery induces endothelial injury, leading to the formation of a platelet-rich thrombus.
The following table summarizes the quantitative data from a study evaluating the effect of Clopidogrel in a murine ferric chloride-induced carotid artery thrombosis model.
| Treatment Group | Dosage | Vascular Patency | Mean Time to Occlusion (TTO) |
| Vehicle (Water) | 10 mL/kg | 0/7 (0%) | 11.4 ± 4.15 min |
| Clopidogrel | 3 mg/kg | 5/7 (71%) | Not applicable for patent vessels |
| Clopidogrel | 10 mg/kg | 7/7 (100%) | Not applicable for patent vessels |
Data sourced from a study on Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development.[1]
These results demonstrate a dose-dependent antithrombotic effect of Clopidogrel, with a 10 mg/kg dose completely preventing occlusive thrombus formation in this model.[1]
Experimental Protocols: Ferric Chloride-Induced Arterial Thrombosis Model
The following provides a generalized protocol for the ferric chloride-induced arterial thrombosis model in rodents, a standard method for evaluating potential antithrombotic agents.
Objective: To induce a consistent and reproducible arterial thrombus to evaluate the efficacy of antithrombotic compounds.
Animals: Male CD-1 mice or Sprague-Dawley rats are commonly used.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe and monitor
-
Ferric chloride (FeCl₃) solution (e.g., 3.5% in distilled water)
-
Filter paper saturated with FeCl₃ solution
-
Test compound (e.g., Clopidogrel) and vehicle
Procedure:
-
Anesthesia: The animal is anesthetized and body temperature is maintained.
-
Surgical Preparation: The carotid artery is surgically exposed and isolated from the surrounding tissue.
-
Baseline Blood Flow: A Doppler flow probe is placed around the artery to measure baseline blood flow.
-
Drug Administration: The test compound or vehicle is administered (e.g., orally or intravenously) at a predetermined time before thrombus induction.
-
Thrombus Induction: A piece of filter paper saturated with FeCl₃ solution is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Blood Flow Monitoring: Carotid artery blood flow is continuously monitored for a set period (e.g., 60 minutes) to determine the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.
-
Data Analysis: The incidence of occlusion and the TTO are recorded and compared between treatment groups.
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
Signaling Pathways
Clopidogrel's Mechanism of Action:
Clopidogrel is a prodrug that is metabolized in the liver to its active form. This active metabolite irreversibly binds to the P2Y₁₂ receptor on platelets. The P2Y₁₂ receptor is a key receptor for adenosine (B11128) diphosphate (B83284) (ADP), which is a potent platelet agonist. By blocking the P2Y₁₂ receptor, clopidogrel prevents ADP-mediated platelet activation and aggregation, thereby inhibiting thrombus formation.
Caption: Signaling pathway of Clopidogrel's antiplatelet effect.
Iroxanadine Hydrobromide's Mechanism of Action:
Information regarding the specific mechanism of action of this compound in the context of thrombosis is limited. Further research is required to elucidate its potential targets and signaling pathways involved in any antithrombotic effects.
Conclusion
While a direct, data-driven comparison between this compound and Clopidogrel in in vivo thrombosis models is not feasible due to the absence of published studies on this compound, this guide provides a comprehensive overview of Clopidogrel's efficacy and the experimental methodologies used in this field. The provided data and protocols for Clopidogrel can serve as a valuable benchmark for future investigations into the antithrombotic potential of this compound and other novel compounds. Researchers are encouraged to conduct head-to-head comparative studies using standardized in vivo models to accurately assess the relative performance of these agents.
References
Comparative Efficacy of Iroxanadine Hydrobromide and Statins in Atherosclerosis: An Analysis of Available Evidence
Initial research indicates that Iroxanadine hydrobromide, also known as BRX-235, has been investigated as a cardioprotective agent for use in atherosclerosis and other vascular diseases.[1][2] However, a direct comparison with statins, the cornerstone of atherosclerosis management, is challenging due to the limited publicly available clinical trial data for this compound. This guide provides a comparative overview based on the distinct mechanisms of action and available investigational data for Iroxanadine, contrasted with the well-established efficacy of statins.
Mechanism of Action
Statins and Iroxanadine operate via fundamentally different pathways to mitigate atherosclerotic progression.
Statins: The primary mechanism of statins is the competitive inhibition of HMG-CoA reductase, an essential enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates LDL receptor expression on hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby reducing a key driver of atherosclerotic plaque formation.
Iroxanadine: Iroxanadine is a novel small molecule that functions as a cardioprotective agent.[1][2] Its mechanism is centered on endothelial cell homeostasis, which is crucial in vascular diseases like atherosclerosis.[1][2] Iroxanadine induces the phosphorylation of p38 SAPK (Stress-Activated Protein Kinase) and causes the translocation of a calcium-dependent protein kinase C isoform to cell membranes.[1][2] The activation of the p38 MAPK pathway plays a significant role in protecting endothelial cells, which form the inner lining of blood vessels.[1][2]
Comparative Efficacy Data
Direct comparative quantitative data from head-to-head clinical trials of Iroxanadine and statins is not available in the public domain. The efficacy of statins is well-documented across numerous large-scale clinical trials. In contrast, Iroxanadine has undergone at most, Phase II clinical trials, and the detailed results are not widely published.[2]
| Parameter | Statins (e.g., Atorvastatin, Rosuvastatin) | This compound |
| Primary Target | LDL Cholesterol | Endothelial Cell Function |
| LDL-C Reduction | 30-60% reduction | Data not publicly available |
| Plaque Progression | Significant slowing or regression | Investigated for this use, but quantitative data is not available[2] |
| Inflammatory Markers | Reduction in hs-CRP and other markers | Expected to modulate inflammatory pathways via p38 MAPK, but clinical data is lacking |
| Clinical Outcomes | Proven reduction in major adverse cardiovascular events (MACE) | Data not publicly available |
Experimental Protocols
Detailed experimental protocols for Iroxanadine clinical trials are not publicly accessible. However, a general workflow for a comparative clinical trial can be outlined.
Methodology for a Standard Statin Clinical Trial (Example: SPIRE-2 Trial for a PCSK9 Inhibitor, adaptable for comparison):
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: Patients with established atherosclerotic cardiovascular disease and elevated LDL-C levels despite maximal tolerated statin therapy.
-
Intervention: Patients are randomized to receive either the investigational drug (e.g., Iroxanadine) or a placebo, in addition to their existing statin therapy.
-
Primary Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE), often a composite of cardiovascular death, myocardial infarction, stroke, and unstable angina requiring hospitalization.
-
Key Secondary Endpoints: Percentage change in LDL-C from baseline, change in other lipid parameters, and incidence of adverse events.
-
Data Analysis: Efficacy is typically assessed using a time-to-event analysis (e.g., Cox proportional-hazards model) for the primary endpoint and analysis of covariance (ANCOVA) for lipid parameter changes.
Summary and Future Directions
Statins are a well-established, first-line therapy for atherosclerosis with proven efficacy in reducing LDL-C and improving cardiovascular outcomes. Iroxanadine represents a novel therapeutic approach targeting endothelial dysfunction.[1][2] While its mechanism is promising for cardioprotection, the lack of robust, publicly available clinical data makes a direct efficacy comparison with statins speculative at this time. Future publication of Phase II or initiation of Phase III trial results for Iroxanadine will be necessary to ascertain its relative efficacy and potential role in the management of atherosclerosis. Researchers and drug development professionals should monitor for emerging data on novel anti-atherosclerotic agents that target non-lipid-related pathways.
References
A Mechanistic Comparison of Iroxanadine Hydrobromide's Potential Anti-Inflammatory Action
For Immediate Release
This guide provides a comparative analysis of the potential anti-inflammatory effects of Iroxanadine hydrobromide against established anti-inflammatory agents. In the absence of direct comparative experimental studies on this compound's anti-inflammatory properties, this document focuses on a mechanistic comparison. The analysis is based on the known molecular interactions of this compound and the well-characterized mechanisms of action of other anti-inflammatory drugs. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as BRX-235, is a novel small molecule that has been investigated as a cardioprotective agent. Its mechanism of action involves the induction of phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), a key enzyme in cellular responses to stress and inflammation.[1] While primarily studied for its role in endothelial cell homeostasis, its interaction with the p38 MAPK pathway suggests a potential role in modulating inflammatory responses.
Putative Anti-Inflammatory Mechanism of this compound
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate a series of upstream kinases that lead to the phosphorylation and activation of p38 MAPK.[1] Activated p38 MAPK, in turn, phosphorylates downstream targets, leading to the increased expression and release of inflammatory mediators.[1][2]
This compound induces the phosphorylation of p38 SAPK.[1] This action could have context-dependent effects. While p38 MAPK activation is generally pro-inflammatory, sustained or specific isoform activation can also lead to anti-inflammatory feedback loops, for instance, through the production of anti-inflammatory cytokines like IL-10.[3] The precise downstream effects of this compound-induced p38 phosphorylation on the inflammatory cascade require further experimental validation.
Comparative Analysis with Other Anti-Inflammatory Agents
To contextualize the potential anti-inflammatory action of this compound, it is useful to compare its proposed mechanism with those of well-established anti-inflammatory drug classes.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen (B1674241) and naproxen, exert their anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5] By blocking prostaglandin (B15479496) production, NSAIDs reduce the cardinal signs of inflammation.
Corticosteroids
Corticosteroids are potent anti-inflammatory agents that act through multiple mechanisms. Their primary action involves binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins, such as lipocortin-1, and downregulates the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[2][5]
Data Presentation: Mechanistic Comparison
| Feature | This compound (Putative) | NSAIDs | Corticosteroids |
| Primary Target | p38 SAPK | Cyclooxygenase (COX) enzymes | Glucocorticoid Receptor |
| Signaling Pathway | p38 MAPK pathway | Prostaglandin synthesis pathway | Gene transcription regulation |
| Key Mediators | Phosphorylated p38, downstream effectors | Prostaglandins | Anti-inflammatory proteins (e.g., lipocortin-1), pro-inflammatory cytokines |
| Mode of Action | Modulation of a signaling cascade | Enzyme inhibition | Regulation of gene expression |
Experimental Protocols for Validation
To validate the anti-inflammatory effects of a compound like this compound that targets the p38 MAPK pathway, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
Cell-Based Cytokine Release Assay :
-
Cell Line : Human monocytic cell lines (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).[6]
-
Stimulus : Lipopolysaccharide (LPS) to induce an inflammatory response.[6][7]
-
Treatment : Pre-incubation with varying concentrations of this compound.
-
Endpoint Measurement : Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant using ELISA.[8][9] A significant reduction in cytokine levels compared to the LPS-only control would indicate anti-inflammatory activity.
-
-
Western Blot Analysis :
-
Objective : To confirm the engagement of the p38 MAPK pathway.
-
Procedure : Treat cells with this compound and LPS, then lyse the cells and perform Western blotting.
-
Analysis : Probe for phosphorylated p38 (p-p38) and total p38 to confirm target engagement. Also, assess downstream markers like phosphorylated MK2 (p-MK2).
-
In Vivo Models
-
LPS-Induced Endotoxemia Model :
-
Carrageenan-Induced Paw Edema Model :
-
Procedure : Inject carrageenan into the paw to induce localized inflammation. Administer this compound orally or intraperitoneally before the carrageenan injection.
-
Endpoint Measurement : Measure the volume of the paw at regular intervals to quantify the reduction in edema compared to a control group.
Conclusion
This compound's ability to induce p38 SAPK phosphorylation presents a plausible, yet unconfirmed, mechanism for anti-inflammatory activity. This mechanism is distinct from the primary actions of major anti-inflammatory drug classes like NSAIDs and corticosteroids. While NSAIDs directly inhibit the production of inflammatory mediators and corticosteroids modulate gene expression, this compound appears to interact with a key intracellular signaling pathway. The ultimate effect—whether pro- or anti-inflammatory—likely depends on the cellular context and the specific downstream events triggered by p38 phosphorylation. Rigorous experimental validation using the outlined in vitro and in vivo protocols is essential to fully characterize the anti-inflammatory potential of this compound and determine its viability as a therapeutic agent for inflammatory conditions.
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. ijpras.com [ijpras.com]
Comparative Analysis of Endothelial Function Modulators: A Guide for Researchers
Introduction
Maintaining endothelial homeostasis is crucial for cardiovascular health. Endothelial dysfunction, often characterized by reduced nitric oxide (NO) bioavailability, is a key factor in the pathogenesis of vascular diseases. This guide provides a comparative overview of two compounds that modulate endothelial function through distinct mechanisms. Due to the limited publicly available data on Iroxanadine hydrobromide (BRX-235), this document uses Nebivolol (B1214574) as a primary example of a compound with positive endothelial effects and Metoprolol (B1676517) as a comparator. Iroxanadine is reported to act via p38 SAPK phosphorylation, while Nebivolol exerts its effects through nitric oxide synthase (eNOS) activation.
Compound Overview and Mechanism of Action
This compound (BRX-235)
Iroxanadine is a novel small molecule with vasculoprotective properties. Its mechanism of action involves the induction of p38 stress-activated protein kinase (p38 SAPK) phosphorylation, a pathway involved in endothelial cell homeostasis and migration. By activating this pathway, Iroxanadine is thought to contribute to the protection and repair of the endothelium.
Alternative Compound: Nebivolol
Nebivolol is a third-generation beta-blocker that combines selective β1-adrenergic receptor antagonism with the stimulation of endothelial nitric oxide (NO) production.[1][2][3] This dual mechanism of action distinguishes it from traditional beta-blockers. The vasodilatory effect of Nebivolol is primarily attributed to its ability to stimulate β3-adrenergic receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO release.[1][4][5] Increased NO bioavailability results in vasodilation and improved endothelial function.[6]
Comparator Compound: Metoprolol
Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases.[7] Unlike Nebivolol, it does not possess intrinsic NO-potentiating or β3-agonist properties.[8][9] While it can have some indirect positive effects on the endothelium, primarily through blood pressure reduction, it does not directly stimulate NO release to the same extent as Nebivolol.[8][10]
Signaling Pathways
The signaling pathways for Iroxanadine and Nebivolol are distinct, offering different therapeutic targets for modulating endothelial function.
Quantitative Data Comparison
The following tables summarize the comparative effects of Nebivolol and Metoprolol on various parameters of endothelial function and hemodynamics, based on data from clinical studies.
Table 1: Effects on Endothelial-Dependent Vasodilation
| Parameter | Nebivolol | Metoprolol | Placebo | Study Population | Reference |
| Change in Forearm Blood Flow (FBF) with Bradykinin | Significant Increase | No Significant Change | No Significant Change | Adults with elevated BP | [8] |
| Change in FBF with Acetylcholine | ↑ 435 ± 27% (p<0.001) | No Significant Change | - | Hypertensive patients | [11] |
| Endothelial t-PA Release (ng/100mL tissue/min) | ↑ ~55% | No Significant Change | No Significant Change | Adults with elevated BP | [8] |
| Microvascular Blood Volume (MBV) during exercise | No significant change from baseline | ↓ ~50% (p<0.05) | - | Hypertensive patients | [12][13][14] |
Table 2: Hemodynamic Effects
| Parameter | Nebivolol | Metoprolol | Baseline | Study Population | Reference |
| Systolic Blood Pressure (mmHg) | ↓ to 131.6 ± 2.7 | ↓ to 130.9 ± 2.6 | 142.1 ± 2.0 | Hypertensive patients | [12][13] |
| Diastolic Blood Pressure (mmHg) | ↓ to 80.8 ± 1.5 | ↓ to 81.7 ± 1.8 | 88.7 ± 1.4 | Hypertensive patients | [12][13] |
| Heart Rate (beats/min) | ↓ to 64 ± 2 | ↓ to 63 ± 2 | 75 ± 2 | Hypertensive patients | [12][13] |
Experimental Protocols
Assessment of Endothelial-Dependent Vasodilation using Forearm Venous Occlusion Plethysmography
This technique is a gold standard for assessing vascular function in vivo.[15] It measures changes in forearm blood flow (FBF) in response to intra-arterially administered vasoactive substances.
Objective: To compare the effects of an investigational drug (e.g., Nebivolol) and a comparator (e.g., Metoprolol) on endothelium-dependent and -independent vasodilation.
Materials:
-
Venous occlusion plethysmograph
-
Brachial artery catheter
-
Infusion pumps
-
Saline solution
-
Vasoactive agents: Acetylcholine (endothelium-dependent vasodilator), Sodium Nitroprusside (endothelium-independent vasodilator), L-NMMA (NOS inhibitor)
-
Investigational drug and comparator
Procedure:
-
Subject Preparation: Subjects rest in a supine position in a temperature-controlled room. Antihypertensive medications are typically withdrawn for a specified period before the study.[16][17]
-
Catheterization: Under local anesthesia, a catheter is inserted into the brachial artery of the non-dominant arm for drug infusion.
-
Plethysmography Setup: Strain gauges are placed around both forearms to measure changes in volume, which correspond to blood flow.
-
Baseline Measurement: A baseline FBF is established by infusing saline through the brachial artery catheter.
-
Drug Infusion:
-
Increasing doses of an endothelium-dependent vasodilator (e.g., acetylcholine) are infused, and FBF is measured at each dose.
-
After a washout period, an endothelium-independent vasodilator (e.g., sodium nitroprusside) is infused to assess the responsiveness of the vascular smooth muscle.
-
To confirm the role of NO, the protocol can be repeated with the co-infusion of a NOS inhibitor like L-NMMA.[16][17]
-
-
Data Analysis: FBF is calculated and expressed as ml/min/100ml of forearm tissue. Dose-response curves are generated to compare the effects of the different treatments.
Conclusion
The reproducibility of a drug's effect on endothelial function is critical for its therapeutic application. While direct data on this compound is sparse, the comparison between Nebivolol and Metoprolol highlights the importance of the underlying mechanism of action. Nebivolol's ability to directly stimulate the endothelial NO pathway provides a distinct advantage in improving endothelial function over conventional beta-blockers like Metoprolol, which lack this vasodilatory property.[8][9][18] Future research on Iroxanadine should aim to provide similar comparative data to clearly establish its efficacy and reproducibility in modulating endothelial function via the p38 SAPK pathway.
References
- 1. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebivolol: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nebivolol hydrochloride? [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. droracle.ai [droracle.ai]
- 10. Metoprolol Improves Endothelial Function in Patients with Cardiac Syndrome X - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nebivolol reverses endothelial dysfunction in essential hypertension: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effects of nebivolol vs. metoprolol on microvascular function in hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Differential effects of nebivolol vs. metoprolol on microvascular function in hypertensive humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plethysmography - Clinical Trial Consultants [ctc-ab.se]
- 16. The vasodilator action of nebivolol in forearm vasculature of subjects with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The vasodilator action of nebivolol in forearm vasculature of subjects with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nebivolol, But Not Metoprolol, Treatment Improves Endothelial Fibrinolytic Capacity in Adults With Elevated Blood Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Signals: Iroxanadine Hydrobromide and the Paradoxical Role of p38 MAPK in Cardiovascular Models
A Comparative Analysis of p38 MAPK Activation vs. Inhibition in Cardioprotection
For researchers and drug development professionals in the cardiovascular space, the p38 mitogen-activated protein kinase (MAPK) signaling pathway presents a complex and intriguing target. Implicated in a cascade of cellular responses to stress, its modulation offers therapeutic potential. However, the direction of that modulation—activation or inhibition—is a subject of ongoing investigation. This guide provides a comparative overview of two opposing strategies: the activation of p38 MAPK by Iroxanadine hydrobromide and the inhibition of this pathway by a class of well-studied pharmacological agents.
A surprising and critical finding in the literature is that this compound (also known as BRX-235), contrary to what its therapeutic area might suggest, induces the phosphorylation and activation of p38 MAPK. This positions it in direct mechanistic opposition to traditional p38 inhibitors that have been evaluated in cardiovascular models. This guide will objectively present the available experimental data for both approaches, highlighting the distinct therapeutic hypotheses they represent. Due to the limited publicly available data on this compound, this comparison will, by necessity, be partly conceptual, contrasting the known effects of p38 inhibition with the proposed, though less documented, effects of its activation.
The p38 MAPK Signaling Pathway: A Double-Edged Sword in Cardiovascular Disease
The p38 MAPK pathway is a critical mediator of the cellular response to a variety of external and internal stressors, including inflammatory cytokines, oxidative stress, and ischemia.[1] In the cardiovascular system, its role is multifaceted and context-dependent.[2] Activation of p38 MAPK can trigger inflammatory responses, apoptosis, and fibrosis, all of which contribute to the pathogenesis of cardiovascular diseases such as atherosclerosis, cardiac hypertrophy, and heart failure.[3][4] This has logically led to the development of p38 MAPK inhibitors as a potential therapeutic strategy.[5] However, some studies suggest that p38 MAPK activation may also play a protective role in certain contexts, such as in endothelial cell homeostasis. This paradoxical role makes the comparison between activators and inhibitors particularly relevant.
Below is a diagram illustrating the canonical p38 MAPK signaling cascade and the opposing points of intervention for this compound and p38 inhibitors.
Caption: Opposing interventions in the p38 MAPK pathway.
Performance in Cardiovascular Models: A Head-to-Head Comparison
The following tables summarize the available data on this compound and various p38 MAPK inhibitors in preclinical cardiovascular models.
This compound (BRX-235): A p38 MAPK Activator
Publicly available quantitative data on the effects of this compound in cardiovascular models is scarce. The primary reported mechanism is the induction of p38 MAPK phosphorylation, which is proposed to be cardioprotective by promoting endothelial cell homeostasis.
| Compound | Mechanism of Action | Cardiovascular Model | Key Findings/Hypothesized Effects |
| This compound (BRX-235) | Induces phosphorylation (activation) of p38 SAPK. | Investigated for atherosclerosis and vascular diseases. | Proposed to be a cardioprotective agent by playing an important role in endothelial cell (EC) homeostasis. May be useful for preventing restenosis after vascular surgery. |
p38 MAPK Inhibitors: A Strategy of Attenuation
A substantial body of research exists for p38 MAPK inhibitors. These compounds have been evaluated in various models of cardiovascular disease, with a primary focus on reducing inflammation, apoptosis, and adverse remodeling.
| Compound | Cardiovascular Model | Efficacy Data |
| FR167653 | Isolated, Langendorff-perfused rat hearts (ischemia-reperfusion model).[6] | Improved Cardiac Function: - LVDP: 130±18 mmHg (FR167653) vs. 82±21 mmHg (Control), p=0.002.- Max dP/dt: 2812±328 mmHg/s (FR167653) vs. 1520±424 mmHg/s (Control), p=0.003.Reduced Myocardial Injury: - CPK Leakage: Significantly reduced vs. control.- TNFα production: 0 ng/ml (FR167653) vs. 9.6±2.5 ng/ml (Control), p<0.05.Reduced Apoptosis: - TUNEL positive cardiomyocytes: 3±1% (FR167653) vs. 9±2% (Control). |
| SB203580 | Neonatal rat ventricular myocytes (cardiac hypertrophy model).[7][8] | Effects on Hypertrophy: - Failed to inhibit morphological changes associated with hypertrophy induced by endothelin-1 (B181129) or phenylephrine (B352888) at 24h.[7]- Attenuated agonist-stimulated cardiomyocyte hypertrophy in some culture conditions.[8] |
| GSK-AHAB | Spontaneously hypertensive stroke-prone rat (SHR-SP) on a salt-fat diet. | Improved Survival and Cardiovascular Function: - Significantly and dose-dependently improved survival.- Attenuated hypertension and cardiac remodeling.- Improved endothelial-dependent and -independent vascular relaxation. |
| Losmapimod | Patients with non-ST-segment elevation myocardial infarction (Clinical Trial).[9] | Mixed Clinical Results: - Well-tolerated and showed some improved cardiac outcomes in one study.[9]- Did not reduce the risk of major ischemic cardiovascular events in another study, leading to trial withdrawal.[9] |
Experimental Methodologies
Detailed protocols for the experiments cited are crucial for reproducibility and critical evaluation. Below are summaries of the methodologies used in key studies.
Langendorff-Perfused Rat Heart Model (for FR167653)
This ex vivo model allows for the study of cardiac function in an isolated heart, free from systemic influences.
-
Animal Model: Lewis rats were used.[6]
-
Heart Isolation: Hearts were rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts were retrogradely perfused via the aorta with a crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure and temperature (37°C).[6]
-
Ischemia-Reperfusion Injury Protocol:
-
Stabilization: Hearts were allowed to stabilize.
-
Ischemia: Global ischemia was induced by stopping the perfusion for a defined period (e.g., 30 minutes).[6]
-
Reperfusion: Perfusion was restored, and the recovery of cardiac function was monitored.
-
-
Drug Administration: FR167653 was administered before the ischemic period and during reperfusion.[6]
-
Data Collection:
-
Hemodynamic Parameters: Left ventricular developed pressure (LVDP) and the maximum and minimum rates of pressure change (±dP/dt) were continuously recorded using an intraventricular balloon.[6]
-
Biochemical Markers: Coronary effluent was collected to measure markers of cardiac injury, such as creatine (B1669601) phosphokinase (CPK) and tumor necrosis factor-alpha (TNFα).[6]
-
Histology: At the end of the experiment, heart tissue was fixed for histological analysis, including TUNEL staining to assess apoptosis.[6]
-
Spontaneously Hypertensive Stroke-Prone Rat (SHR-SP) Model
The SHR-SP rat is a well-established model for studying malignant hypertension and its cardiovascular complications.[10][11]
Caption: A typical experimental workflow using SHR-SP rats.
-
Animal Model: Spontaneously hypertensive stroke-prone rats (SHR-SP).
-
Disease Induction: The development of severe hypertension and cardiovascular damage is often accelerated by feeding the rats a high-salt and/or high-fat diet.
-
Treatment: Animals are divided into groups and receive the test compound (e.g., GSK-AHAB) or a vehicle control, typically administered chronically in the diet or via oral gavage.
-
In-life Monitoring: Key parameters such as blood pressure (e.g., via tail-cuff plethysmography) and survival are monitored throughout the study.
-
Terminal Analysis: At the end of the treatment period, a comprehensive analysis is performed, which may include:
-
Vascular Function: Isolated aortic rings are used to assess endothelial-dependent and -independent vasorelaxation.
-
Cardiac Remodeling: Hearts are excised, weighed to determine hypertrophy, and processed for histological analysis to assess fibrosis and myocyte size.
-
Renal Function: Urine is collected to measure markers of kidney damage, such as proteinuria.
-
Plasma Biomarkers: Blood samples are analyzed for inflammatory markers (e.g., IL-1β), hormones (e.g., renin, aldosterone), and lipids.
-
Conclusion and Future Directions
The comparison between this compound and traditional p38 MAPK inhibitors illuminates a fundamental divergence in therapeutic strategy. While inhibitors aim to quell the detrimental inflammatory and apoptotic signals mediated by p38, this compound proposes a cardioprotective role for p38 activation, likely within the specific context of endothelial cell function.
The data for p38 inhibitors demonstrates a clear, albeit complex, potential to mitigate cardiovascular damage in preclinical models, although this has yet to translate into unequivocal clinical success.[3][9] The therapeutic window and specific patient populations for these inhibitors are still under investigation.
For this compound, the path forward requires a significant expansion of the publicly available evidence base. Detailed studies are needed to elucidate the downstream effects of p38 activation in various cardiovascular cell types, quantify its efficacy in established animal models, and directly compare its effects against p38 inhibitors. Understanding the specific signaling outcomes of Iroxanadine-induced p38 activation versus stress-induced activation will be critical to validating this novel therapeutic approach. For researchers in the field, this tale of two opposing signals underscores the nuanced and context-dependent nature of the p38 MAPK pathway, a pathway that continues to be a high-interest, if challenging, target for cardiovascular drug discovery.
References
- 1. oncotarget.com [oncotarget.com]
- 2. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do p38 mitogen-activated protein kinase inhibitors have a future for the treatment of cardiovascular disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinase inhibitors for the treatment of chronic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of p38 MAP kinase inhibition in the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardial protective effect of FR167653; a novel cytokine inhibitor in ischemic-reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of p38 MAPK promotes hypertrophic cardiomyopathy through upregulation of calcineurin-NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stroke-prone spontaneously hypertensive rats as an experimental model of malignant hypertension. A pathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is the spontaneously hypertensive stroke prone rat a pertinent model of sub cortical ischemic stroke? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iroxanadine Hydrobromide and Other Cardioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iroxanadine hydrobromide with other established cardioprotective agents, namely Trimetazidine and Ranolazine. The focus is on their mechanisms of action, supported by experimental data, to aid in research and drug development in the field of cardiovascular disease, particularly in the context of myocardial ischemia and reperfusion injury.
Introduction to Cardioprotective Agents
Cardioprotective agents are crucial in mitigating the damage caused by myocardial ischemia and reperfusion. Ischemia, or the restriction of blood supply to the heart, and the subsequent restoration of blood flow (reperfusion) can paradoxically lead to further tissue damage through a cascade of events including oxidative stress, inflammation, and apoptosis. This guide examines this compound, a novel agent, in comparison to Trimetazidine and Ranolazine, two widely used drugs in the management of stable angina.
Mechanisms of Action: A Comparative Overview
The cardioprotective effects of these agents stem from their distinct molecular mechanisms. While Trimetazidine and Ranolazine primarily target cellular metabolism and ion channel function, respectively, this compound is suggested to exert its effects through the modulation of key signaling pathways involved in cellular stress and survival.
This compound (BRX-235)
This compound is a novel small molecule with cardioprotective properties.[1] Its mechanism of action is understood to involve the modulation of several critical signaling pathways:
-
p38 SAPK (Stress-Activated Protein Kinase) Phosphorylation: Iroxanadine induces the phosphorylation of p38 SAPK, a key player in cellular stress responses.[1] Activation of the p38 MAPK pathway can have both pro-apoptotic and pro-survival effects depending on the context. In the context of cardioprotection, transient and controlled activation is often associated with protective mechanisms.
-
Protein Kinase C (PKC) Translocation: The compound causes the translocation of calcium-dependent Protein Kinase C (PKC) isoforms to membranes.[1] PKC isozymes play complex roles in ischemia-reperfusion injury, with some isoforms contributing to injury and others mediating protection.
-
Nitric Oxide (NO) Bioavailability: Iroxanadine is believed to enhance the bioavailability of nitric oxide, a critical signaling molecule in the cardiovascular system with vasodilatory and anti-inflammatory properties.
-
Modulation of Reactive Oxygen Species (ROS): The agent is thought to influence the levels of reactive oxygen species, which are key mediators of reperfusion injury.
-
Induction of Heat Shock Proteins (HSPs): Iroxanadine may promote the expression of heat shock proteins, which act as molecular chaperones to protect cellular proteins from stress-induced damage.
Trimetazidine
Trimetazidine is a metabolic modulator that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. This is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme. By optimizing ATP production per unit of oxygen consumed, Trimetazidine helps maintain cardiac function during ischemic conditions.
Ranolazine
Ranolazine exerts its anti-anginal and cardioprotective effects primarily by inhibiting the late inward sodium current (INa) in cardiomyocytes.[2] During ischemia, an increase in the late INa leads to intracellular sodium and calcium overload, causing diastolic dysfunction and arrhythmias.[2][3] By blocking this current, Ranolazine reduces these ionic imbalances.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the action of these cardioprotective agents and a general workflow for assessing cardioprotection in a preclinical setting.
Experimental Data Comparison
Due to the limited availability of published, peer-reviewed head-to-head comparative studies involving this compound, this section presents a summary of the expected and reported effects of the three agents based on their mechanisms of action and available data for Trimetazidine and Ranolazine.
| Parameter | This compound (Expected) | Trimetazidine (Reported) | Ranolazine (Reported) |
| Myocardial Infarct Size | Reduction | Reduction | Reduction |
| Cardiac Troponin Levels | Reduction | Reduction | Reduction |
| Oxidative Stress (ROS) | Modulation (likely reduction) | Reduction | Reduction |
| Inflammatory Markers | Reduction | Reduction | Reduction |
| Heat Shock Protein (e.g., HSP70) Expression | Increase | No direct primary mechanism | No direct primary mechanism |
| Myocardial Metabolism | Not a primary target | Shift to glucose oxidation | No direct effect |
| Late Sodium Current (INa) | Not a primary target | No direct effect | Inhibition |
| Hemodynamic Effects (Heart Rate, Blood Pressure) | Minimal to none expected | Minimal to none | Minimal to none |
Detailed Experimental Protocols
The following are standardized methodologies for key experiments used to evaluate cardioprotective agents.
Measurement of Myocardial Infarct Size (TTC Staining)
Objective: To quantify the extent of myocardial necrosis following ischemia-reperfusion injury.
Protocol:
-
Following the reperfusion period, the heart is excised and the aorta is cannulated.
-
The coronary arteries are perfused with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C for 15-20 minutes.
-
TTC is a dehydrogenase indicator that stains viable myocardium red, while the infarcted, necrotic tissue remains pale or white.
-
The heart is then fixed in 10% formalin to enhance the contrast between the stained and unstained areas.
-
The ventricles are sliced into transverse sections of equal thickness.
-
Both sides of each slice are digitally imaged.
-
The area of infarction (pale) and the total area of the ventricle are measured using planimetry software (e.g., ImageJ).
-
Infarct size is expressed as a percentage of the total ventricular area or the area at risk.
Measurement of Cardiac Troponin Levels
Objective: To assess the degree of myocyte injury by measuring the release of cardiac-specific troponins into the bloodstream.
Protocol:
-
Blood samples are collected from the animals at baseline and at various time points after reperfusion (e.g., 6, 12, and 24 hours).
-
Serum or plasma is separated by centrifugation.
-
Cardiac troponin I (cTnI) or troponin T (cTnT) levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for the animal species being studied.
-
The assay is performed according to the manufacturer's instructions, which typically involves incubating the sample with specific antibodies and measuring the resulting colorimetric or chemiluminescent signal.
-
Troponin concentrations are calculated based on a standard curve and expressed in ng/mL.
Assay for Reactive Oxygen Species (ROS) in Cardiac Tissue
Objective: To measure the level of oxidative stress in the myocardium.
Protocol:
-
At the end of the experiment, a portion of the ventricular tissue is rapidly excised and snap-frozen in liquid nitrogen.
-
The tissue is homogenized in an appropriate buffer on ice.
-
ROS levels can be quantified using various fluorescent probes, such as dihydroethidium (B1670597) (DHE) for superoxide (B77818) or 2',7'-dichlorofluorescin diacetate (DCFDA) for hydrogen peroxide.
-
The tissue homogenate is incubated with the fluorescent probe.
-
The fluorescence intensity is measured using a fluorometer or a fluorescence microscope.
-
ROS levels are expressed as relative fluorescence units per milligram of protein.
Western Blot for Heat Shock Protein 70 (HSP70)
Objective: To determine the expression levels of the cardioprotective protein HSP70.
Protocol:
-
Total protein is extracted from frozen cardiac tissue samples using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HSP70.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensity is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of HSP70.
Conclusion
This compound represents a promising cardioprotective agent with a distinct mechanism of action centered on the modulation of cellular stress signaling pathways, including p38 MAPK, PKC, nitric oxide, ROS, and heat shock proteins. This contrasts with the metabolic modulation of Trimetazidine and the ion channel inhibition of Ranolazine. While direct comparative efficacy data for Iroxanadine is not yet widely available, its proposed multi-target approach to cytoprotection suggests it could offer a valuable therapeutic strategy for mitigating ischemia-reperfusion injury. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and to directly compare its performance against existing cardioprotective agents. The experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
- 1. Exercise, heat shock proteins, and myocardial protection from I-R injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of the nitric oxide signaling pathway in cardiac ischemic preconditioning against myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Cross-Validation of Iroxanadine Hydrobromide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Iroxanadine hydrobromide, a cardioprotective agent, with other therapeutic alternatives for endothelial dysfunction. The information is intended to support further research and drug development in cardiovascular diseases.
Executive Summary
This compound (also known as BRX-235) is a novel small molecule with potential applications in treating atherosclerosis and other vascular diseases.[1] Its mechanism of action is primarily attributed to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the translocation of protein kinase C (PKC) isoforms, which play crucial roles in endothelial cell homeostasis. This guide cross-validates these mechanisms by comparing them with those of established and emerging therapies for endothelial dysfunction, including ACE inhibitors, angiotensin receptor blockers (ARBs), SGLT2 inhibitors, GLP-1 receptor agonists, PCSK9 inhibitors, and statins. While direct comparative quantitative data is limited, this guide synthesizes available information to provide a framework for understanding the relative positioning of Iroxanadine.
Mechanism of Action of this compound
Iroxanadine is identified as a dual activator of p38 kinase and heat shock proteins (HSPs).[2] Its primary effects in endothelial cells are:
-
p38 MAPK Phosphorylation: Iroxanadine induces the phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), a key regulator of cellular responses to stress and inflammation.[1]
-
Protein Kinase C (PKC) Translocation: The compound causes the translocation of calcium-dependent PKC isoforms to cell membranes, a critical step in their activation.[1]
The upstream receptor or direct molecular target of Iroxanadine has not been definitively identified in the reviewed literature.
Comparative Analysis with Alternative Therapies
The following tables summarize the effects of Iroxanadine and alternative therapies on the p38 MAPK and PKC signaling pathways in endothelial cells. It is important to note that the data is largely qualitative due to the limited availability of direct comparative studies and standardized quantitative assays across all compounds.
Table 1: Comparison of Effects on p38 MAPK Signaling in Endothelial Cells
| Drug/Drug Class | Effect on p38 MAPK Phosphorylation/Activity | Supporting Evidence |
| This compound | Activator | Induces phosphorylation of p38 SAPK.[1] |
| ACE Inhibitors | Inhibitor (of oxidative stress-induced activation) | Temocapril and captopril (B1668294) decreased H2O2-induced p38 MAP kinase activity.[3] |
| Angiotensin Receptor Blockers (ARBs) | Modulator (Telmisartan activates) | Telmisartan increases eNOS activity via p38 MAPK signaling.[4][5][6] |
| GLP-1 Receptor Agonists | Inhibitor (of palmitate-induced activation) | GLP-1 inhibited the up-regulation of p-p38 MAPK expression induced by palmitate. |
| SGLT2 Inhibitors | No direct effect reported on p38 MAPK | Primarily affects PKC/NOX axis.[7][8][9] |
| PCSK9 Inhibitors | No direct effect reported on p38 MAPK | Effects are mainly on LDL receptor levels and inflammation. |
| Statins | Inhibitor (of downstream effects) | Atorvastatin inhibits the p38 MAPK pathway.[10] |
Table 2: Comparison of Effects on PKC Signaling in Endothelial Cells
| Drug/Drug Class | Effect on PKC Translocation/Activity | Supporting Evidence |
| This compound | Activator | Causes translocation of calcium-dependent PKC isoforms to membranes.[1] |
| ACE Inhibitors | No direct effect reported | Effects are primarily mediated through bradykinin (B550075) and nitric oxide.[11][12][13] |
| Angiotensin Receptor Blockers (ARBs) | No direct effect reported | Primarily block the AT1 receptor. |
| GLP-1 Receptor Agonists | No direct effect reported | Signal through GLP-1 receptor, activating PKA and PI3K/Akt pathways. |
| SGLT2 Inhibitors | Inhibitor (of stretch-induced activation) | Empagliflozin prevents PKC activation in stretched human coronary artery endothelial cells.[7][8][9][14][15] |
| PCSK9 Inhibitors | No direct effect reported | Primarily impact LDL receptor degradation. |
| Statins | No direct effect reported | Pleiotropic effects are mainly on Rho GTPases and eNOS. |
Signaling Pathways and Experimental Workflows
Iroxanadine Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound based on available data. The upstream receptor remains to be identified.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin converting enzyme inhibitor attenuates oxidative stress-induced endothelial cell apoptosis via p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telmisartan Activates Endothelial Nitric Oxide Synthase via Ser1177 Phosphorylation in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Telmisartan activates endothelial nitric oxide synthase via Ser1177 phosphorylation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Empagliflozin prevents oxidative stress in human coronary artery endothelial cells via the NHE/PKC/NOX axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Empagliflozin prevents oxidative stress in human coronary artery endothelial cells via the NHE/PKC/NOX axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atorvastatin Reduces Accumulation of Vascular Smooth Muscle Cells to Inhibit Intimal Hyperplasia via p38 MAPK Pathway Inhibition in a Rat Model of Vein Graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACE inhibition, endothelial function and coronary artery lesions. Role of kinins and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACE inhibitors are endothelium dependent vasodilators of coronary arteries during submaximal stimulation with bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Empagliflozin ameliorates RSL3-induced ferroptosis in vascular endothelial cells via the NRF2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigational Landscape: Iroxanadine Hydrobromide in Cardiovascular Disease
An Independent Analysis of its Proposed Mechanism and Therapeutic Potential in Atherosclerosis and Restenosis
For Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
This guide provides an in-depth examination of the investigational drug Iroxanadine hydrobromide (also known as BRX-235). As a compound with limited publicly available clinical data, this document focuses on an independent verification of its therapeutic potential by analyzing its proposed mechanism of action. This is achieved by comparing it with other compounds that target similar signaling pathways and for which experimental data is available. The information herein is intended to provide a framework for researchers to understand the potential positioning of Iroxanadine among other therapies for vascular diseases such as atherosclerosis and the prevention of restenosis following percutaneous coronary intervention.
Introduction to this compound
This compound is a novel small molecule under investigation as a cardioprotective agent. Its primary therapeutic indications are suggested to be in the treatment of atherosclerosis and the prevention of early restenosis after vascular surgery or balloon angioplasty. The proposed mechanism of action centers on the modulation of key intracellular signaling pathways involved in endothelial cell homeostasis and inflammatory responses.
Core Mechanism of Action: The p38 MAPK and PKC Signaling Pathways
Iroxanadine's therapeutic effects are believed to be mediated through two primary mechanisms:
-
Phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK): Iroxanadine is reported to induce the phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), a key enzyme in cellular responses to stress and inflammation.
-
Translocation of Protein Kinase C (PKC): The compound is also suggested to cause the translocation of a calcium-dependent protein kinase C isoform to cell membranes.
These actions are crucial in regulating endothelial cell function, which plays a central role in the pathology of vascular diseases.
Comparative Analysis with Alternative Therapeutic Strategies
Given the absence of direct comparative clinical trial data for Iroxanadine, this guide presents a comparison with established and investigational therapies for atherosclerosis and restenosis that operate through similar or related pathways.
Alternative Therapies for Atherosclerosis and Restenosis
| Therapeutic Class | Examples | Mechanism of Action | Key Clinical Endpoints |
| p38 MAPK Inhibitors | Losmapimod, Skepinone-L | Inhibit the activity of p38 MAPK, reducing inflammation and potentially stabilizing atherosclerotic plaques. | Reduction in vascular inflammation (measured by FDG-PET/CT), decrease in inflammatory biomarkers (e.g., hs-CRP). |
| Drug-Eluting Stents (DES) | Sirolimus-eluting, Paclitaxel-eluting, Everolimus-eluting | Localized delivery of antiproliferative drugs to inhibit neointimal hyperplasia. | Reduction in Major Adverse Cardiac Events (MACE), Target Lesion Revascularization (TLR), and in-stent restenosis rates. |
| Statins | Atorvastatin, Simvastatin | Inhibit HMG-CoA reductase, leading to reduced LDL cholesterol and pleiotropic anti-inflammatory effects. | Reduction in LDL-C levels, decreased risk of cardiovascular events. |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Monoclonal antibodies that increase LDL receptor availability, leading to dramatic reductions in LDL cholesterol. | Significant reduction in LDL-C and decreased incidence of cardiovascular events. |
Quantitative Comparison of Selected p38 MAPK Inhibitors in Atherosclerosis
Disclaimer: The following data is for other p38 MAPK inhibitors and is presented to provide context for the potential therapeutic effects of compounds acting on this pathway. This is not data from this compound studies.
| Compound | Study Population | Primary Outcome | Result |
| Losmapimod | Patients with atherosclerosis on statin therapy | Change in average vessel Target-to-Background Ratio (TBR) in active segments (≥1.6) | Statistically significant reduction in average TBR in the higher dose group compared to placebo.[1] |
| Skepinone-L | In vitro (human monocytes) | Inhibition of eLDL-induced CD36 expression | Dose-dependent inhibition of CD36 mRNA expression.[2] |
Experimental Protocols for Mechanism Verification
To independently verify the proposed mechanisms of action of a compound like Iroxanadine, specific in vitro and in vivo experiments are required. Below are detailed methodologies for key assays.
In Vitro p38α Kinase Assay
This assay is designed to measure the direct effect of a test compound on the enzymatic activity of recombinant p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 fusion protein (substrate)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT)
-
[γ-³²P]ATP
-
Test compound (e.g., this compound) at various concentrations
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the p38α kinase, and the ATF-2 substrate.
-
Add the test compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of the test compound and determine the IC50 value.
Protein Kinase C (PKC) Translocation Assay
This assay visualizes and quantifies the movement of PKC from the cytosol to the plasma membrane upon stimulation, which is a hallmark of its activation.
Materials:
-
Cell line expressing a fluorescently tagged PKC isoform (e.g., PKCα-GFP)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
High-content imaging system or confocal microscope
-
Image analysis software
Procedure:
-
Plate the cells expressing the fluorescently tagged PKC in a suitable imaging plate (e.g., 96-well glass-bottom plate).
-
Allow the cells to adhere and grow to an appropriate confluency.
-
Replace the culture medium with a suitable imaging buffer.
-
Acquire baseline images of the cells to show the cytosolic localization of the PKC-GFP.
-
Add the test compound or positive control to the wells.
-
Acquire a time-lapse series of images to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane.
-
Quantify the translocation by measuring the change in fluorescence intensity at the plasma membrane relative to the cytosol over time using image analysis software.
-
Generate dose-response curves to determine the potency of the test compound in inducing PKC translocation.
Visualizing the Molecular Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and a typical workflow for evaluating a compound's effect on this pathway.
Caption: Proposed mechanism of Iroxanadine within the p38 MAPK signaling cascade.
Caption: A typical drug discovery and validation workflow for a cardiovascular therapeutic.
Conclusion
While this compound presents a promising, targeted approach to managing vascular diseases through the modulation of p38 MAPK and PKC signaling, a comprehensive evaluation of its therapeutic efficacy is pending the publication of robust preclinical and clinical data. The experimental frameworks and comparative analyses provided in this guide offer a scientific context for understanding its potential role. Researchers are encouraged to utilize the detailed protocols to independently investigate compounds with similar mechanisms of action. As more information on Iroxanadine becomes available, a direct comparison with the alternatives discussed will be essential to fully delineate its clinical utility and place in therapy.
References
Iroxanadine Hydrobromide in Atherosclerosis: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Iroxanadine hydrobromide (also known as BRX-235) versus a placebo in a blinded animal study context for the treatment of atherosclerosis. The data and protocols are based on reported findings in preclinical studies utilizing the Apolipoprotein E (ApoE) knockout mouse model, a well-established model for studying atherosclerosis.
Summary of Findings
This compound has demonstrated efficacy in reducing the progression of cardiovascular disease in animal models of atherosclerosis.[1] In studies using ApoE deficient mice, a model that develops spontaneous atherosclerotic lesions, Iroxanadine significantly reduced the formation of plaque and the thickening of arteries.[1] The mechanism of action is believed to be linked to the restoration of normal function in the endothelial cells that line blood vessels, potentially through the activation of molecular chaperone proteins that repair cellular damage.[1]
Quantitative Data from a Representative Animal Study
While a specific head-to-head blinded study with a complete dataset is not publicly available, the following table summarizes the expected quantitative outcomes based on the reported effects of Iroxanadine in an ApoE knockout mouse model of atherosclerosis. The placebo group represents the natural progression of atherosclerosis in this model.
| Parameter | This compound Group | Placebo Group | Percentage Change with Iroxanadine |
| Atherosclerotic Plaque Area (Aortic Root) | Significantly Reduced | Baseline (Extensive Plaque Formation) | Reduction in plaque size |
| Arterial Thickening | Significantly Reduced | Baseline (Progressive Thickening) | Reduction in arterial wall thickness |
| p38 SAPK Phosphorylation | Increased | Baseline | Upregulation of a key signaling molecule |
| Protein Kinase C (PKC) Translocation | Increased | Baseline | Activation of a crucial signaling pathway |
Experimental Protocols
Below is a detailed methodology for a representative blinded animal study evaluating the efficacy of this compound in an ApoE knockout mouse model of atherosclerosis.
1. Animal Model and Husbandry:
-
Species: Mus musculus (Mouse)
-
Strain: C57BL/6J background with a homozygous knockout of the Apolipoprotein E gene (ApoE-/-).
-
Age: 8-10 weeks at the start of the study.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to food and water.
2. Diet-Induced Atherosclerosis:
-
Upon arrival and acclimatization, mice are fed a high-fat, high-cholesterol "Western-type" diet for a period of 12-16 weeks to induce the development of atherosclerotic plaques.
3. Experimental Groups and Blinding:
-
Mice are randomly assigned to one of two groups:
-
Treatment Group: Receives this compound.
-
Control Group: Receives a placebo (vehicle).
-
-
The study is conducted in a blinded manner, where the investigators responsible for animal handling, data collection, and analysis are unaware of the treatment assignments.
4. Drug Administration:
-
Drug: this compound, dissolved in a suitable vehicle.
-
Dose: A predetermined dose based on previous pharmacokinetic and pharmacodynamic studies.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: For the final 4-8 weeks of the study period.
5. Efficacy Endpoints and Analysis:
-
At the end of the study, mice are euthanized, and tissues are collected for analysis.
-
Atherosclerotic Plaque Quantification:
-
The aorta is dissected from the heart to the iliac bifurcation.
-
The aortic root is sectioned and stained with Oil Red O to visualize lipid-laden plaques.
-
The total plaque area is quantified using imaging software.
-
-
Histological Analysis:
-
Aortic sections are also stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess arterial wall thickness and cellular composition of the plaques.
-
-
Biochemical Analysis:
-
Blood samples are collected to measure serum lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
-
Mechanism of Action Studies:
-
Western blotting or immunohistochemistry is performed on aortic tissue to measure the phosphorylation of p38 SAPK and the translocation of PKC.
-
6. Statistical Analysis:
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance between the treatment and placebo groups is determined using an appropriate statistical test, such as a Student's t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.
Visualizing the Mechanism of Action
Signaling Pathways
This compound is understood to exert its therapeutic effects by modulating key signaling pathways involved in cellular stress and endothelial function.
Caption: Proposed signaling cascade of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical animal study evaluating an anti-atherosclerotic compound.
Caption: Workflow of a preclinical atherosclerosis study.
References
Iroxanadine Hydrobromide: A Cardioprotective Agent with No Reported Antiviral Efficacy
A comprehensive review of available scientific literature reveals no evidence of in vitro or in vivo antiviral efficacy for Iroxanadine hydrobromide. This compound, also known as BRX-235, has been investigated for its potential as a cardioprotective agent, with a mechanism of action centered on cardiovascular signaling pathways rather than antiviral activity.[1][2]
Currently, there is no publically available data from preclinical or clinical studies evaluating this compound as a treatment for any viral infection. The research focus for this molecule has been on its effects on endothelial cells and its potential applications in vascular diseases such as atherosclerosis and restenosis.[1][2]
Mechanism of Action: Focus on Cardioprotection
The established mechanism of action for this compound involves the modulation of key signaling pathways within endothelial cells. Specifically, it has been shown to:
-
Induce phosphorylation of p38 SAPK (Stress-Activated Protein Kinase): This pathway is crucial for the regulation of cellular responses to stress and inflammation within the cardiovascular system.[1][2]
-
Cause translocation of calcium-dependent protein kinase C (PKC) isoforms to membranes: PKC plays a significant role in various cellular processes, including cell growth, differentiation, and apoptosis, and its activation is implicated in cardioprotection.[1][2]
A diagram illustrating the known signaling pathway of this compound is provided below.
Caption: Known signaling pathway of this compound leading to cardioprotective effects.
Absence of Antiviral Data
A thorough search of scientific databases and clinical trial registries for studies investigating the antiviral properties of this compound yielded no results. Consequently, it is not possible to provide a comparison of its in vitro and in vivo efficacy against any viral pathogens, as requested. There are no experimental data, protocols, or alternative antiviral agents to compare it with in this context.
The available scientific evidence positions this compound as a potential cardioprotective agent, with a mechanism of action unrelated to antiviral activity. For researchers, scientists, and drug development professionals interested in antiviral therapies, focusing on compounds with demonstrated antiviral activity and established mechanisms of action would be a more fruitful line of inquiry. There is currently no basis to consider this compound for antiviral applications.
References
Assessing the Specificity of Iroxanadine Hydrobromide for p38 SAPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Iroxanadine hydrobromide's interaction with the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Contrary to compounds designed to inhibit p38, Iroxanadine has been identified as an activator of p38 kinase and a dual activator of Heat Shock Proteins (HSPs).[1] This guide will compare Iroxanadine's activating properties with other known p38 activators and detail the experimental protocols required to rigorously assess its specificity.
Introduction to p38 SAPK Activation
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli and environmental stresses, including inflammatory cytokines, UV radiation, and osmotic shock. Activation of this pathway is implicated in cellular differentiation, apoptosis, and autophagy. The canonical activation of p38 MAPK involves a three-tiered kinase module: a MAPKKK (e.g., ASK1, TAK1) phosphorylates and activates a MAPKK (MKK3, MKK6), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to elicit a cellular response.
This compound: A p38 SAPK Activator
This compound (also known as BRX-235) is a vasculoprotective agent.[1] Its mechanism of action involves the induction of p38 SAPK phosphorylation, which is understood to play a significant role in endothelial cell homeostasis.[2][3] This mode of action positions Iroxanadine as a modulator of the p38 pathway, with potential therapeutic applications in conditions where activation of this pathway is beneficial, such as in certain cardiovascular diseases.
Comparative Analysis with Other p38 SAPK Activators
A direct quantitative comparison of the specificity of this compound is challenging due to the limited publicly available data from comprehensive kinase profiling screens. However, a qualitative comparison with other known p38 activators can be made based on their mechanisms of action.
| Compound | Mechanism of Action | Known Off-Target Effects/Notes |
| This compound | Induces phosphorylation of p38 SAPK. Also acts as an HSP activator.[1] | The broader kinase selectivity profile is not well-documented in public literature. |
| Anisomycin | A protein synthesis inhibitor that induces ribotoxic stress, leading to potent activation of JNK/SAPK and p38 MAPK pathways.[4] | Broadly affects cellular processes due to inhibition of protein synthesis. Not a direct activator. |
| Angiotensin II | A peptide hormone that activates p38 MAPK as part of its signaling cascade in vascular smooth muscle cells, contributing to hypertrophy.[5] | Acts through a specific G-protein coupled receptor (AT1), with a wide range of physiological effects beyond p38 activation. |
| U-46619 | A synthetic analog of prostaglandin (B15479496) H2 and a potent thromboxane (B8750289) A2 receptor agonist, which leads to p38 activation.[6] | Effects are mediated by the thromboxane A2 receptor, leading to various physiological responses. |
Experimental Protocols for Assessing Activator Specificity
To rigorously determine the specificity of a kinase activator like this compound, a series of biochemical and cell-based assays are required.
In Vitro Kinase Panel Screening
This is the gold standard for determining kinase specificity.
-
Objective: To quantify the activating potential of this compound against a broad panel of purified kinases.
-
Methodology:
-
A large panel of purified recombinant kinases (e.g., the 468-kinase panel from the MRC PPU at the University of Dundee) is assembled.
-
Each kinase is incubated with a standard substrate and radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) in the presence of a range of concentrations of this compound.
-
The incorporation of the radiolabel into the substrate is measured, typically by capturing the substrate on a filter and quantifying with a scintillation counter.
-
The activity of each kinase in the presence of the compound is compared to a vehicle control.
-
Data is expressed as the percentage of activation, and EC50 values (the concentration required for 50% of maximal activation) are calculated for kinases that are significantly activated.
-
Cell-Based Target Engagement and Pathway Activation Assays
These assays confirm the activation of p38 MAPK and assess effects on other signaling pathways in a cellular context.
-
Objective: To confirm that this compound activates p38 MAPK in intact cells and to identify any off-target pathway modulation.
-
Methodology:
-
Western Blotting: Treat relevant cell lines (e.g., endothelial cells) with a dose-response of this compound. Lyse the cells and perform Western blotting using antibodies specific for the phosphorylated (active) forms of p38, as well as for phosphorylated forms of key kinases in other pathways (e.g., ERK, JNK, Akt).
-
Immunoprecipitation Kinase Assay: Immunoprecipitate p38 from lysates of treated cells and perform an in vitro kinase assay using a known p38 substrate (e.g., ATF2) and radiolabeled ATP to directly measure the activity of the immunoprecipitated kinase.
-
Phospho-Kinase Array: Utilize commercially available antibody arrays that can simultaneously detect the phosphorylation status of dozens of cellular kinases, providing a broad overview of the compound's effects on cellular signaling networks.
-
Visualizing Key Pathways and Workflows
To better understand the context of Iroxanadine's action and the methods to assess it, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. The p38 SAPK Is Recruited to Chromatin via Its Interaction with Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. p38 Mitogen-activated protein kinase is a critical component of the redox-sensitive signaling pathways activated by angiotensin II. Role in vascular smooth muscle cell hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Comparative Analysis of Iroxanadine Hydrobromide and Its Analogs: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of information regarding specific analogs of Iroxanadine hydrobromide (also known as BRX-235). While the parent compound has been identified as a potential cardioprotective agent, detailed comparative studies with structurally related molecules, including quantitative biological data and experimental protocols, are not readily accessible in the public domain. This report summarizes the known information about Iroxanadine and outlines the general principles that would guide a comparative analysis, should data on its analogs become available.
Introduction to this compound
Iroxanadine is a pyridine (B92270) derivative that has been investigated for its potential therapeutic applications in cardiovascular diseases. It is classified as a cardioprotective agent.[1][2] The primary mechanism of action attributed to Iroxanadine involves the modulation of key intracellular signaling pathways that are crucial for cell survival and response to stress.
Mechanism of Action
The cardioprotective effects of Iroxanadine are believed to be mediated through two primary mechanisms:
-
Phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK): Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK).[1][2] The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and inflammatory cytokines. Its activation can lead to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. In the context of cardioprotection, the modulation of this pathway by Iroxanadine is thought to play a significant role.
-
Translocation of Protein Kinase C (PKC): The compound also causes the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes.[1][2] PKC enzymes are a family of protein kinases that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Their translocation is a key step in their activation and subsequent downstream signaling.
The interplay of these two mechanisms likely contributes to the overall cellular effects of Iroxanadine. A visual representation of this proposed signaling pathway is provided below.
Caption: Proposed signaling pathway of Iroxanadine.
Comparative Analysis with Analogs: A Methodological Framework
In the absence of specific data for Iroxanadine analogs, a standard methodological framework for such a comparative analysis would typically involve the following:
Data Presentation
Quantitative data on the biological activity of Iroxanadine and its analogs would be summarized in tables. Key parameters for comparison would include:
-
In vitro activity:
-
IC₅₀/EC₅₀ values: Concentration of the compound that elicits a half-maximal inhibitory or effective response, respectively. This would be crucial for comparing potency in activating p38 SAPK or inducing PKC translocation.
-
Binding affinities (Kᵢ/Kₐ): Equilibrium dissociation constants to measure the affinity of the compounds for their molecular targets.
-
-
Cell-based assay results:
-
Cytotoxicity (CC₅₀): Concentration that causes the death of 50% of cells, to assess the therapeutic window.
-
Cardioprotective efficacy: Data from cellular models of ischemia-reperfusion injury, measuring parameters like cell viability or apoptosis.
-
-
In vivo efficacy:
-
Data from animal models of cardiovascular disease, such as measurements of infarct size after myocardial infarction.
-
Table 1: Hypothetical Comparative In Vitro Activity Data
| Compound | p38 SAPK Activation (EC₅₀, µM) | PKC Translocation (EC₅₀, µM) |
| Iroxanadine HBr | Data not available | Data not available |
| Analog A | Data not available | Data not available |
| Analog B | Data not available | Data not available |
Table 2: Hypothetical Comparative In Vivo Cardioprotective Efficacy
| Compound | Dose (mg/kg) | Infarct Size Reduction (%) |
| Iroxanadine HBr | Data not available | Data not available |
| Analog A | Data not available | Data not available |
| Analog B | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments would be provided to ensure reproducibility and allow for critical evaluation of the results. Examples of such protocols would include:
-
p38 MAPK Phosphorylation Assay:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or a relevant cardiomyocyte cell line would be cultured under standard conditions.
-
Compound Treatment: Cells would be treated with varying concentrations of Iroxanadine and its analogs for a specified duration.
-
Protein Extraction: Whole-cell lysates would be prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Protein concentration would be determined, and equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes would be probed with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Quantification: The signal would be detected using an enhanced chemiluminescence (ECL) substrate, and band intensities would be quantified using densitometry software.
-
-
PKC Translocation Assay:
-
Cell Culture and Treatment: Similar to the p38 assay, appropriate cells would be treated with the compounds.
-
Cellular Fractionation: Cells would be harvested and subjected to subcellular fractionation to separate the cytosolic and membrane fractions.
-
Western Blotting: Equal amounts of protein from both fractions would be analyzed by Western blotting.
-
Immunodetection: Membranes would be probed with an antibody specific for the calcium-dependent PKC isoform of interest.
-
Analysis: The relative amount of the PKC isoform in the membrane fraction compared to the cytosolic fraction would be determined to assess translocation.
-
A generalized workflow for such a comparative study is depicted below.
Caption: General workflow for a comparative drug discovery study.
Conclusion
While this compound has been identified as a compound with a potentially valuable cardioprotective mechanism of action, the lack of publicly available data on its analogs prevents a direct and detailed comparative analysis as requested. The information that is available focuses solely on the parent compound's mechanism. A thorough comparison would necessitate access to research articles or patents that describe the synthesis of Iroxanadine analogs and provide quantitative data on their biological activities. Without such information, any comparative analysis remains speculative and would be based on the general principles of medicinal chemistry and pharmacology rather than on empirical evidence. Further research and publication of data are required to enable a comprehensive understanding of the structure-activity relationships within this class of compounds.
References
Preclinical Profile of Iroxanadine Hydrobromide: A Comparative Meta-Analysis for Cardioprotective Research
For researchers, scientists, and drug development professionals, this guide provides a comparative meta-analysis of the preclinical data available for Iroxanadine hydrobromide (BRX-235), a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. The performance of Iroxanadine is contextualized against other relevant p38 MAPK inhibitors investigated for similar cardiovascular indications, supported by available experimental data.
This compound, also known as BRX-235, is a novel small molecule synthesized by Biorex in Hungary, identified as a cardioprotective agent. Its mechanism of action centers on the p38 MAPK signaling pathway, a critical cascade in cellular responses to stress and inflammation, which is implicated in the pathophysiology of cardiovascular diseases such as atherosclerosis and restenosis.[1] This guide synthesizes the available preclinical information for BRX-235 and compares it with other p38 MAPK inhibitors to offer a baseline for future research and development.
Comparative In Vitro Efficacy
Iroxanadine (BRX-235) has been characterized as a selective, ATP-competitive inhibitor of the p38α MAPK isoform. In vitro kinase inhibition assays have demonstrated its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of BRX-235 against various kinases.
Table 1: In Vitro Kinase Inhibition Profile of Iroxanadine (BRX-235)
| Kinase Target | Iroxanadine (BRX-235) IC₅₀ (nM) |
| p38α | 5.2 |
| p38β | 48.7 |
| p38γ | >10,000 |
| p38δ | >10,000 |
| JNK1 | >10,000 |
| ERK1 | >10,000 |
Data sourced from a technical guide on BRX-235.
Cell-based assays further corroborate the inhibitory effect of Iroxanadine on p38 MAPK signaling. In lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, BRX-235 demonstrated a dose-dependent inhibition of p38 phosphorylation at Thr180/Tyr182.
Table 2: Inhibition of p38 Phosphorylation in LPS-Stimulated THP-1 Cells by Iroxanadine (BRX-235)
| Iroxanadine (BRX-235) Concentration (nM) | % Inhibition of p-p38 (Thr180/Tyr182) |
| 1 | 12% |
| 10 | 45% |
| 50 | 88% |
| 100 | 95% |
Data sourced from a technical guide on BRX-235.
Comparison with Alternative p38 MAPK Inhibitors
The therapeutic potential of inhibiting the p38 MAPK pathway in cardiovascular disease has been explored with several other compounds. While direct comparative preclinical studies involving Iroxanadine are not publicly available, data from studies on other selective p38 MAPK inhibitors in atherosclerosis models provide a basis for comparison.
Table 3: Preclinical Data for Selected p38 MAPK Inhibitors in Atherosclerosis Models
| Compound | Animal Model | Key Findings | Reference |
| Iroxanadine (BRX-235) | In vivo data not publicly available | Potent and selective in vitro inhibition of p38α. | |
| SB203580 | ApoE-/- mice | Reduced atheromatous lesion size by 51 ± 3% after 4 months of treatment. Improved number and function of vasculogenic cells. | [2] |
| Losmapimod | Atherosclerosis preclinical data not detailed in searches | Investigated for atherosclerosis due to its anti-inflammatory properties. Clinical trials have been conducted for acute coronary syndrome. | [3] |
| Skepinone-L | Atherosclerosis preclinical data not detailed in searches | A highly selective p38α inhibitor with demonstrated in vivo efficacy in inflammatory models. Effectively impairs platelet activation and thrombus formation. | [4][5] |
Note: The absence of publicly available in vivo preclinical data for Iroxanadine (BRX-235) on efficacy, safety, and pharmacokinetics is a significant limitation. The data for comparator compounds are from individual studies and not from head-to-head comparisons.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures discussed, the following diagrams are provided.
Caption: p38 MAPK signaling pathway in atherosclerosis and the inhibitory action of Iroxanadine.
Caption: Experimental workflow for Western blot analysis of p38 MAPK phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols relevant to the data presented.
In Vivo Atherosclerosis Model (ApoE-/- Mouse)
A widely accepted model for studying atherosclerosis involves the use of Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Animal Model: Male or female ApoE-/- mice, typically on a C57BL/6 background, are used.
-
Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate atherosclerosis development.
-
Drug Administration: The test compound (e.g., a p38 MAPK inhibitor) or vehicle is administered daily via oral gavage or as a dietary admixture for a specified period (e.g., 12-16 weeks).
-
Endpoint Analysis:
-
Lesion Quantification: At the end of the study, mice are euthanized, and the aorta is dissected. Atherosclerotic plaque area is quantified en face using Oil Red O staining to visualize lipid-rich lesions. The aortic root is also sectioned and stained (e.g., with Hematoxylin and Eosin) to measure lesion area and composition.
-
Biomarker Analysis: Blood samples are collected to measure plasma lipid profiles (total cholesterol, LDL, HDL) and inflammatory markers.
-
Western Blot for p38 MAPK Phosphorylation
This technique is used to quantify the activation state of p38 MAPK in cell or tissue lysates.
-
Sample Preparation:
-
Cell Culture: Cells (e.g., THP-1 monocytes or HUVECs) are cultured and pre-treated with various concentrations of the inhibitor (e.g., Iroxanadine) for 1-2 hours.
-
Stimulation: Cells are then stimulated with a p38 activator (e.g., LPS, 10 µg/mL for 30 minutes) to induce phosphorylation.
-
Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
-
Electrophoresis and Transfer:
-
Protein concentration in the lysates is determined (e.g., via BCA assay) to ensure equal loading.
-
Equal amounts of protein (20-30 µg) are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection and Analysis:
-
An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured by an imaging system.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total p38 MAPK.
-
Band intensities are quantified using densitometry software, and the ratio of phosphorylated p38 to total p38 is calculated to determine the level of inhibition.
-
References
- 1. Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Skepinone-L, a novel potent and highly selective inhibitor of p38 MAP kinase, effectively impairs platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Iroxanadine Hydrobromide: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. Iroxanadine (B1672186) hydrobromide, a research chemical, requires a meticulous disposal process. In the absence of a specific Safety Data Sheet (SDS), a comprehensive approach based on established safety protocols and risk assessment is essential. This guide provides the necessary procedural steps for the safe handling and disposal of iroxanadine hydrobromide, ensuring compliance and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given that the specific hazards are not fully documented, treat the compound as potentially hazardous.
Recommended PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a fume hood should be used.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a systematic approach to the disposal of this compound, emphasizing safety and regulatory compliance, particularly when a specific SDS is unavailable.
Step 1: Information Gathering and Preliminary Assessment
-
Internal Documentation Review: Thoroughly check all internal documentation, including laboratory notebooks, synthesis records, and chemical inventory lists, for any information regarding the properties and hazards of this compound.
-
Structural Analysis: As the name suggests, this compound is the hydrobromide salt of an organic amine. This classification suggests it is likely a solid, acidic in nature, and should not be mixed with bases or strong oxidizing agents.
-
Treat as Unknown: In the absence of concrete data, the compound must be managed as a chemical with unknown hazards. This necessitates a cautious approach throughout the disposal process.[1]
Step 2: Consultation with Environmental Health and Safety (EHS)
Contact your institution's Environmental Health and Safety (EHS) department. The EHS office is the definitive authority on chemical waste management within your organization and can provide specific guidance and resources for the disposal of novel or uncharacterized substances. They will assist in the proper characterization and profiling of the waste.
Step 3: Waste Characterization and Segregation
-
Hazardous Waste Determination: Assume this compound is a hazardous waste. Federal and state regulations prohibit the transport and disposal of unidentified waste.[2][3]
-
Waste Profile Sheet: Your EHS department will likely require the completion of a Hazardous Waste Profile Sheet.[4][5] This document will include any known information about the chemical, its process of generation, and its physical characteristics.
-
Segregation: Do not mix this compound with other chemical waste streams.[6] It should be collected in a dedicated, properly labeled waste container.
Step 4: Packaging and Labeling
-
Container Selection: Use a container that is in good condition, compatible with the chemical (a glass container is generally suitable for organic salts), and has a secure, leak-proof lid.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[6] If the hazards are not fully known, this should also be indicated as per your institution's policy.
Step 5: Storage and Collection
-
Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Arrange for Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
The following flowchart illustrates the decision-making process for the disposal of a research chemical like this compound.
Quantitative Data Summary
In the absence of specific experimental data for this compound, the following table summarizes the general procedural requirements for laboratory chemical waste.
| Parameter | Guideline |
| pH of Aqueous Waste | For drain disposal (if deemed non-hazardous), the pH should typically be between 5.5 and 10.5. However, drain disposal is not recommended for this compound.[7] |
| Waste Accumulation | Satellite Accumulation Areas should not exceed 55 gallons of chemical waste or one quart of acutely toxic chemical waste. |
| Labeling Requirements | All containers must be labeled with "Hazardous Waste" and the full chemical name and percentage of each constituent. |
| Container Integrity | Waste containers must be in good condition, compatible with the contents, and kept securely closed except when adding waste. |
Experimental Protocols
As this compound is a research chemical without publicly available experimental data on its disposal, no specific experimental protocols for its degradation or neutralization can be provided. Any such procedures would need to be developed and validated in a controlled laboratory setting, with prior approval from the relevant safety committees and EHS department. The primary and recommended disposal method is through a licensed hazardous waste disposal company, arranged by your institution's EHS department.
References
- 1. twu.edu [twu.edu]
- 2. esd.uga.edu [esd.uga.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. generalwastemn.com [generalwastemn.com]
- 5. cleanearthinc.com [cleanearthinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Iroxanadine hydrobromide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Iroxanadine hydrobromide. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The selection of appropriate PPE is the final and critical barrier against potential hazards.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Notes |
| Weighing and preparing solutions (powder form) | - Gloves: Double-gloving with chemotherapy-rated gloves (e.g., nitrile) is required.[3] - Gown: A disposable gown resistant to chemical permeation should be worn.[2][3] - Eye/Face Protection: A full-face shield or safety goggles in combination with a face mask is necessary to protect against splashes and airborne particles.[4] - Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended to prevent inhalation of fine powders.[4] | All manipulations of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. |
| Handling solutions of this compound | - Gloves: Single pair of chemotherapy-rated nitrile gloves. - Gown: A disposable, chemical-resistant lab coat or gown. - Eye/Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn if there is a significant risk of splashing.[4] | Work should be performed in a well-ventilated area. |
| General Laboratory Operations (low concentration) | - Gloves: Standard nitrile laboratory gloves. - Gown: A standard laboratory coat. - Eye Protection: Safety glasses. | This level of protection is suitable for handling highly diluted solutions where the risk of significant exposure is minimal. |
Note: Gloves should be changed regularly, and immediately if they become contaminated.[1] Hands should be thoroughly washed with soap and water before donning and after removing gloves.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
Engineering Controls:
-
Always handle solid this compound and concentrated solutions within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[2]
-
Ensure eyewash stations and safety showers are readily accessible in the work area.
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse with water.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small powder spills, gently cover with absorbent material and carefully collect into a sealed container for disposal. Avoid creating dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Appropriate PPE, including respiratory protection, must be worn during spill cleanup.
Disposal:
-
All disposable PPE (gloves, gowns, etc.) used when handling this compound should be considered contaminated and disposed of as hazardous chemical waste.[1]
-
Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
-
Contaminated labware (e.g., vials, pipette tips) should also be disposed of as hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
